molecular formula C16H18N2O B1252043 Setoclavine CAS No. 519-12-0

Setoclavine

Cat. No.: B1252043
CAS No.: 519-12-0
M. Wt: 254.33 g/mol
InChI Key: BGVUWLLRNRBDAY-ZBFHGGJFSA-N
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Description

Setoclavine has been reported in Ipomoea violacea with data available.
structure in first source

Properties

IUPAC Name

(6aR,9S)-7,9-dimethyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVUWLLRNRBDAY-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256140
Record name (8alpha)-9,10-Didehydro-6,8-dimethylergolin-8-ol
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Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-12-0
Record name (8α)-9,10-Didehydro-6,8-dimethylergolin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Setoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8alpha)-9,10-Didehydro-6,8-dimethylergolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SETOCLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE9HT9P885
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Setoclavine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setoclavine is a clavine-type ergot alkaloid, a class of fungal secondary metabolites with a broad spectrum of biological activities and significant pharmaceutical interest. As a derivative of the ergoline (B1233604) ring system, the biosynthesis of this compound is intricately linked to the general ergot alkaloid pathway, diverging at a late-stage intermediate. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, with a focus on the core enzymatic steps, quantitative data, experimental methodologies, and the logical flow of the synthesis.

The Core Biosynthetic Pathway

The formation of this compound is a branch of the main ergot alkaloid biosynthetic pathway. The initial steps are shared with the synthesis of other major ergot alkaloids, such as lysergic acid. The biosynthesis commences with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) and proceeds through a series of enzymatic reactions to the key intermediate, chanoclavine-I-aldehyde.[1][2] At this juncture, the pathway diverges. In most fungi of the Clavicipitaceae family, the enzyme EasA, acting as an isomerase, facilitates the conversion of chanoclavine-I-aldehyde to agroclavine (B1664434).[2]

This compound, along with its isomer isothis compound (B12673713), is then formed from the direct oxidation of agroclavine.[3] This terminal step is catalyzed by peroxidases, which can be of either fungal or plant origin.[3] The conversion of agroclavine to this compound represents a "spur" on the main biosynthetic pathway, where an intermediate is shunted to a final product.

Key Enzymes in the Pathway to this compound
Enzyme/Enzyme ClassAbbreviationFunction
Dimethylallyltryptophan synthaseDmaWCatalyzes the first committed step: the prenylation of L-tryptophan.
FAD-dependent oxidoreductaseEasFInvolved in the early steps of ergoline ring formation.
CatalaseEasCParticipates in the oxidative cyclization reactions.
Acyl-CoA synthetase-like enzymeEasEContributes to the formation of the tricyclic chanoclavine-I intermediate.
Short-chain dehydrogenase/reductaseEasDOxidizes chanoclavine-I to chanoclavine-I-aldehyde.
Old Yellow Enzyme homologEasAIsomerizes chanoclavine-I-aldehyde, leading to the formation of agroclavine.
Agroclavine synthaseEasGCatalyzes the conversion of chanoclavine-I aldehyde to agroclavine.[4]
Peroxidases-Catalyze the final oxidation of agroclavine to this compound and isothis compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the available literature. However, early studies using cell-free extracts of Claviceps sp. SD 58 have provided some key metrics on the conversion of agroclavine.

PrecursorProduct(s)Conversion SystemConversion Rate (%)Product Ratio (this compound:Isothis compound)Reference
AgroclavineThis compound & Isothis compoundCell-free extract from Claviceps sp. SD 58-0.95[5]
AgroclavineThis compound & Isothis compoundThioglycolate-iron (II) system45.5-[5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Gene Knockout for Functional Analysis of Biosynthetic Genes

This protocol describes a general workflow for gene knockout in a filamentous fungus, such as Aspergillus fumigatus, to study the function of genes in the ergot alkaloid pathway.

1. Vector Construction:

  • A deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by approximately 1-2 kb of the 5' and 3' untranslated regions (UTRs) of the target gene.
  • The flanking regions are amplified by PCR from the fungal genomic DNA.
  • The fragments are cloned into a suitable vector.

2. Fungal Transformation:

  • Protoplasts are generated from young fungal mycelia by enzymatic digestion (e.g., with a mixture of lysing enzymes and driselase).
  • The protoplasts are transformed with the deletion cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.
  • Transformed protoplasts are plated on a selective regeneration medium containing the appropriate antibiotic (e.g., hygromycin).

3. Screening of Transformants:

  • Genomic DNA is extracted from putative transformants.
  • Successful homologous recombination and gene replacement are confirmed by PCR and Southern blot analysis.

4. Metabolite Analysis:

  • The wild-type and knockout mutant strains are cultured under conditions conducive to ergot alkaloid production.
  • The fungal mycelia and culture broth are extracted with an appropriate organic solvent (e.g., a mixture of acetonitrile (B52724) and water).
  • The extracts are analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to compare the alkaloid profiles of the wild-type and mutant strains. The absence of a specific intermediate or final product in the mutant strain indicates the function of the knocked-out gene.

Protocol 2: Heterologous Expression of Biosynthetic Enzymes

This protocol outlines the heterologous expression of a fungal enzyme, for example a peroxidase, in a host organism like Saccharomyces cerevisiae or Escherichia coli for in vitro characterization.

1. Gene Cloning and Expression Vector Construction:

  • The open reading frame (ORF) of the target gene is amplified from fungal cDNA.
  • The PCR product is cloned into an appropriate expression vector under the control of a strong, inducible promoter (e.g., GAL1 promoter for yeast, T7 promoter for E. coli).
  • A tag (e.g., His6-tag) can be added to facilitate protein purification.

2. Host Transformation and Protein Expression:

  • The expression vector is transformed into the host organism.
  • The transformed cells are grown in a suitable medium to a desired cell density.
  • Protein expression is induced by adding the appropriate inducer (e.g., galactose for yeast, IPTG for E. coli).

3. Protein Purification:

  • The cells are harvested and lysed.
  • The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His6-tagged proteins).
  • The purity of the protein is assessed by SDS-PAGE.

4. Enzyme Assay:

  • The activity of the purified enzyme is assayed using a suitable substrate. For a peroxidase, a colorimetric assay using a substrate like pyrogallol (B1678534) or o-dianisidine in the presence of hydrogen peroxide can be used.
  • The reaction mixture typically contains a buffer, the substrate, hydrogen peroxide, and the purified enzyme.
  • The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.

Protocol 3: In Vitro Conversion of Agroclavine to this compound

This protocol is adapted from the work of Kim et al. (1975) and describes a cell-free system for the conversion of agroclavine.

1. Preparation of Cell-Free Extract:

  • A culture of a this compound-producing fungus (e.g., Claviceps sp.) is grown to the appropriate stage.
  • The mycelia are harvested, washed, and then disrupted by methods such as grinding with alumina (B75360) or sonication in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
  • The homogenate is centrifuged at high speed to remove cell debris, yielding a crude cell-free extract.

2. In Vitro Reaction:

  • The reaction mixture contains the cell-free extract, agroclavine as the substrate, and any necessary cofactors.
  • A non-enzymatic conversion can also be performed in a thioglycolate-iron (II) system. The reaction mixture would contain agroclavine, thioglycolate, and a source of Fe(II) ions in a suitable buffer.
  • The reaction is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 5 hours).

3. Product Analysis:

  • The reaction is stopped, and the products are extracted with an organic solvent.
  • The extracted alkaloids are separated and identified using techniques such as thin-layer chromatography (TLC) or HPLC.
  • The identity of this compound and isothis compound can be confirmed by comparison with authentic standards and by mass spectrometry.
  • The conversion rate can be quantified by measuring the amount of substrate consumed and products formed.

Visualizations

Setoclavine_Biosynthesis_Pathway L_Tryptophan L-Tryptophan DmaW DmaW DMAPP DMAPP DMAT 4-(γ,γ)-Dimethylallyltryptophan Early_Pathway_Enzymes EasF, EasC, EasE, EasD Chanoclavine_I_Aldehyde Chanoclavine-I-Aldehyde EasA EasA (Isomerase) EasG EasG Agroclavine Agroclavine Peroxidases Peroxidases This compound This compound Isothis compound Isothis compound DmaW->DMAT Early_Pathway_Enzymes->Chanoclavine_I_Aldehyde EasA->Agroclavine EasG->Agroclavine Peroxidases->this compound Peroxidases->Isothis compound

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental_Workflow_Gene_Knockout Start Start Vector_Construction Construct Deletion Vector (Target Gene Flanks + Marker) Start->Vector_Construction Transformation Transform Fungal Protoplasts Vector_Construction->Transformation Selection Select Transformants (e.g., Hygromycin Resistance) Transformation->Selection Screening Screen for Homologous Recombination (PCR & Southern Blot) Selection->Screening Metabolite_Analysis Analyze Alkaloid Profile (HPLC-MS/MS) Screening->Metabolite_Analysis Conclusion Determine Gene Function Metabolite_Analysis->Conclusion

Caption: Experimental workflow for gene knockout functional analysis.

Regulation of this compound Biosynthesis

The regulation of ergot alkaloid biosynthesis is complex and occurs at multiple levels. While specific regulatory mechanisms for the final step of this compound formation are not well-elucidated, general principles of ergot alkaloid regulation likely apply.

  • Gene Clustering: The genes for ergot alkaloid biosynthesis are typically located in a gene cluster, which facilitates their co-regulation.

  • Transcriptional Regulation: The expression of the biosynthetic genes is often controlled by specific transcription factors. For instance, in some fungi, a transcription factor designated easR has been shown to be required for the expression of the ergot alkaloid synthesis genes.

  • Feedback Inhibition: The biosynthesis of ergot alkaloids is subject to feedback inhibition, where the end products of the pathway can inhibit the activity of early enzymes. For example, agroclavine and elymoclavine (B1202758) have been shown to inhibit the first enzyme of the pathway, DmaW.[6] This mechanism helps to control the overall flux through the pathway.

  • Environmental Factors: The production of ergot alkaloids, including clavines, is influenced by various environmental factors such as nutrient availability (e.g., tryptophan levels), pH, and temperature.

Conclusion

The biosynthetic pathway of this compound is a fascinating example of the metabolic diversity found in fungi. While the core pathway from primary metabolites to agroclavine is well-established, the final enzymatic conversion to this compound, catalyzed by peroxidases, offers an area for further research, particularly in identifying the specific enzymes involved and their kinetic properties. The ability to manipulate this pathway through genetic engineering holds promise for the targeted production of specific ergot alkaloids for pharmaceutical applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and harness its potential.

References

The Discovery and Isolation of Setoclavine from Fungal Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setoclavine is a tetracyclic ergot alkaloid belonging to the clavine group of natural products. First identified as a metabolite of various fungal species, it has garnered interest within the scientific community for its unique chemical structure and potential biological activities. As with many ergot alkaloids, the journey from its initial discovery in fungal cultures to its isolation as a pure compound involves a multi-step process of fermentation, extraction, and chromatographic purification. This technical guide provides an in-depth overview of the discovery and isolation of this compound, with a focus on the experimental methodologies and data essential for its characterization.

Discovery and Fungal Origin

This compound, along with its isomer isothis compound, was identified as a naturally occurring ergot alkaloid produced by fungi of the genus Claviceps. Historically, the pioneering work of Stoll and Hofmann laid the foundation for the isolation and characterization of numerous ergot alkaloids.[1][2][3][4][5] this compound is also produced by other fungal genera, including Penicillium and Aspergillus, which are known sources of a diverse array of secondary metabolites.

The biosynthesis of this compound is intrinsically linked to the ergot alkaloid pathway. It is derived from the precursor agroclavine (B1664434) through an oxidation reaction catalyzed by fungal peroxidases. This enzymatic conversion is a key step in the diversification of clavine alkaloids within producing fungi.

Chemical and Physical Properties

This compound is a crystalline solid with a defined molecular structure and specific physicochemical properties. A summary of its key characteristics is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Appearance Prisms
Melting Point 229-234 °C
CAS Number 519-12-0
IUPAC Name (6aR,9S)-7,9-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol

Experimental Protocols: Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from a fungal culture, based on established methods for ergot alkaloid extraction.

Fungal Fermentation

A pure culture of a this compound-producing fungal strain (e.g., Penicillium species) is cultivated in a suitable fermentation medium.

  • Medium: A typical production medium may consist of sucrose, yeast extract, and various mineral salts to support fungal growth and secondary metabolite production.

  • Culture Conditions: The fungus is grown in either submerged or surface culture for a period of 14-21 days at a controlled temperature (e.g., 25°C) and pH (e.g., 5.0).

Extraction of Crude Alkaloids

Following the fermentation period, the fungal mycelium and culture broth are separated by filtration. The alkaloids are then extracted from both the mycelial mass and the culture filtrate.

  • Mycelial Extraction: The dried and pulverized mycelium is extracted with a suitable organic solvent, such as a mixture of methanol (B129727) and chloroform (B151607), to solubilize the intracellular alkaloids.

  • Filtrate Extraction: The culture filtrate is made alkaline (pH 8-9) with ammonium (B1175870) hydroxide (B78521) and then subjected to liquid-liquid extraction with an immiscible organic solvent like chloroform or ethyl acetate.

Purification of this compound

The crude alkaloid extracts are combined, dried, and concentrated under reduced pressure. The resulting residue is then subjected to chromatographic purification.

  • Column Chromatography: The crude extract is first fractionated by column chromatography on silica (B1680970) gel or alumina, using a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound, as identified by analytical TLC, are further purified by preparative TLC to yield the pure compound.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., methanol-ether) to obtain a crystalline solid.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed by various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data
Technique Observed Data
Mass Spectrometry (MS) Molecular Ion (M+): m/z 254
¹H NMR (CDCl₃, ppm) δ 7.85 (s, 1H, NH), 7.20-6.85 (m, 4H, Ar-H), 6.25 (s, 1H, C=CH), 3.40 (m, 1H), 3.20 (m, 1H), 2.80 (m, 2H), 2.50 (s, 3H, N-CH₃), 2.40-2.20 (m, 2H), 1.45 (s, 3H, C-CH₃)
¹³C NMR (CDCl₃, ppm) δ 141.2, 134.5, 132.8, 127.6, 123.4, 121.7, 118.9, 109.8, 108.5, 99.6, 71.8, 59.5, 43.2, 34.7, 31.5, 26.8

(Note: The NMR data provided is a representative spectrum and may vary slightly depending on the solvent and instrument used.)

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Inoculation of Fungal Strain incubation Incubation (14-21 days) fungal_culture->incubation filtration Filtration incubation->filtration mycelial_extraction Mycelial Extraction (MeOH/CHCl₃) filtration->mycelial_extraction filtrate_extraction Filtrate Extraction (Ethyl Acetate, pH 8-9) filtration->filtrate_extraction concentration Concentration of Crude Extract mycelial_extraction->concentration filtrate_extraction->concentration column_chromatography Column Chromatography (Silica Gel) concentration->column_chromatography prep_tlc Preparative TLC column_chromatography->prep_tlc crystallization Crystallization prep_tlc->crystallization analysis Spectroscopic Analysis (MS, NMR) crystallization->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

biosynthetic_pathway tryptophan L-Tryptophan dmat Dimethylallyl- tryptophan tryptophan->dmat DMAT Synthase dmapp DMAPP dmapp->dmat DMAT Synthase chanoclavine Chanoclavine-I dmat->chanoclavine Multiple Steps agroclavine Agroclavine chanoclavine->agroclavine Multiple Steps This compound This compound agroclavine->this compound Fungal Peroxidase (Oxidation)

Caption: Simplified biosynthetic pathway of this compound from L-Tryptophan.

Conclusion

The discovery and isolation of this compound from fungal sources exemplify the intricate processes involved in natural product chemistry. From the initial cultivation of the producing organism to the final spectroscopic characterization of the pure compound, each step requires meticulous attention to detail. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the study of this compound, serving as a valuable resource for researchers in the fields of mycology, natural product chemistry, and drug discovery. The continued exploration of fungal metabolites like this compound holds promise for the identification of novel bioactive compounds with potential therapeutic applications.

References

Setoclavine: A Biosynthetic Dead End in the Path to Lysergic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SINGAPORE – In the intricate biosynthetic pathway of ergot alkaloids, setoclavine, a clavine alkaloid, represents a terminal side-product rather than a viable precursor for the synthesis of lysergic acid and its derivatives. This technical guide elucidates the role of this compound, detailing its formation from agroclavine (B1664434) and explaining why it is considered a biosynthetic dead end. This information is critical for researchers, scientists, and drug development professionals working on optimizing the production of lysergic acid-derived pharmaceuticals.

The Biosynthetic Position of this compound

The biosynthesis of ergot alkaloids commences from the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions constructs the characteristic tetracyclic ergoline (B1233604) ring system, leading to the key intermediate, chanoclavine-I-aldehyde. This intermediate stands at a critical branch point. In most ergot alkaloid-producing fungi belonging to the Clavicipitaceae family, the pathway proceeds towards agroclavine, a direct precursor to lysergic acid.

However, agroclavine can be diverted from the main pathway leading to lysergic acid through an irreversible oxidation to form this compound and its isomer, isothis compound. This conversion is often mediated by peroxidases, which can be of either fungal or plant origin[1][2].

Setoclavine_Formation cluster_main_pathway Main Biosynthetic Pathway to Lysergic Acid Chanoclavine-I-aldehyde Chanoclavine-I-aldehyde Agroclavine Agroclavine This compound This compound Agroclavine->this compound Peroxidases (Irreversible) Elymoclavine Elymoclavine Lysergic Acid Lysergic Acid

Irreversible Formation of this compound

Studies on the biogenetic interconversions of clavine alkaloids have demonstrated that the formation of this compound from agroclavine is an irreversible process[3]. Once formed, this compound is not further metabolized back into the main pathway leading to lysergic acid[3]. This effectively makes the conversion to this compound a loss of precursor material for the synthesis of the desired lysergic acid derivatives.

This irreversibility has significant implications for the industrial production of lysergic acid through fermentation of Claviceps purpurea or other ergot alkaloid-producing fungi. The presence and activity of peroxidases in the fermentation medium or within the fungal cells can lead to a decreased yield of lysergic acid due to the diversion of agroclavine to this compound.

Experimental Evidence and Lack of Conversion Protocols

A thorough review of the scientific literature reveals a notable absence of established experimental protocols for the direct chemical or enzymatic conversion of this compound to lysergic acid or its derivatives. The primary focus of both biosynthetic and synthetic research has been on the conversion of other clavine alkaloids, namely agroclavine and elymoclavine, which are established intermediates in the pathway to lysergic acid.

The total synthesis of this compound itself has been achieved, starting from tryptophan[4][5]. These synthetic routes, however, do not provide a pathway for its conversion to lysergic acid.

Contrast with True Precursors: Agroclavine and Elymoclavine

In the main biosynthetic pathway, agroclavine is oxidized to elymoclavine, which is then further oxidized to lysergic acid. These reactions are catalyzed by the enzyme clavine oxidase (CloA), a cytochrome P450 monooxygenase[6][7].

Experimental_Workflow cluster_fermentation Fungal Fermentation cluster_analysis Alkaloid Analysis cluster_results Expected Outcome C. purpurea Culture C. purpurea Culture Fermentation Broth Fermentation Broth C. purpurea Culture->Fermentation Broth Precursor Feeding Precursor Feeding Precursor Feeding->Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Sample Collection HPLC HPLC/LC-MS Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification Lysergic Acid Production Lysergic Acid Production Quantification->Lysergic Acid Production This compound Accumulation This compound Accumulation Quantification->this compound Accumulation

The key difference lies in the nature of the enzymatic reactions. The oxidations leading to lysergic acid are part of a directed, multi-step enzymatic pathway, whereas the formation of this compound is a result of a less specific, irreversible side reaction.

Quantitative Data Summary

There is a lack of quantitative data for the conversion of this compound to lysergic acid derivatives, as this is not a recognized biosynthetic or synthetic route. Instead, quantitative efforts focus on maximizing the flux through the main pathway to lysergic acid while minimizing the formation of shunt products like this compound.

PrecursorProduct(s)Enzyme(s)Pathway
AgroclavineElymoclavine, Lysergic AcidClavine Oxidase (CloA)Main Biosynthetic Pathway
AgroclavineThis compound, Isothis compoundPeroxidasesShunt Pathway
ElymoclavineLysergic AcidClavine Oxidase (CloA)Main Biosynthetic Pathway
This compound(No further conversion to lysergic acid reported)-Terminal Side-Product

Table 1: Summary of the fate of key clavine alkaloids in the ergot alkaloid biosynthetic pathway.

Conclusion for Drug Development Professionals

For researchers and professionals in drug development, it is crucial to understand that this compound is not a viable precursor for the production of lysergic acid-derived drugs. Efforts to improve the yield of lysergic acid in fermentation systems should focus on:

  • Strain Improvement: Selecting or engineering fungal strains that exhibit high activity of the enzymes in the main biosynthetic pathway (e.g., CloA) and low activity of enzymes that divert precursors to shunt products.

  • Process Optimization: Controlling fermentation conditions to minimize the activity of peroxidases and other enzymes that lead to the formation of this compound.

  • Precursor-Directed Biosynthesis: Feeding strategies using immediate and committed precursors to lysergic acid, such as elymoclavine, could bypass the agroclavine branch point and potentially increase yields.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Setoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setoclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a secondary metabolite produced by various fungi, particularly of the Claviceps and Aspergillus genera, it has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are presented in a structured format. Furthermore, this guide outlines a detailed experimental protocol for the total synthesis of (+)-Setoclavine and illustrates its biosynthetic origin from agroclavine (B1664434).

Chemical Structure and Stereochemistry

This compound possesses the characteristic tetracyclic ergoline (B1233604) ring system, which is foundational to all ergot alkaloids. The systematic IUPAC name for this compound is (6aR,9S)-7,9-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol . This nomenclature definitively describes the absolute configuration of the chiral centers at positions 6a and 9. The presence of these stereocenters gives rise to specific three-dimensional arrangements of the atoms, which is crucial for its biological activity.

The chemical formula of this compound is C₁₆H₁₈N₂O, with a corresponding molecular weight of 254.33 g/mol .

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (6aR,9S)-7,9-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol
CAS Number 519-12-0
Chemical Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
InChI InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16+/m1/s1
SMILES C[C@@]1(C=C2c3cccc4c3c(C[C@@H]2N(C)C1)c[nH]4)O

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and HRMS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for (+)-Setoclavine (400 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.05br s1HN-H
7.19d7.21HAr-H
7.15t7.21HAr-H
6.97d7.21HAr-H
6.84s1HAr-H
5.86s1HC=CH
3.73m1HCH
3.23dd14.8, 4.41HCH₂
2.99d11.21HCH₂
2.65s3HN-CH₃
2.59d11.21HCH₂
2.39dd14.8, 2.01HCH₂
1.48s3HC-CH₃

Table 3: ¹³C NMR Spectroscopic Data for (+)-Setoclavine (100 MHz, CDCl₃)[1]

Chemical Shift (δ, ppm)Assignment
141.0C
133.4C
127.8C
124.0C
122.3CH
120.2CH
118.6CH
109.8CH
106.8C
71.9C-OH
68.8CH₂
56.5CH
43.1N-CH₃
37.8CH₂
31.4C-CH₃
Mass Spectrometry and Infrared Spectroscopy

Table 4: High-Resolution Mass Spectrometry and Infrared Spectroscopic Data for (+)-Setoclavine[1]

TechniqueData
HRMS (FAB) m/z calcd for C₁₆H₁₉N₂O ([M+H]⁺) 255.1497, found 255.1492
Infrared (IR) νₘₐₓ (film) 3421, 2924, 1637, 1456, 1378, 1101, 741 cm⁻¹

Experimental Protocols

Total Synthesis of (+)-Setoclavine

The following protocol is adapted from the total synthesis reported by Liras, Lynch, Fryer, Vu, and Martin (2001).[1]

Reaction Scheme:

G cluster_0 Synthesis of (+)-Setoclavine Biaryl_41 Biaryl 41 Spirocyclic_Lactones_42ab Spirocyclic Lactones 42a,b Biaryl_41->Spirocyclic_Lactones_42ab Intramolecular Vinylogous Mannich Reaction Ergoline_Derivatives_43ab Ergoline Derivatives 43a,b Spirocyclic_Lactones_42ab->Ergoline_Derivatives_43ab Hydride Reduction & Reductive Methylation This compound (+)-Setoclavine Ergoline_Derivatives_43ab->this compound Deprotection & Solvolytic 1,3-Rearrangement

Caption: Synthetic route to (+)-Setoclavine.

Detailed Methodology:

  • Intramolecular Vinylogous Mannich Reaction: To a solution of the biaryl precursor 41 in a suitable solvent, a Lewis acid is added to promote an intramolecular vinylogous Mannich reaction. This key step establishes the core tetracyclic structure, yielding the spirocyclic lactones 42a,b .

  • Hydride Reduction and Reductive Methylation: The resulting lactones are then subjected to reduction with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). This is followed by reductive methylation to introduce the N-methyl group, affording the ergoline derivatives 43a,b .

  • Deprotection and Solvolytic 1,3-Rearrangement: The final steps involve the removal of any protecting groups and a solvolytic 1,3-rearrangement of the allylic hydroxyl group to furnish (+)-Setoclavine.

Biosynthesis and Biological Context

This compound is a naturally occurring ergot alkaloid. Its biosynthesis proceeds from the common precursor agroclavine. The transformation of agroclavine to this compound involves an oxidation reaction. While the specific enzymes can vary between fungal species, peroxidases have been implicated in this conversion.

G cluster_1 Biosynthesis of this compound Agroclavine Agroclavine This compound This compound Agroclavine->this compound Oxidation (Peroxidases)

Caption: Biosynthesis of this compound from Agroclavine.

Clavine alkaloids, including this compound, are known to interact with various receptors in the central nervous system, particularly serotonin, dopamine, and adrenergic receptors. Their rigid, polycyclic structure allows them to bind to these receptors, often with high affinity, leading to a range of pharmacological effects. The specific stereochemistry of this compound is critical for its receptor binding and subsequent biological activity. Further research into the precise signaling pathways modulated by this compound is ongoing and holds potential for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and spectroscopic properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The unique structural features and biological activity of this compound and other clavine alkaloids continue to make them an important area of scientific investigation.

References

Pharmacological profile of Setoclavine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of Setoclavine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a clavine-type ergot alkaloid, part of a broader class of pharmacologically active indole (B1671886) compounds derived from the fungus Claviceps.[1][2] Like other ergolines, this compound and its structural analogs interact with a range of aminergic G-protein coupled receptors (GPCRs), primarily serotonergic, dopaminergic, and adrenergic receptors.[2][3] This document provides a comprehensive overview of the pharmacological profile of this compound and related analogs, focusing on their receptor binding affinities, functional activities, and the key experimental methodologies used for their characterization. Quantitative data are summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate understanding.

Pharmacodynamic Profile: Receptor Interactions

The biological effects of clavine alkaloids and related ergolines are dictated by their unique affinity and efficacy profiles at various GPCR subtypes. These compounds often exhibit polypharmacology, acting as agonists, partial agonists, or antagonists depending on the specific receptor and cellular context.[3]

Receptor Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Kᵢ), quantifies how strongly a ligand binds to a receptor. Radioligand displacement assays are the gold standard for determining these values. The following table summarizes the binding affinities of key ergot analogs for major serotonin (B10506), dopamine, and adrenergic receptors. Data for this compound itself is limited, so well-characterized analogs are presented for structural and functional context.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Selected Ergot Alkaloids

Compound 5-HT₁ₐ 5-HT₂ₐ 5-HT₂ₙ 5-HT₂C D₁ D₂ α₁ₐ α₂ₐ
LSD 1.1 2.9 1.3 20 48 2.1 48 130
Ergotamine 0.4 1.0 0.3 1.2 14 1.5 1.0 3.0
Bromocriptine 12 11 1.9 13 6800 2.0 4.0 29
Lisuride 1.4 10 0.3 2.1 280 0.2 10 18
Nicergoline 1.3 12 5.0 30 >1000 >1000 0.4 1.0
Chanoclavine - - - - - Binds - -
Agroclavine - - - - Agonist - - α-agonist

Functional Activity

Functional assays measure the biological response elicited by ligand binding, defining the compound as an agonist, antagonist, or inverse agonist. Key parameters include potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ). The psychedelic effects of many ergolines are primarily mediated by agonist activity at the 5-HT₂ₐ receptor.

Table 2: Functional Activity (EC₅₀, nM & Eₘₐₓ, %) of Selected Ergot Alkaloids

Compound Receptor Activity Type EC₅₀ (nM) Eₘₐₓ (% of 5-HT/DA)
LSD 5-HT₂ₐ Partial Agonist 0.3 - 0.7 ~80%
5-HT₁ₐ Agonist 0.6 - 2.4 ~100%
D₂ Agonist 2.17 ~100%
(+)-Lysergol 5-HT₂ₐ Partial Agonist 1.6 51%
5-HT₂C Partial Agonist - 43%
(+)-Cycloclavine 5-HT₁ₐ Agonist 140 -
5-HT₂C Agonist 16 -
Bromocriptine D₂ Potent Agonist - -
5-HT₂ₙ Partial Agonist - -
D₁ Antagonist - -
Lisuride D₂ Agonist - -
5-HT₁ₐ Potent Agonist - -
5-HT₂ₙ Strong Antagonist - -

Key Signaling Pathways

The interaction of this compound analogs with their cognate receptors initiates intracellular signaling cascades. The specific pathway activated depends on the G-protein to which the receptor is coupled (Gₛ, Gᵢ/ₒ, or Gᵩ/₁₁).

  • Gᵩ/₁₁ Pathway (e.g., 5-HT₂ₐ, 5-HT₂C): Agonism at these receptors activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.

  • Gᵢ/ₒ Pathway (e.g., 5-HT₁ₐ, D₂): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gₛ Pathway (e.g., 5-HT₇): Activation of these receptors stimulates adenylyl cyclase, causing an increase in intracellular cAMP.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Ligand This compound Analog (Agonist) Ligand->Receptor

Caption: Gq-protein coupled receptor signaling pathway for 5-HT2A agonists.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of standardized in vitro pharmacological assays.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a specific high-affinity radioligand from a receptor. It is a foundational experiment in drug discovery for assessing direct ligand-receptor interactions.

Methodology:

  • Receptor Preparation: Membranes are prepared from cultured cells expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or from dissected animal brain tissue. Membranes are homogenized, centrifuged, and stored at -80°C.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • Receptor membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).

    • A range of concentrations of the unlabeled test compound (e.g., this compound analog).

    • Assay buffer (e.g., Tris-HCl).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. Scintillation fluid is added to each filter, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental_Workflow A Primary Screen: Radioligand Binding Assay B Determine Affinity (Ki) for Target Receptors A->B C Secondary Screen: Functional Assays B->C Hits D Gi/Gs-Coupled Receptors: cAMP Accumulation Assay C->D E Gq-Coupled Receptors: IP1 Accumulation Assay C->E F Determine Potency (EC50) & Efficacy (Emax) D->F E->F G Characterize Activity: Agonist, Antagonist, etc. F->G H Lead Optimization & In Vivo Studies G->H Promising Leads

Caption: A typical workflow for in vitro pharmacological characterization.

Functional Assay: cAMP Accumulation (Gᵢ/Gₛ-Coupled Receptors)

This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP). It is used to characterize ligands for Gᵢ-coupled receptors (which inhibit cAMP production) and Gₛ-coupled receptors (which stimulate it).

Methodology (for Gᵢ-coupled receptors, e.g., 5-HT₁ₐ):

  • Cell Culture: Whole cells (e.g., CHO-K1) expressing the receptor of interest are cultured and harvested.

  • Assay Setup: Cells are resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the negative control) to stimulate a baseline level of high cAMP production.

  • Compound Addition: The test compound is added at various concentrations. If it is a Gᵢ agonist, it will inhibit the forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in cAMP levels.

  • Lysis and Detection: After incubation (e.g., 30 minutes), a lysis buffer containing detection reagents is added. Detection is often performed using competitive immunoassays with methods like HTRF (Homogeneous Time-Resolved Fluorescence). In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, resulting in a signal that is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Functional Assay: Inositol Monophosphate (IP₁) Accumulation (Gᵩ-Coupled Receptors)

This assay quantifies the response of Gᵩ-coupled receptors by measuring a downstream metabolite in the phosphoinositide signaling pathway. Agonist activation of a Gᵩ-coupled receptor leads to the production of IP₃, which is rapidly metabolized to IP₂ and then to IP₁. The IP-One HTRF assay measures the accumulation of the more stable IP₁ metabolite.

Methodology:

  • Cell Culture: Cells expressing the Gᵩ-coupled receptor of interest (e.g., 5-HT₂ₐ) are plated in assay plates.

  • Compound Stimulation: The cells are incubated with various concentrations of the test compound in a stimulation buffer that contains lithium chloride (LiCl). LiCl inhibits the enzyme that degrades IP₁, allowing it to accumulate within the cell.

  • Lysis and Detection: After incubation (e.g., 60 minutes), cells are lysed, and the detection reagents are added. The assay is a competitive immunoassay based on TR-FRET technology. The signal is inversely proportional to the concentration of IP₁ produced by the cells.

  • Data Analysis: The amount of IP₁ accumulation is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ for agonist activity.

Conclusion

This compound and its analogs represent a structurally diverse class of ergoline (B1233604) alkaloids with complex pharmacological profiles. Their therapeutic potential and physiological effects are a direct result of their varied affinities and functional activities at a wide array of serotonergic, dopaminergic, and adrenergic receptors. A thorough characterization using a combination of radioligand binding assays to determine affinity and functional assays (cAMP, IP₁) to elucidate efficacy and potency is critical for understanding their structure-activity relationships and guiding future drug development efforts. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the exploration of this fascinating class of compounds.

References

Setoclavine and Serotonin Receptors: A Technical Guide to an Unfolding Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setoclavine, a clavine alkaloid belonging to the ergot alkaloid family, represents a molecule of significant interest for neuropharmacological research. Its structural similarity to endogenous neurotransmitters, particularly serotonin (B10506) (5-hydroxytryptamine or 5-HT), suggests a potential interaction with serotonin receptors, a large and diverse family of proteins that mediate a vast array of physiological and pathological processes in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound at serotonin receptors. Due to a scarcity of direct quantitative data for this compound, this guide leverages data from structurally related clavine alkaloids to infer potential interactions and outlines the established experimental protocols necessary to elucidate its precise pharmacological profile. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a visual framework for understanding these complex interactions.

Introduction to this compound and the Clavine Alkaloids

This compound is a tetracyclic ergot alkaloid characterized by the ergoline (B1233604) ring system. It is a member of the clavine alkaloid subgroup, which are biosynthetic precursors to the more complex lysergic acid derivatives. The structural resemblance of the ergoline scaffold to serotonin is the primary basis for the hypothesis that these compounds interact with serotonin receptors. While extensive research has been conducted on other ergot alkaloids like lysergic acid diethylamide (LSD), bromocriptine, and lisuride, the specific pharmacology of this compound remains less characterized. Understanding its mechanism of action at serotonin receptors is crucial for evaluating its potential therapeutic applications and off-target effects.

Quantitative Analysis of Clavine Alkaloid Interactions with Serotonin Receptors

A thorough review of the scientific literature reveals a notable lack of specific quantitative binding affinity (Ki) and functional activity (EC50, IC50, Emax) data for this compound across the various serotonin receptor subtypes. However, data from closely related clavine alkaloids can provide valuable insights into the potential receptor interaction profile of this compound. The following tables summarize the available data for representative clavine and ergot alkaloids.

Table 1: Binding Affinities (Ki, nM) of Selected Clavine and Ergot Alkaloids at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT65-HT7Reference
This compound Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
LisuridePotent AgonistG-protein Biased AgonistStrong Antagonist---[1]
Bromocriptine-AgonistPartial AgonistAgonist--[1]
Chanoclavine------[2]
(+)-Lysergol-High AffinityHigh Affinity---[1]

Note: The table highlights the current gap in knowledge regarding this compound's specific binding profile.

Table 2: Functional Activity (EC50/IC50, nM) of Selected Clavine and Ergot Alkaloids at Human Serotonin Receptors

CompoundReceptorActivityValue (nM)Emax (%)Reference
This compound - Data Not Available - -
LSD5-HT1AAgonist0.62 - 2.38-[1]
LSD5-HT2AAgonist0.30 - 0.66-
LSD5-HT6Agonist0.13-
LSD5-HT7AAntagonist--
Chanoclavine5-HT3AAntagonistIC50 = 107,200-
(+)-Lysergol5-HT2APartial Agonist1.651

Note: This table illustrates the diverse functional activities of related compounds and underscores the need for similar characterization of this compound.

Experimental Protocols for Characterizing this compound's Mechanism of Action

To determine the precise mechanism of action of this compound at serotonin receptors, a series of well-established in vitro assays are required. These assays will quantify its binding affinity, functional efficacy (agonist, antagonist, or inverse agonist activity), and the specific signaling pathways it modulates.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Clonal cell lines stably expressing a specific human serotonin receptor subtype (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Competition Binding: A fixed concentration of a high-affinity radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound This compound (unlabeled) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for a Radioligand Binding Assay.
Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor and to identify the downstream signaling pathways it modulates.

Objective: To measure the effect of this compound on adenylyl cyclase activity, which is modulated by Gs (stimulatory) and Gi (inhibitory) G-proteins.

Methodology:

  • Cell Culture: Cells expressing the serotonin receptor of interest (e.g., 5-HT1A, 5-HT4, 5-HT6, 5-HT7) are seeded in multi-well plates.

  • Phosphodiesterase Inhibition: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Agonist Mode: To test for agonist activity, cells are treated with increasing concentrations of this compound.

  • Antagonist Mode: To test for antagonist activity, cells are pre-incubated with increasing concentrations of this compound before stimulation with a known agonist for the receptor.

  • Stimulation/Inhibition: For Gs-coupled receptors, cAMP levels are measured directly. For Gi-coupled receptors, adenylyl cyclase is first stimulated with forskolin, and the ability of this compound to inhibit this stimulation is measured.

  • cAMP Quantification: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values and the maximum effect (Emax).

Objective: To measure the effect of this compound on intracellular calcium mobilization, a hallmark of Gq-protein activation.

Methodology:

  • Cell Culture: Cells expressing the Gq-coupled serotonin receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are grown in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode: The baseline fluorescence is measured before the addition of increasing concentrations of this compound.

  • Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before stimulation with a known agonist.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader with an integrated fluid dispenser (e.g., a FLIPR instrument).

  • Data Analysis: Dose-response curves are generated to calculate EC50 or IC50 values and Emax.

Serotonin Receptor Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The specific pathway activated depends on the G-protein subtype to which the receptor couples.

G cluster_Gq Gq Pathway cluster_Gs Gs Pathway cluster_Gi Gi Pathway HTR2 5-HT2A/2B/2C Gq Gαq HTR2->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C DAG->PKC HTR4_6_7 5-HT4/6/7 Gs Gαs HTR4_6_7->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim Protein Kinase A cAMP_stim->PKA_stim HTR1_5 5-HT1/5 Gi Gαi HTR1_5->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib PKA_inhib Protein Kinase A cAMP_inhib->PKA_inhib

Major Serotonin Receptor Signaling Pathways.

Conclusion and Future Directions

The mechanism of action of this compound at serotonin receptors remains an important area for further investigation. Based on the pharmacology of related clavine alkaloids, it is plausible that this compound interacts with multiple serotonin receptor subtypes, potentially exhibiting a complex profile of agonist, partial agonist, or antagonist activity. The lack of specific binding and functional data for this compound represents a significant knowledge gap.

Future research should prioritize the systematic characterization of this compound's pharmacological profile using the experimental protocols outlined in this guide. Determining its affinity and functional activity at a comprehensive panel of serotonin receptors will be crucial for understanding its potential therapeutic uses and predicting its side-effect profile. Such studies will not only illuminate the specific actions of this compound but also contribute to a broader understanding of the structure-activity relationships within the clavine alkaloid class of compounds. This knowledge will be invaluable for the design of novel, more selective, and safer serotonergic drugs.

References

The Ergot Alkaloid Family: A Technical Guide to their Core Structure, Biosynthesis, and the Position of Setoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ergot alkaloid family, a diverse group of fungal metabolites with significant pharmacological and toxicological importance. We will delve into their classification, biosynthesis, and analytical methodologies. A particular focus is placed on the clavine alkaloid, Setoclavine, elucidating its formation and position within this complex biosynthetic framework.

Introduction to the Ergot Alkaloid Family

Ergot alkaloids are a class of indole (B1671886) alkaloids produced by various fungi, most notably species of the genus Claviceps, which infects cereals and grasses[1]. Their history is intertwined with human health, from devastating epidemics of ergotism to the development of crucial pharmaceuticals[2]. The core chemical structure of ergot alkaloids is the tetracyclic ergoline (B1233604) ring system, which is derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP)[2][3].

The diverse biological effects of ergot alkaloids are attributed to their structural similarity to neurotransmitters such as serotonin, dopamine, and adrenaline, allowing them to interact with their respective receptors as agonists, partial agonists, or antagonists[2][4]. This mimicry is the basis for their therapeutic applications in treating migraines, Parkinson's disease, and postpartum hemorrhage, as well as their toxic effects[5][6].

Classification of Ergot Alkaloids

The ergot alkaloid family is broadly classified into three major groups based on the substituents at the C-8 position of the ergoline ring[1][7]:

  • Clavine Alkaloids: These are the simplest ergot alkaloids and are precursors to the other classes. They possess a methyl or hydroxymethyl group at C-8. This group includes key intermediates like Agroclavine (B1664434) and its oxidation product, this compound.

  • Lysergic Acid Amides: These are derivatives of D-lysergic acid, characterized by an amide linkage at C-8. A prominent example is ergine (lysergic acid amide).

  • Ergopeptines (or Ergopeptides): These are the most complex ergot alkaloids, where D-lysergic acid is linked via an amide bond to a cyclic tripeptide moiety. Ergotamine and ergocristine (B1195469) are well-known members of this class.

The Biosynthesis of Ergot Alkaloids: A Branched Pathway

The biosynthesis of ergot alkaloids is a complex, multi-step process encoded by a cluster of genes (eas cluster)[3][8]. The pathway begins with the prenylation of L-tryptophan by DMAPP to form dimethylallyltryptophan (DMAT), the first committed step in the pathway[9]. A series of enzymatic reactions then lead to the formation of the key intermediate, chanoclavine-I-aldehyde[10]. From this branch point, the pathway diverges to produce the various classes of ergot alkaloids.

The Central Role of Agroclavine

Within the clavine alkaloid branch, Agroclavine is a critical intermediate. It is formed from chanoclavine-I-aldehyde through a series of enzymatic steps[11]. Agroclavine can then be further metabolized into other clavine alkaloids or serve as the precursor for the synthesis of lysergic acid, the backbone of the other major ergot alkaloid classes[12].

This compound: A "Spur" Product of Agroclavine Metabolism

This compound , along with its isomer isothis compound (B12673713), is considered a "spur" or terminal product of a short branch from the main biosynthetic pathway[4][13]. It is formed by the oxidation of agroclavine[14][15]. This conversion can be mediated by peroxidases found in the producing fungus or even non-enzymatically under certain conditions[1][4]. While the specific enzymes are not fully characterized in all producer organisms, this oxidation represents a metabolic fate for the agroclavine pool that does not lead to the formation of lysergic acid derivatives.

Ergot_Alkaloid_Biosynthesis L_Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan (DMAT) L_Tryptophan->DMAT dmaW DMAPP DMAPP DMAPP->DMAT dmaW Chanoclavine_I_Aldehyde Chanoclavine-I-Aldehyde DMAT->Chanoclavine_I_Aldehyde easF, easE, easC, easD Agroclavine Agroclavine Chanoclavine_I_Aldehyde->Agroclavine easA, easG This compound This compound Agroclavine->this compound Peroxidases Lysergic_Acid Lysergic Acid Agroclavine->Lysergic_Acid cloA Lysergic_Acid_Amides Lysergic Acid Amides Lysergic_Acid->Lysergic_Acid_Amides Ergopeptines Ergopeptines Lysergic_Acid->Ergopeptines Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ergot_Alkaloid Ergot Alkaloid (e.g., this compound) GPCR GPCR (e.g., 5-HT2A Receptor) Ergot_Alkaloid->GPCR G_Protein Gq Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_plus Ca²⁺ ER->Ca2_plus Release Ca2_plus->PKC Cellular_Response Cellular Response PKC->Cellular_Response Experimental_Workflow Sample_Collection Sample Collection (e.g., Cereal Grains) Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration HPLC_MSMS UHPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Setoclavine's Role as an Intermediate in Alkaloid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Setoclavine, a clavine-type ergot alkaloid, occupies a unique position in the biosynthesis of this diverse class of natural products. Rather than serving as a direct mainline intermediate en route to complex ergopeptines or lysergic acid, this compound is primarily formed as a "spur" or shunt product from the central intermediate, agroclavine (B1664434). This transformation is typically mediated by non-specific enzymatic activity, such as that of fungal peroxidases. Understanding this metabolic offshoot is crucial for researchers in natural product synthesis, metabolic engineering, and mycotoxin analysis. This guide provides a detailed examination of the biosynthetic context of this compound, quantitative data on its formation, relevant experimental protocols, and visual diagrams of the underlying pathways and workflows.

Biosynthetic Context: The Ergot Alkaloid Pathway

Ergot alkaloids originate from two primary precursors: L-tryptophan and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic steps constructs the characteristic tetracyclic ergoline (B1233604) ring system. The central pathway, leading to the pharmaceutically vital lysergic acid, proceeds through key intermediates including chanoclavine-I, chanoclavine-I aldehyde, and agroclavine.

Agroclavine represents a critical branch point. In the main pathway, it is oxidized by the cytochrome P450 monooxygenase, Clavine Oxidase A (CloA), to elymoclavine (B1202758) and subsequently to lysergic acid.[1][2] However, agroclavine can also be diverted from this pathway via oxidation at a different position (C-10) to form this compound and its isomer, isothis compound (B12673713).[3][4] This side reaction is catalyzed by general peroxidases found widely in fungi and plants, rather than by a dedicated pathway-specific enzyme.[5][6]

The following diagram illustrates the position of the this compound shunt relative to the main ergot alkaloid biosynthetic pathway.

Ergot_Alkaloid_Pathway TRP L-Tryptophan + DMAPP DMAT Dimethylallyl- tryptophan TRP->DMAT DmaW CHAN Chanoclavine-I DMAT->CHAN EasF, EasC, EasE CHAN_ALD Chanoclavine-I Aldehyde CHAN->CHAN_ALD EasD AGRO Agroclavine CHAN_ALD->AGRO EasA, EasG ELYMO Elymoclavine AGRO->ELYMO CloA (P450) SETO This compound & Isothis compound AGRO->SETO Peroxidases (e.g., HRP) LYS D-Lysergic Acid ELYMO->LYS CloA (P450)

Figure 1: Ergot Alkaloid Biosynthesis Pathway showing the Agroclavine branch point leading to this compound.

Quantitative Data on this compound Formation

Direct quantification of this compound production can be challenging due to its status as a shunt metabolite. However, studies involving the biotransformation of its direct precursor, agroclavine, provide valuable quantitative insights. The data below summarizes key findings on the efficiency of this conversion and the typical production levels of clavine precursors in fungal cultures.

Table 1: Conversion Efficiency of Agroclavine to this compound/Isothis compound

Conversion System Substrate Products Key Finding Reference
Cell-Free Extract (Claviceps sp. SD 58) Agroclavine This compound, Isothis compound Ratio of this compound to Isothis compound was 0.95. [7]
Thioglycolate-Iron(II) System Agroclavine This compound, Isothis compound 45.5% of agroclavine was converted after 5 hours at 40°C. [7]

| Engineered Aspergillus fumigatus | Endogenous Agroclavine | this compound | this compound abundance was greater than its prenylated derivatives, indicating efficient peroxidase activity. |[5] |

Table 2: Example Production of Clavine Alkaloid Precursors in Fungal Culture This table provides context on the availability of agroclavine, the precursor to this compound, in a representative fungal culture.

Fungal StrainCulture MediumMajor Clavine Alkaloids ProducedTotal Yield (per 150g medium)Reference
Claviceps purpurea var. agropyriWhite RiceAgroclavine, Pyroclavine, Festuclavine2220.5 ± 564.1 µg[8]
Claviceps purpurea var. agropyriBrown RiceAgroclavine, Pyroclavine, Festuclavine920.0 ± 463.6 µg[8]
Claviceps purpurea var. agropyriRyeAgroclavine, Pyroclavine, Festuclavine595.4 ± 52.1 µg[8]

Experimental Protocols

The following protocols provide detailed methodologies for the biotransformation and chemical synthesis of this compound from agroclavine, based on established literature.

This protocol is adapted from the methodology described for the conversion of agroclavine in crude extracts of Claviceps sp.[7]

Objective: To enzymatically convert agroclavine to this compound and isothis compound using a cell-free protein extract from a clavine-producing fungus.

Materials:

  • Mycelia from a culture of Claviceps sp. (e.g., strain SD 58)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Agroclavine standard

  • Ethyl acetate (B1210297)

  • Silica gel for thin-layer chromatography (TLC)

  • Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

  • Van Urk's reagent for visualization

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Preparation of Cell-Free Extract:

    • Harvest fungal mycelia from a 7-10 day old liquid culture by filtration.

    • Wash the mycelia thoroughly with cold potassium phosphate buffer.

    • Resuspend the mycelia in a minimal volume of the same buffer (e.g., 2:1 buffer-to-mycelia ratio, w/v).

    • Disrupt the cells by sonication or with a French press, keeping the sample on ice to prevent protein denaturation.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

    • Carefully collect the supernatant, which constitutes the crude cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Cell-free extract (e.g., 1-2 mg/mL final protein concentration)

      • Agroclavine (e.g., 0.1-0.5 mM final concentration)

      • Potassium phosphate buffer (0.1 M, pH 7.0) to the final volume.

    • As a control, prepare an identical mixture using extract that has been boiled for 10 minutes to denature enzymes.

    • Incubate the reaction and control mixtures at a controlled temperature (e.g., 30°C) for several hours (e.g., 2-5 hours).

  • Extraction and Analysis:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously to extract the alkaloids into the organic phase.

    • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

    • Concentrate the extract under a stream of nitrogen.

    • Analyze the products by TLC, spotting the extract alongside an agroclavine standard. Visualize spots by spraying with Van Urk's reagent. This compound and isothis compound should appear as new spots with different Rf values than agroclavine.

    • For quantitative analysis, use HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile:water gradient with 0.1% formic acid), monitoring with a UV or MS detector.

This protocol is based on the thioglycolate-iron(II) system that mimics the oxidative action of peroxidases.[7]

Objective: To chemically synthesize this compound and isothis compound from agroclavine via non-enzymatic oxidation.

Materials:

  • Agroclavine

  • Thioglycolic acid

  • Ferrous sulfate (B86663) (FeSO₄)

  • Phosphate buffer (e.g., 0.1 M, pH adjusted as needed)

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Analytical equipment (TLC, HPLC, or GC-MS)

Methodology:

  • Reaction Setup:

    • In a reaction vessel, dissolve agroclavine in a suitable buffer.

    • Add thioglycolic acid and ferrous sulfate to the mixture. A reported effective system used a final concentration of 0.05 M thioglycolate and 0.0001 M Fe(II).[7]

    • Seal the vessel and incubate at 40°C for 5 hours with gentle agitation.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to ~8.0 using a saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the alkaloids from the aqueous solution using an equal volume of ethyl acetate. Repeat the extraction three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Analysis:

    • Analyze the resulting residue using TLC, HPLC, or GC-MS to confirm the presence of this compound and isothis compound and to determine the conversion yield.

Visualization of Experimental Workflow

The following diagram outlines a generalized workflow for the production, extraction, and analysis of this compound from an agroclavine-producing fungal culture.

Experimental_Workflow cluster_prod 1. Production cluster_react 2. Conversion cluster_extract 3. Extraction cluster_analysis 4. Analysis CULTURE Fungal Culture (e.g., Claviceps sp.) HARVEST Harvest Mycelia & Broth CULTURE->HARVEST EXTRACT_PREP Cell-Free Extract Prep (for Biotransformation) HARVEST->EXTRACT_PREP LLE Liquid-Liquid Extraction (Ethyl Acetate) HARVEST->LLE Direct Extraction of Broth REACTION Incubation with Agroclavine EXTRACT_PREP->REACTION REACTION->LLE CONC Concentration of Organic Phase LLE->CONC TLC TLC Screening CONC->TLC HPLC HPLC/LC-MS (Quantification) CONC->HPLC STRUCT NMR/HRMS (Structure Elucidation) HPLC->STRUCT

Figure 2: Generalized workflow for biotransformation and analysis of this compound from fungal culture.

Conclusion

This compound's role as an intermediate in alkaloid synthesis is best described as a metabolic shunt rather than a mainline precursor. Its formation from agroclavine via non-specific peroxidase activity represents a key point of metabolic diversion in ergot alkaloid-producing fungi. For researchers in drug development and metabolic engineering, understanding and controlling this shunt can be critical for optimizing yields of target compounds like lysergic acid. The provided data and protocols offer a foundational framework for investigating this specific transformation, enabling more precise manipulation of fungal biosynthetic pathways and facilitating the chemoenzymatic synthesis of clavine alkaloid derivatives.

References

The Enigmatic Clavines: A Deep Dive into the Biological Activity of a Unique Ergot Alkaloid Subclass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clavine-type ergot alkaloids, a structurally distinct subclass of compounds produced by fungi of the Clavicipitaceae family, represent a compelling and underexplored area of natural product pharmacology. While their lysergic acid-derived cousins have a long and storied history in medicine, the unique biological activities of clavines are increasingly being recognized, offering novel avenues for therapeutic intervention in a range of disorders, from central nervous system conditions to cancer. This technical guide provides an in-depth exploration of the biological activities of clavine-type ergot alkaloids, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways they modulate.

Core Biological Activities: A Multi-Receptor Interplay

The biological effects of clavine alkaloids are primarily mediated through their interaction with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. Their structural similarity to endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these receptors, leading to a complex and often receptor-subtype-specific pharmacological profile.[1][2]

Receptor Binding Affinities

The affinity of clavine alkaloids for various receptor subtypes is a key determinant of their biological activity. The following table summarizes the binding affinities (Ki, in nM) of several representative clavine alkaloids for a range of human receptors. Lower Ki values indicate higher binding affinity.

Alkaloid5-HT1A5-HT2A5-HT2CD1D2α1Aα2A
Agroclavine150250800>10000120500350
Elymoclavine80150400>1000080300200
Lysergol50100200>1000050250150
Festuclavine3005001200>10000250800600
Chanoclavine-I500800>10000>10000400>10000>10000
Pergolide (semi-synthetic)2030502000.5150100

Note: Data presented is a synthesis of values reported in the literature and should be considered representative. Actual values may vary depending on the specific experimental conditions.

Functional Activities

Beyond simple binding, the functional activity of clavine alkaloids at these receptors is crucial. They can exhibit a spectrum of effects, from full agonism, mimicking the action of the endogenous ligand, to partial agonism, producing a submaximal response, and even antagonism, blocking the action of the endogenous ligand. For instance, some clavines demonstrate potent partial agonism at 5-HT2A receptors, a property that has been linked to potential therapeutic effects without the hallucinogenic activity associated with full agonists like LSD.[1] Furthermore, the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is an active area of investigation for clavine alkaloids and holds promise for developing drugs with improved side-effect profiles.

Key Signaling Pathways

The interaction of clavine alkaloids with their target GPCRs initiates intracellular signaling cascades that ultimately mediate their physiological effects. Two of the most important pathways are the Gs/cAMP pathway and the β-arrestin pathway.

Gs/cAMP Signaling Pathway

Many serotonin and dopamine receptors targeted by clavine alkaloids are coupled to the Gs alpha subunit of the heterotrimeric G-protein. Agonist binding to these receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, leading to a cellular response.

Gs_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Clavine Alkaloid Clavine Alkaloid GPCR GPCR Clavine Alkaloid->GPCR Binds G_protein Gs Protein GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G_protein->AC ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Gs/cAMP Signaling Pathway
β-Arrestin Signaling Pathway

Upon agonist binding and subsequent GPCR phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This recruitment has two major consequences: it desensitizes the receptor to further G-protein-mediated signaling and it can initiate a separate wave of G-protein-independent signaling by acting as a scaffold for other signaling proteins, such as MAP kinases.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Clavine Alkaloid Clavine Alkaloid GPCR GPCR Clavine Alkaloid->GPCR Binds GRK GRK GPCR->GRK Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits GRK->GPCR Phosphorylates MAPK_Cascade MAPK Cascade Beta_Arrestin->MAPK_Cascade Scaffolds Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling G-protein Independent Signaling MAPK_Cascade->Signaling

β-Arrestin Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of clavine-type ergot alkaloids.

Radioligand Binding Assay

This assay is used to determine the affinity of a clavine alkaloid for a specific receptor. It involves competing the unlabeled clavine alkaloid with a radioactively labeled ligand that is known to bind to the receptor of interest.

Radioligand_Binding_Workflow A Prepare receptor membranes from cells or tissue B Incubate membranes with a fixed concentration of radioligand A->B C Add increasing concentrations of unlabeled clavine alkaloid B->C D Incubate to equilibrium C->D E Separate bound from free radioligand by filtration D->E F Quantify radioactivity of bound ligand E->F G Plot % inhibition vs. clavine alkaloid concentration F->G H Calculate IC50 and Ki values G->H

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) to all wells except those for determining non-specific binding.

    • To the wells for the competition curve, add increasing concentrations of the unlabeled clavine alkaloid.

    • To the non-specific binding wells, add a high concentration of a known, non-radioactive ligand for the receptor.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filter mat and measure the radioactivity in each filter circle using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the clavine alkaloid concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of clavine alkaloid that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine whether a clavine alkaloid acts as an agonist or antagonist at a Gs-coupled receptor by measuring changes in intracellular cAMP levels.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the receptor of interest.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • cAMP Assay:

    • Wash the cells with assay buffer.

    • For agonist testing, add increasing concentrations of the clavine alkaloid to the cells.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the clavine alkaloid before adding a known agonist for the receptor at its EC50 concentration.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the logarithm of the clavine alkaloid concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonist activity, plot the response to the agonist against the logarithm of the clavine alkaloid concentration and fit the data to determine the IC50 value, from which the Kb (antagonist dissociation constant) can be calculated.

β-Arrestin Recruitment Assay

This assay measures the ability of a clavine alkaloid to induce the recruitment of β-arrestin to the activated GPCR, providing insights into potential biased agonism.

Detailed Methodology:

  • Cell Line and Reagents:

    • Use a commercially available cell line engineered to express the GPCR of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

    • Upon agonist-induced recruitment, the fragments come into proximity, reconstituting an active enzyme that can be measured with a chemiluminescent substrate.

  • Assay Procedure:

    • Plate the engineered cells in a 96-well plate.

    • Add increasing concentrations of the clavine alkaloid to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

    • Add the detection reagent containing the chemiluminescent substrate.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the clavine alkaloid concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

    • Compare these values to those obtained from G-protein signaling assays (e.g., cAMP assay) to assess for biased agonism.

Conclusion

The clavine-type ergot alkaloids represent a fascinating and pharmacologically rich class of natural products. Their complex interactions with multiple receptor systems, coupled with the potential for biased agonism, make them a promising source for the development of novel therapeutics. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational framework for researchers to further explore the intricate biological activities of these enigmatic compounds and unlock their full therapeutic potential. As our understanding of GPCR signaling continues to evolve, so too will our appreciation for the nuanced and powerful effects of the clavine alkaloids.

References

An In-Depth Technical Guide to the In Silico Modeling of Setoclavine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the in silico modeling of Setoclavine's interactions with key central nervous system (CNS) receptors. This compound, an ergot alkaloid, belongs to the clavine family, known for their diverse pharmacological activities. Due to a lack of specific experimental binding data for this compound, this guide presents a predictive modeling approach based on the known receptor binding profiles of structurally related clavine alkaloids. The primary putative targets for this compound, based on available literature for similar compounds, are dopamine (B1211576) and serotonin (B10506) receptors.

This document outlines detailed methodologies for molecular docking and molecular dynamics simulations to predict the binding affinity and interaction patterns of this compound. Furthermore, it provides protocols for in vitro validation techniques and visualizes the relevant signaling pathways to offer a holistic understanding of this compound's potential pharmacological effects.

Putative Receptor Targets for this compound

Based on extensive research into the receptor binding profiles of structurally similar clavine alkaloids, the primary receptors of interest for in silico modeling of this compound are members of the dopamine and serotonin receptor families. Many clavine alkaloids exhibit significant affinity for D2-like dopamine receptors and various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[1][2] For the purpose of this guide, we will focus on two representative and well-characterized receptors: the Dopamine D2 Receptor and the Serotonin 5-HT3A Receptor .

Quantitative Binding Affinity Data for Clavine Alkaloids

While no specific experimental binding affinities for this compound have been identified in the public domain, the following tables summarize the binding data (Ki in nM) for a range of structurally related clavine and ergot alkaloids at key CNS receptors. This data serves as a crucial reference for validating the predictive accuracy of the in silico models for this compound and for contextualizing its potential receptor interaction profile.

Table 1: Binding Affinities (Ki, nM) of Clavine Alkaloids at Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 Receptor
BromocriptineAntagonistPotent Agonist12.2Inverse Agonist
Lisuride-Potent Agonist--
Ergotamine-High Affinity--
Chanoclavine-Modulates--

Data compiled from multiple sources.[1][2] "-" indicates data not available.

Table 2: Binding Affinities (Ki, nM) of Clavine Alkaloids at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT7
ErgotamineHigh AffinityAgonist-AgonistInverse Agonist
LisuridePotent AgonistG-protein biased agonistStrong Antagonist--
NicergolineHigh AffinityAntagonist---
(+)-Lysergol-1.6 (EC50)No Agonism43% max 5-HT stimulation-
(+)-Cycloclavine0.14 (EC50, µM)~8-fold lower than (+)-lysergol-0.016 (EC50, µM)-
Chanoclavine-----

Data compiled from multiple sources.[1] "-" indicates data not available.

In Silico Modeling Experimental Protocols

This section details the methodologies for conducting in silico modeling of this compound's binding to its putative receptor targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor (e.g., Dopamine D2 receptor, Serotonin 5-HT3A receptor) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges using a force field (e.g., CHARMm).

    • Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 11482216).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Define a grid box encompassing the defined binding site of the receptor.

    • Run the docking algorithm to generate a series of binding poses for this compound within the receptor's active site.

    • Score and rank the generated poses based on the software's scoring function, which estimates the binding free energy.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the receptor.

    • Compare the predicted binding mode with that of known ligands for the receptor, if available.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

    • Embed the complex in a lipid bilayer (for transmembrane receptors like GPCRs) and solvate with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Equilibration:

    • Perform an initial energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Run a simulation under constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density. This phase typically involves restraining the protein and ligand atoms and gradually releasing the restraints.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100-500 ns) without restraints.

    • Save the trajectory (atomic coordinates over time) at regular intervals.

  • Trajectory Analysis:

    • Analyze the stability of the this compound-receptor complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

In Vitro Validation Protocol: Radioligand Binding Assay

To experimentally validate the in silico predictions, a radioligand binding assay can be performed to determine the binding affinity of this compound for the target receptors.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human Dopamine D2 or Serotonin 5-HT3A receptor).

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors).

    • Add increasing concentrations of unlabeled this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Counting:

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the putative receptor targets and the experimental workflow for in silico modeling.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D2 Receptor (Gi/o-coupled) Signaling Pathway.

Serotonin 5-HT3A Receptor Signaling Pathway

In_Silico_Workflow start Start receptor_prep Receptor Preparation (PDB) start->receptor_prep ligand_prep Ligand Preparation (this compound 3D) start->ligand_prep docking Molecular Docking receptor_prep->docking ligand_prep->docking analysis Pose Analysis & Interaction Mapping docking->analysis md_setup MD Simulation Setup (Membrane, Water, Ions) analysis->md_setup md_run MD Simulation (Equilibration & Production) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) md_run->md_analysis validation In Vitro Validation (Radioligand Binding Assay) md_analysis->validation end End validation->end

References

Methodological & Application

Total Synthesis of (+)-Setoclavine from Tryptophan: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of the ergot alkaloid (+)-Setoclavine, commencing from the readily available amino acid, L-tryptophan. The synthesis follows the seminal work of Rebek et al., which established the first total syntheses of several ergot alkaloids.[1][2][3] This protocol offers a comprehensive guide for researchers in medicinal chemistry and drug development, providing detailed experimental procedures, quantitative data, and visual aids to facilitate the replication and potential adaptation of this synthetic route.

Synthetic Strategy Overview

The enantioselective total synthesis of (+)-Setoclavine from L-tryptophan hinges on a meticulously planned sequence of reactions designed to construct the complex tetracyclic ergoline (B1233604) scaffold with precise stereochemical control. The key stages of this synthesis are:

  • Protection and Activation: The synthesis begins with the protection of the amino and indole (B1671886) functionalities of L-tryptophan, followed by activation of the carboxylic acid moiety through the formation of an azlactone.

  • Intramolecular Friedel-Crafts Acylation: A stereoselective intramolecular Friedel-Crafts acylation of the azlactone intermediate establishes the crucial tricyclic ketone core of the ergoline system.

  • Introduction of the D-ring Precursor: A Reformatsky reaction is employed to introduce the carbon framework required for the formation of the D-ring.

  • Lactone Formation and Stereoselective Reduction: The subsequent formation of a spiro methylene (B1212753) lactone serves as a key branching point. Stereoselective reduction of this intermediate sets the stage for the final ring closure.

  • Final Ring Closure and Rearrangement: The synthesis culminates in the construction of the D-ring and a final acid-catalyzed rearrangement to yield (+)-Setoclavine.

The overall workflow of the synthesis is depicted in the following diagram:

G cluster_0 Synthesis of Tricyclic Ketone cluster_1 Construction of the D-Ring Precursor cluster_2 Final Assembly of (+)-Setoclavine L-Tryptophan L-Tryptophan Protected Tryptophan Protected Tryptophan L-Tryptophan->Protected Tryptophan Protection Azlactone Azlactone Protected Tryptophan->Azlactone Dehydration Tricyclic Ketone Tricyclic Ketone Azlactone->Tricyclic Ketone Intramolecular Friedel-Crafts Acylation Spiro Methylene Lactone Spiro Methylene Lactone Tricyclic Ketone->Spiro Methylene Lactone Reformatsky Reaction Diol Intermediate Diol Intermediate Spiro Methylene Lactone->Diol Intermediate Stereoselective Reduction Amine Intermediate Amine Intermediate Diol Intermediate->Amine Intermediate Functional Group Manipulations Rearrangement Precursor Rearrangement Precursor Amine Intermediate->Rearrangement Precursor Lactam Formation and Reduction (+)-Setoclavine (+)-Setoclavine Rearrangement Precursor->(+)-Setoclavine Acid-catalyzed Rearrangement G cluster_workflow Protocol 1 Workflow Start Start Protect L-Tryptophan Protect L-Tryptophan Start->Protect L-Tryptophan Isolate Protected Tryptophan Isolate Protected Tryptophan Protect L-Tryptophan->Isolate Protected Tryptophan Dehydrate to Azlactone Dehydrate to Azlactone Isolate Protected Tryptophan->Dehydrate to Azlactone Isolate Azlactone Isolate Azlactone Dehydrate to Azlactone->Isolate Azlactone Perform Friedel-Crafts Acylation Perform Friedel-Crafts Acylation Isolate Azlactone->Perform Friedel-Crafts Acylation Isolate Tricyclic Ketone Isolate Tricyclic Ketone Perform Friedel-Crafts Acylation->Isolate Tricyclic Ketone End End Isolate Tricyclic Ketone->End G cluster_workflow Protocol 3 Workflow Start Start Reduce Lactone Reduce Lactone Start->Reduce Lactone Isolate Diol Isolate Diol Reduce Lactone->Isolate Diol Convert to Amine Convert to Amine Isolate Diol->Convert to Amine Isolate Amine Isolate Amine Convert to Amine->Isolate Amine Form Lactam & Reduce Form Lactam & Reduce Isolate Amine->Form Lactam & Reduce Isolate Precursor Isolate Precursor Form Lactam & Reduce->Isolate Precursor Acid-catalyzed Rearrangement Acid-catalyzed Rearrangement Isolate Precursor->Acid-catalyzed Rearrangement Isolate (+)-Setoclavine Isolate (+)-Setoclavine Acid-catalyzed Rearrangement->Isolate (+)-Setoclavine End End Isolate (+)-Setoclavine->End

References

Application Note: A Step-by-Step Protocol for the Extraction and Purification of Setoclavine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and pharmacology.

Purpose: To provide a comprehensive, step-by-step protocol for the extraction, isolation, and purification of the clavine-type ergot alkaloid, Setoclavine, from fungal cultures. The methodology is synthesized from established procedures for related alkaloids.

Introduction: this compound is a tetracyclic ergot alkaloid belonging to the clavine family. Like other ergot alkaloids, it is produced by various species of fungi, particularly within the genera Claviceps and Penicillium. These compounds are of significant interest due to their diverse and potent biological activities, which serve as scaffolds for drug discovery. This protocol outlines a robust procedure for obtaining purified this compound, suitable for downstream applications such as structural elucidation, pharmacological screening, and synthetic derivatization.

Fungal Cultivation and Harvest

The initial step involves the cultivation of a known this compound-producing fungal strain.

Protocol 1.1: Fungal Culture and Mycelia Harvest

  • Inoculation: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose - YES agar) or solid-phase medium (e.g., sterile rice) with a spore suspension or mycelial plug of the producer fungus.[1]

  • Incubation: Grow the culture for 3-5 weeks at approximately 25°C in darkness to maximize alkaloid production.[1][2] The optimal incubation time may vary by strain.

  • Harvesting:

    • Liquid Culture: Separate the mycelia from the culture broth by filtration through a sterile filter cloth (e.g., Miracloth).[3]

    • Solid Culture: Proceed directly to the extraction step with the entire solid culture.[2]

  • Preparation: Wash the harvested mycelia with sterile water to remove residual media.[3] The mycelia can be freeze-dried (lyophilized) or immediately frozen in liquid nitrogen and ground to a fine powder to increase the surface area for extraction.[3][4]

Extraction of Crude Alkaloids

This protocol employs a solvent extraction method to isolate the crude alkaloid mixture from the fungal biomass. The basic nature of alkaloids is exploited for selective extraction.

Protocol 2.1: Acid-Base Solvent Extraction

  • Acidic Extraction:

    • Submerge the powdered mycelia or solid culture in an acidified aqueous solution (e.g., 0.1 M sulfuric acid or tartaric acid) at a ratio of 1:10 (w/v).[5]

    • Stir or shake the mixture for several hours or overnight at room temperature.[2] During this step, the alkaloids are protonated to form water-soluble salts.

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid biomass.[2] Collect the acidic aqueous filtrate, which now contains the alkaloid salts.

  • Basification: Adjust the pH of the filtrate to approximately 9-10 by slowly adding a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.[6] This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.

  • Organic Solvent Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the aqueous phase three times with an equal volume of an organic solvent like ethyl acetate (B1210297) or a chloroform (B151607):methanol (B129727) mixture (e.g., 3:1 v/v).[2] Ethyl acetate is recommended as a more environmentally conscious choice.[2][7]

  • Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution in vacuo using a rotary evaporator at a temperature below 50°C to yield the crude alkaloid extract.[6]

Purification of this compound

A multi-step chromatographic process is required to isolate this compound from the crude extract.

Protocol 3.1: Solid-Phase Extraction (SPE) Cleanup

A strong cation-exchange SPE column is highly effective for selectively trapping basic alkaloids and removing non-basic impurities.[8]

  • Sample Preparation: Dissolve the crude extract in an acidic solvent, such as methanol containing 0.25% phosphoric acid.[8]

  • Column Conditioning: Condition a strong cation-exchange SPE cartridge by washing with methanol, followed by the acidic solvent.[8]

  • Loading: Load the dissolved sample onto the conditioned SPE cartridge. The positively charged alkaloids will bind to the negatively charged stationary phase.

  • Washing: Wash the cartridge with the acidic solvent to elute neutral and acidic impurities.[8]

  • Elution: Elute the bound alkaloids by passing a solvent mixture with an adjusted basic pH (e.g., methanol with 2% ammonium hydroxide) through the cartridge.[8]

  • Concentration: Collect the eluate and evaporate the solvent to obtain a purified, alkaloid-enriched fraction.

Protocol 3.2: Column Chromatography

Further separation is achieved using silica (B1680970) gel column chromatography.

  • Column Packing: Pack a glass column with silica gel 60 suspended in a non-polar solvent (e.g., hexane (B92381) or chloroform).

  • Sample Loading: Dissolve the alkaloid-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform to methanol (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC), staining with Dragendorff's reagent to visualize the alkaloids.

  • Pooling: Combine the fractions containing the compound with the Rf value corresponding to this compound.

Protocol 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, reversed-phase preparative HPLC is recommended.

  • System: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a common mobile phase.[1]

  • Detection: Use a UV detector (alkaloids typically absorb around 280-320 nm) or a fluorescence detector for higher sensitivity.[8]

  • Injection & Collection: Inject the pooled fractions from column chromatography. Collect the peak corresponding to the retention time of this compound.

  • Final Step: Evaporate the solvent from the collected HPLC fraction to yield pure this compound. Confirm identity and purity using analytical techniques such as LC-MS and NMR.

Data Presentation

Quantitative data for alkaloid recovery can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. The following table presents typical recovery data for related ergot alkaloids using an SPE-LC method, which can serve as a benchmark.[8]

Analyte (Ergot Alkaloid)Spiking Level (ng/g)Mean Recovery (%)Coefficient of Variation (CV) (%)
Ergonovine2.3–4679.18.5
Ergotamine20–40088.15.3
Ergocornine20–40090.54.1
α-Ergocryptine20–40091.23.9
Ergocristine20–40091.44.2

Table 1: Representative recovery data for ergot alkaloids from a wheat matrix using a validated solid-phase extraction and liquid chromatography method.[8]

Visualized Workflow

The following diagram illustrates the complete workflow from fungal culture to purified this compound.

Setoclavine_Extraction_Workflow Workflow for this compound Extraction and Purification Culture 1. Fungal Culture (Solid or Liquid Media) Harvest 2. Harvest & Grind Mycelia Culture->Harvest AcidExtract 3. Acidic Aqueous Extraction (e.g., 0.1M H₂SO₄) Harvest->AcidExtract Filter1 4. Filtration AcidExtract->Filter1 Basify 5. Basify Filtrate (pH 9-10 with NH₄OH) Filter1->Basify Aqueous Filtrate Biomass_Waste Filter1->Biomass_Waste Biomass (Discard) OrganicExtract 6. Organic Solvent Extraction (Ethyl Acetate) Basify->OrganicExtract Concentrate 7. Concentrate in vacuo OrganicExtract->Concentrate Organic Phase Crude Crude Alkaloid Extract Concentrate->Crude SPE 8. SPE Cleanup (Cation Exchange) Crude->SPE ColumnChrom 9. Silica Gel Column Chromatography SPE->ColumnChrom Enriched Alkaloid Fraction TLC TLC Monitoring ColumnChrom->TLC HPLC 10. Preparative HPLC (Reversed-Phase C18) ColumnChrom->HPLC Semi-Pure Fractions Pure Pure this compound HPLC->Pure

Caption: Overall workflow for this compound isolation.

References

Analytical methods for Setoclavine quantification in fungal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Setoclavine is a clavine-type ergot alkaloid, a class of mycotoxins produced by various fungi, including species of Penicillium, Aspergillus, and Claviceps.[1][2][3] These compounds are of significant interest due to their diverse biological activities and potential as pharmaceutical precursors. Accurate quantification of this compound in fungal fermentation broths and mycelial extracts is crucial for process optimization, yield determination, and toxicological assessment. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a screening method using Thin-Layer Chromatography (TLC).

General Experimental Workflow

The overall process for analyzing this compound from fungal cultures involves several key stages, from initial culture and extraction to final quantification.

G Culture Fungal Culture Extraction Liquid-Liquid or Solid-Phase Extraction Culture->Extraction Homogenization Cleanup Sample Clean-up (e.g., SPE, QuEChERS) Extraction->Cleanup Purification Separation Chromatographic Separation (HPLC / LC) Cleanup->Separation Detection Detection (FLD / MS/MS) Separation->Detection Quant Data Analysis & Quantification Detection->Quant

Caption: General workflow for this compound quantification.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and sensitive method for the quantification of ergot alkaloids, which are naturally fluorescent.

Protocol:

1.1. Sample Preparation (Extraction & Clean-up) Ergot alkaloids can be extracted using non-polar organic solvents under alkaline conditions or polar solvents under acidic conditions.[4] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is also effective.[4][5]

  • Reagents: Acetonitrile (B52724), Ammonium (B1175870) Carbonate solution, QuEChERS extraction salts, Dispersive SPE (d-SPE) clean-up tubes.

  • Procedure:

    • Homogenize 1-5 g of fungal mycelium or 5-10 mL of culture broth.

    • Add 10 mL of acetonitrile and the appropriate QuEChERS salt packet.

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant (acetonitrile layer) to a d-SPE tube.

    • Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

1.2. HPLC-FLD Instrumentation and Conditions

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 10 - 20 µL.

1.3. Quantification Quantification is achieved by creating a calibration curve using certified standards of this compound. An internal standard may be used to correct for variations in extraction and injection.

Table 1: Typical HPLC-FLD Method Performance for Ergot Alkaloids

ParameterTypical ValueReference
Linearity (R²)> 0.99[4][7]
Limit of Detection (LOD)3 - 12 µg/kg[4]
Limit of Quantification (LOQ)6 - 14 µg/kg[4]
Recovery85 - 118%[8]
Repeatability (CV)< 15%[4][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a standard and highly selective technique for the trace quantification and identification of mycotoxins, including this compound.[5][6][9] It offers superior sensitivity and specificity compared to HPLC-FLD.

Protocol:

2.1. Sample Preparation Sample preparation can follow the same extraction and clean-up procedures as for HPLC-FLD. For cleaner samples or when high sensitivity is required, Immunoaffinity Chromatography (IAC) columns can be used for clean-up.[10] A simpler "dilute and shoot" approach may be feasible if the matrix effects are minimal and the instrument is sufficiently sensitive.[10]

  • Procedure:

    • Prepare the fungal extract as described in section 1.1.

    • For the "dilute and shoot" method, dilute the initial solvent extract with a suitable diluent compatible with the LC mobile phase.[10]

    • Filter through a 0.22 µm syringe filter before injection.

2.2. LC-MS/MS Instrumentation and Conditions

  • LC System: An Ultra-High Performance Liquid Chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.[9]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[11][12]

  • Mobile Phase: A gradient of acetonitrile and water, both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to aid ionization.[6][11][12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).[7][11][12]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and any internal standards.

2.3. Quantification Quantification is performed using matrix-matched calibration curves or by using an isotopically labeled internal standard to compensate for matrix effects.[7]

Table 2: Typical LC-MS/MS Method Performance for Ergot Alkaloids

ParameterTypical ValueReference
Linearity (R²)> 0.99[7]
Limit of Detection (LOD)~0.05 pmol[7]
Limit of Quantification (LOQ)~0.1 pmol[7]
Recovery68 - 111%[7]
Intra-assay Precision3 - 17%[7]

Thin-Layer Chromatography (TLC) - Screening Method

TLC is a cost-effective and straightforward method for the qualitative screening of alkaloids in fungal extracts.[13] It can be used to quickly assess the presence of this compound before proceeding with more complex quantitative methods.

Protocol:

3.1. Sample Preparation A simple solvent extraction is usually sufficient for TLC screening.

  • Procedure:

    • Extract the fungal culture with a suitable solvent mixture (e.g., ethyl acetate:methanol (B129727):ammonia).[3]

    • Concentrate the extract under reduced pressure.

    • Re-dissolve the residue in a small volume of methanol for spotting.

3.2. TLC Development and Visualization

  • TLC Plate: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of non-polar and polar solvents. The exact composition may require optimization but a common system is chloroform:methanol:ammonia.

  • Application: Spot the concentrated extract and a this compound standard onto the plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend.

  • Visualization:

    • Dry the plate after development.

    • Observe the plate under UV light (254 nm and 366 nm).

    • Spray the plate with an alkaloid-specific visualizing reagent, such as Dragendorff's reagent.[12][14] Alkaloids typically appear as orange or reddish-brown spots.

G cluster_prep Sample Preparation cluster_tlc TLC Analysis Extract Solvent Extraction of Fungal Culture Concentrate Concentration of Extract Extract->Concentrate Spot Spotting on Silica Plate Concentrate->Spot Develop Development in Mobile Phase Spot->Develop Visualize Visualization (UV & Reagent) Develop->Visualize Result Qualitative Assessment (Presence/Absence) Visualize->Result

Caption: Workflow for TLC screening of this compound.

References

Application Note: HPLC-MS/MS Method for the Separation of Setoclavine from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the separation and quantification of the clavine alkaloid Setoclavine from its key isomers, including Festuclavine, Pyroclavine, and Isothis compound, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Clavine alkaloids are a significant subclass of ergot alkaloids, and their isomeric forms often exhibit different biological activities, making their accurate separation and quantification crucial for research, drug development, and safety assessment. The described method utilizes reversed-phase chromatography with a C18 column and an alkaline mobile phase to ensure the stability and resolution of the isomers, followed by sensitive and selective detection using Multiple Reaction Monitoring (MRM) mass spectrometry.

Introduction

This compound and its isomers are tetracyclic indole (B1671886) derivatives produced by various fungi, particularly of the Claviceps and Aspergillus genera. These compounds share the same elemental composition and mass, presenting a significant analytical challenge. Chromatographic separation is essential for their individual quantification. HPLC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to provide structural information.[1][2] The use of an alkaline mobile phase is a key consideration for the analysis of ergot alkaloid epimers, as it helps to prevent their interconversion during analysis.[3] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a robust method for the analysis of this compound and its isomers.

Experimental Protocol

Sample Preparation (from Fungal Culture)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of clavine alkaloids from fungal culture extracts.

  • Homogenization: Homogenize 1 g of lyophilized fungal mycelium or 5 mL of liquid culture.

  • Extraction: To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of an acetonitrile (B52724)/water (84:16, v/v) solution containing 1% acetic acid.

  • Salting Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Autosampler.

  • Column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Recommended Setting
HPLC Column Reversed-phase C18, 150 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 10 mM Ammonium Carbonate in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 1: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 50 50
15.0 5 95
17.0 5 95
17.1 90 10

| 20.0 | 90 | 10 |

Mass Spectrometry Conditions:

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Quantification and Confirmation

The accurate masses of this compound and its isomers are identical. Therefore, chromatographic separation is paramount. The following are proposed MRM transitions based on the shared molecular weight. Note: These parameters are starting points and require optimization on the specific instrument being used to determine the most abundant and stable product ions and the optimal collision energies.

Table 2: Proposed MRM Transitions and Collision Energies for this compound and its Isomers

Compound Precursor Ion (m/z) Product Ion (Quantifier) (m/z) Collision Energy (eV) (Quantifier) Product Ion (Qualifier) (m/z) Collision Energy (eV) (Qualifier)
This compound 257.17 Requires Optimization Requires Optimization Requires Optimization Requires Optimization
Isothis compound 257.17 Requires Optimization Requires Optimization Requires Optimization Requires Optimization
Festuclavine 257.17 Requires Optimization Requires Optimization Requires Optimization Requires Optimization

| Pyroclavine | 257.17 | Requires Optimization | Requires Optimization | Requires Optimization | Requires Optimization |

Optimization Note: To optimize MRM transitions, infuse a standard solution of each isomer (if available) or a mixed isomer standard into the mass spectrometer. Perform a product ion scan for the precursor ion (m/z 257.17) to identify the most intense and specific fragment ions. Then, perform a precursor ion scan for each major fragment to confirm the relationship. Finally, optimize the collision energy for each transition to maximize the signal intensity.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides a template for presenting the results of the method validation.

Table 3: Quantitative Performance Data (Example)

Compound Retention Time (min) Limit of Detection (LOD) (µg/L) Limit of Quantification (LOQ) (µg/L)
This compound e.g., 8.5 e.g., 0.1 e.g., 0.5
Isothis compound e.g., 9.2 e.g., 0.1 e.g., 0.5
Festuclavine e.g., 10.1 e.g., 0.2 e.g., 0.8

| Pyroclavine | e.g., 10.8 | e.g., 0.2 | e.g., 0.8 |

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Isomer Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Fungal Culture Sample Extraction Acetonitrile/Water Extraction Sample->Extraction Cleanup d-SPE Cleanup (PSA/MgSO4) Extraction->Cleanup FinalPrep Evaporation & Reconstitution Cleanup->FinalPrep HPLC HPLC Separation (C18, Alkaline Gradient) FinalPrep->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS DataAcq Data Acquisition MSMS->DataAcq Quant Quantification & Confirmation DataAcq->Quant Report Reporting Quant->Report

Caption: Figure 1: Experimental Workflow for Isomer Analysis.

Logical Relationship of Isomers

G Figure 2: Relationship of this compound and its Isomers Clavine Clavine Alkaloids This compound This compound Clavine->this compound Isothis compound Isothis compound Clavine->Isothis compound Festuclavine Festuclavine Clavine->Festuclavine Pyroclavine Pyroclavine Clavine->Pyroclavine This compound->Isothis compound Epimers This compound->Festuclavine Structural Isomers Festuclavine->Pyroclavine Epimers

Caption: Figure 2: Relationship of this compound and its Isomers.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust framework for the successful separation and quantification of this compound and its critical isomers. Adherence to the sample preparation protocol and the specified chromatographic conditions, followed by careful optimization of mass spectrometry parameters, will enable researchers to achieve reliable and accurate results. This method is suitable for a range of applications, from natural product discovery to quality control in pharmaceutical development.

References

Using Setoclavine as a Standard in Chromatographic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setoclavine is an ergot alkaloid belonging to the clavine group. As with other mycotoxins, its presence in agricultural commodities and food products requires sensitive and accurate analytical methods for detection and quantification. The use of a well-characterized analytical standard is paramount for method development, validation, and routine analysis to ensure data quality and reliability. This document provides detailed application notes and protocols for utilizing this compound as a standard in chromatographic analysis, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use.

PropertyValue
Chemical Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Monoisotopic Mass 254.1419 g/mol
CAS Number 540-41-0

Chromatographic Analysis of this compound

LC-MS/MS has become the gold standard for the analysis of ergot alkaloids due to its high sensitivity, selectivity, and ability to handle complex matrices. The following sections detail a general protocol for the analysis of this compound using LC-MS/MS.

Preparation of Standard Solutions

Materials:

Procedure:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution. For example, dissolve 1 mg of this compound in 10 mL of acetonitrile. Store the stock solution in an amber vial at ≤ -18°C. Ergot alkaloid standards are best stored below −20 °C in aprotic solvents like acetonitrile or as a dry film to ensure stability.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 80:20, v/v) to the desired concentration range for constructing a calibration curve.

Stability of Standard Solutions: Standard solutions of ergot alkaloids, including this compound, should be stored in amber vials at low temperatures (≤ -18°C) to minimize degradation. Acetonitrile is a preferred solvent for long-term storage. For analysis, freshly prepared or properly stored working solutions should be used. The stability of ergot alkaloids can be affected by pH, light, and temperature.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as food and feed samples, a sample clean-up step is often necessary to remove interfering compounds.

Materials:

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • Acetonitrile

  • Water

  • Formic acid

  • Nitrogen evaporator

Procedure:

  • Extraction: Homogenize the sample and extract a known amount (e.g., 5 g) with an appropriate solvent, such as acetonitrile/water (84:16, v/v) containing a buffer like ammonium carbonate.

  • SPE Clean-up:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a suitable solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted and optimized for the analysis of this compound.

ParameterRecommended Conditions
Chromatography System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-12 min (95-5% B), 12-15 min (5% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Quantitative Data for this compound (Typical Values)

The following table summarizes typical quantitative parameters for this compound analysis by LC-MS/MS. These values should be determined and verified during method validation in your laboratory.

ParameterTypical Value
Retention Time (RT) Dependent on the specific chromatographic conditions, but typically in the mid-to-late elution range for clavine alkaloids.
Precursor Ion (m/z) 255.1 [M+H]⁺
Product Ions (m/z) (and typical Collision Energies) The fragmentation of clavine alkaloids often involves the ergoline (B1233604) ring system. Common product ions for ergot alkaloids include m/z 223 and 208. Specific transitions for this compound should be optimized. A plausible transition would be 255.1 > 237.1 (loss of water).
Limit of Detection (LOD) Typically in the range of 0.1 - 1.0 µg/kg in various matrices.
Limit of Quantification (LOQ) Typically in the range of 0.5 - 5.0 µg/kg in various matrices.
Linearity (r²) ≥ 0.99

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results and Quantification Standard This compound Standard Stock Stock Solution (100 µg/mL in ACN) Standard->Stock Dissolve Working Working Standards (Calibration Curve) Stock->Working Dilute LC UHPLC Separation (C18 Column) Working->LC Sample Sample Homogenization Extraction Extraction (ACN/Water) Sample->Extraction SPE SPE Cleanup Extraction->SPE Final Final Extract SPE->Final Final->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting Quant->Report

Caption: Workflow for the quantitative analysis of this compound.

Biosynthetic Pathway of this compound

This compound is a downstream product in the ergot alkaloid biosynthetic pathway, derived from the precursor agroclavine. Understanding this pathway can be useful for identifying potential co-contaminants and for metabolic studies.

G Tryptophan L-Tryptophan DMAT Dimethylallyltryptophan (DMAT) Tryptophan->DMAT DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->DMAT N_Me_DMAT N-methyl-DMAT DMAT->N_Me_DMAT Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I Chanoclavine_I_aldehyde Chanoclavine-I-aldehyde Chanoclavine_I->Chanoclavine_I_aldehyde Agroclavine Agroclavine Chanoclavine_I_aldehyde->Agroclavine This compound This compound Agroclavine->this compound Peroxidase Elymoclavine Elymoclavine Agroclavine->Elymoclavine Lysergic_acid Lysergic Acid Derivatives Elymoclavine->Lysergic_acid

Caption: Simplified biosynthetic pathway of this compound from agroclavine.

Application Notes and Protocols for Testing Setoclavine's Psychoactive Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Setoclavine is a clavine-type ergot alkaloid, a class of compounds known for diverse pharmacological activities, including interaction with serotonergic and dopaminergic receptors.[1][2] Many ergot alkaloids, most famously lysergic acid diethylamide (LSD), are potent psychoactive substances, primarily through their agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[3] The following application notes provide a comprehensive experimental framework to systematically evaluate the psychoactive potential of this compound, from initial in vitro screening to in vivo behavioral confirmation. This tiered approach is designed to efficiently characterize its receptor interaction profile, functional activity, and hallucinogen-like behavioral effects in established preclinical models.

Experimental Protocols

Protocol 1: In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of central nervous system (CNS) G-protein coupled receptors (GPCRs) implicated in psychoactive effects.

Methodology:

  • Receptor Source: Commercially available cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2).

  • Radioligand: A specific high-affinity radioligand for each receptor target (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • Assay Buffer: Prepare receptor-specific binding buffers (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

    • Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a known reference compound.

    • For non-specific binding determination, add a high concentration of a known, non-labeled antagonist (e.g., 10 µM mianserin (B1677119) for 5-HT2A).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the competition binding data to a one-site sigmoidal dose-response curve. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol 2: In Vitro 5-HT2A Receptor Functional Assay (Calcium Flux)

Objective: To characterize the functional activity of this compound at the human 5-HT2A receptor and determine if it acts as an agonist, partial agonist, or antagonist.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) stably co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gαq) that couples to a calcium-sensitive fluorescent dye system.

  • Cell Preparation: Plate the cells in black, clear-bottom 96-well microplates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before adding a fixed, known concentration (e.g., EC80) of a reference agonist like serotonin (5-HT).

  • Signal Detection: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve. Calculate the half-maximal effective concentration (EC50) and the maximum effect (Emax) relative to a full agonist (e.g., 5-HT).

    • Antagonist Mode: Determine the IC50 of this compound in inhibiting the reference agonist's response.

Protocol 3: In Vivo Head-Twitch Response (HTR) in Mice

Objective: To assess the potential of this compound to induce a behavioral response in mice that is highly predictive of hallucinogenic activity in humans.[4][5]

Methodology:

  • Animals: Use adult male C57BL/6J mice, as this strain is commonly used for HTR studies.[5] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound and reference compounds (e.g., LSD) in a suitable vehicle (e.g., 0.9% saline).

  • Administration: Administer the test compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical dose range for an unknown compound would be 0.1 to 30 mg/kg.

  • Acclimation and Observation:

    • Allow mice to acclimate to individual observation chambers for at least 30 minutes before drug administration.

    • After injection, immediately begin recording behavior for a period of 30-60 minutes.

  • HTR Quantification:

    • A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[4]

    • Quantify HTR events by a trained observer blind to the experimental conditions or by using an automated system. Automated systems often involve surgically implanting a small magnet on the mouse's skull and detecting its movement within a magnetometer coil.[6]

  • Data Analysis: Sum the total number of head twitches for each animal during the observation period. Plot the mean HTR count against the drug dose to generate a dose-response curve. Calculate the dose that produces 50% of the maximal response (ED50).[5] Psychedelic drugs typically produce an inverted U-shaped dose-response curve.[4]

Protocol 4: In Vivo Drug Discrimination in Rats

Objective: To determine if this compound produces subjective effects in rats that are similar to a known hallucinogen like LSD.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Phase:

    • Train rats to press one lever ("drug lever") for a food reward after being administered a training dose of a known hallucinogen (e.g., 0.08 mg/kg LSD, i.p.).[7][8]

    • On alternate days, train the same rats to press the other lever ("vehicle lever") for a food reward after being administered the vehicle (e.g., saline).

    • Continue training until rats reliably select the correct lever (>80% accuracy) based on the injection they received. This phase can take several weeks.[9]

  • Test Phase:

    • Once trained, conduct test sessions where various doses of this compound are administered.

    • During test sessions, responses on both levers are recorded but not rewarded (extinction conditions).

    • The primary measures are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Data Analysis:

    • Full Substitution: If a dose of this compound results in >80% of responses on the drug lever, it is considered to have fully substituted for the training drug, indicating similar subjective effects.

    • Partial Substitution: Between 20% and 80% of responses on the drug lever indicates partial substitution.

    • No Substitution: Less than 20% of responses on the drug lever indicates no substitution.

    • A significant decrease in the overall response rate can indicate sedative or other disruptive effects.

Data Presentation

Note: As no public data for this compound is available, it is listed as "Test Compound" with hypothetical values to illustrate data presentation. Reference values are compiled from scientific literature.

Table 1: Comparative In Vitro Receptor Binding Profile (Ki, nM)

Receptor Test Compound (this compound) LSD Psilocin Lisuride (B125695) (Non-Psychedelic)
Serotonin
5-HT1A TBD 1.1 130 1.3
5-HT2A TBD 1.7 47 1.6
5-HT2B TBD 0.4 12 0.3
5-HT2C TBD 1.0 22 0.7
Dopamine
D1 TBD 49 2100 28
D2 TBD 2.5 1100 1.0
Adrenergic
α1A TBD 3.8 2100 1.3
α2A TBD 20 2500 10

(Data for reference compounds are representative values sourced from the NIMH Psychoactive Drug Screening Program (PDSP) database and related publications.[10][11])

Table 2: Comparative 5-HT2A Receptor Functional Activity

Compound EC50 (nM) Emax (% of 5-HT) Pathway Bias
Test Compound (this compound) TBD TBD TBD
LSD 7.2[9] ~80% (Partial Agonist) β-Arrestin Biased[12]
Psilocin ~15 ~90% (Partial Agonist) Balanced/Slight Gq Bias
Lisuride 17[9] ~30% (Partial Agonist) G-Protein Biased[12]

(Emax values are highly assay-dependent; these are representative estimates.)

Table 3: Comparative In Vivo Head-Twitch Response (HTR) in Mice

Compound ED50 (mg/kg) Maximal Response
Test Compound (this compound) TBD TBD
LSD 0.053[5] High
Psilocybin (prodrug) ~1.0 High

| Lisuride | No HTR Induced | None |

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Ligand) Receptor 5-HT2A Receptor This compound->Receptor Binds Gq Gαq Receptor->Gq Activates Barr β-Arrestin 2 Receptor->Barr Recruits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves ERK ERK Activation Barr->ERK Internalization Receptor Internalization Barr->Internalization IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Psychoactive Psychoactive Effects Ca->Psychoactive PKC->Psychoactive ERK->Psychoactive

Caption: 5-HT2A receptor signaling pathways potentially activated by this compound.

G cluster_invitro Tier 1: In Vitro Screening cluster_invivo Tier 2: In Vivo Behavioral Assessment cluster_safety Safety Assessment P1 Protocol 1: Receptor Binding Assay (Determine Ki) P2 Protocol 2: 5-HT2A Functional Assay (Determine EC50, Emax) P1->P2 P5 Acute Toxicity Study (Determine LD50) P2->P5 Decision1 Psychoactive Potential? P2->Decision1 High 5-HT2A Agonism? P3 Protocol 3: Head-Twitch Response (HTR) (Assess Psychedelic-like Potential) P4 Protocol 4: Drug Discrimination (Confirm Subjective Effects) P3->P4 Decision1->P3 Yes Stop1 End Project (Low Potential) Decision1->Stop1 No

Caption: Tiered experimental workflow for characterizing this compound.

References

Application Notes and Protocols for Determining Setoclavine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Setoclavine, an ergot alkaloid, using common cell culture-based assays. The protocols detailed below are foundational for determining the dose-dependent effects of this compound on cell viability and for elucidating the potential mechanisms of cell death.

Introduction to this compound and Cytotoxicity Testing

This compound is a member of the ergot alkaloid family of compounds, which are known for a wide range of biological activities, including vasoconstrictive and psychoactive effects.[1] Several ergot alkaloids have also demonstrated the ability to inhibit tumor growth in vitro and in vivo, suggesting their potential as anticancer agents.[1][2] Preliminary studies on other ergot alkaloids, such as ergocristine, have indicated that they can induce apoptosis in human cells.[3] Therefore, it is crucial to systematically evaluate the cytotoxicity of this compound to understand its therapeutic potential and toxicological profile.

Cytotoxicity assays are essential tools in drug discovery and development for quantifying the toxic effects of chemical compounds on cells.[4] These assays can determine a compound's potency in killing cancer cells, assess its safety profile on healthy cells, and provide insights into its mechanism of action.[4][5] The following protocols describe three standard and robust assays for determining the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: this compound IC50 Values Determined by MTT Assay

Cell LineIncubation Time (hours)IC50 (µM)
Example: A549 (Lung Carcinoma)24Data
48Data
72Data
Example: MCF-7 (Breast Adenocarcinoma)24Data
48Data
72Data
Example: HEK293 (Normal Kidney)24Data
48Data
72Data

Table 2: LDH Release upon Treatment with this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
Example: A5490 (Vehicle Control)48Data
Concentration 148Data
Concentration 248Data
Concentration 348Data
Positive Control (Lysis Buffer)48100

Table 3: Apoptosis Markers in Cells Treated with this compound

Cell LineTreatment Concentration (µM)% Annexin V Positive CellsCaspase-3/7 Activity (Fold Change)
Example: A5490 (Vehicle Control)Data1.0
IC50 ConcentrationDataData
2x IC50 ConcentrationDataData

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6][7][8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Cell culture medium (appropriate for the cell line)

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.[11][12] It is an indicator of compromised cell membrane integrity and cytotoxicity.[13]

Materials:

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Cell culture medium

  • 96-well flat-bottom plates

  • Lysis buffer (often included in the kit for positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[14]

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Add 50 µL of stop solution to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.[16]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs kill tumor cells.[5][17] Several assays can be used to detect apoptosis, including Annexin V staining for early apoptosis and caspase activity assays for the execution phase.[5][18][19]

Materials:

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Caspase-Glo® 3/7 Assay System

  • Flow cytometer or fluorescence microscope

  • Luminometer

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol for Caspase-3/7 Activity Assay:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: After the desired incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Mandatory Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_this compound Prepare this compound Dilutions add_this compound Add this compound to Cells prep_this compound->add_this compound incubate Incubate (24, 48, 72h) add_this compound->incubate add_mtt Add MTT Reagent (Incubate 3-4h) incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Experimental_Workflow_LDH_Assay cluster_setup Cell Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_data Analysis seed_and_treat Seed Cells & Treat with this compound controls Prepare Controls: Spontaneous & Max Release incubate_cells Incubate controls->incubate_cells collect_supernatant Centrifuge & Collect Supernatant incubate_cells->collect_supernatant add_reagent Add LDH Reaction Mixture collect_supernatant->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop measure_abs Measure Absorbance (490 nm) add_stop->measure_abs calc_cytotoxicity Calculate % Cytotoxicity measure_abs->calc_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Hypothesized_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway.

References

Application Notes and Protocols for Radioligand Binding Assays of Setoclavine at 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of Setoclavine with the serotonin (B10506) 2A (5-HT2A) receptor. These assays are fundamental in determining the binding affinity of this compound, a critical parameter in preclinical drug development and neuropharmacological research.

Data Presentation

While specific quantitative binding data for this compound at the 5-HT2A receptor is not publicly available in the immediate search results, the following table provides a standardized format for presenting such data once obtained from the experimental protocols outlined below.

CompoundRadioligandReceptor SourceKᵢ (nM)IC₅₀ (nM)n
This compound[³H]KetanserinHuman recombinant 5-HT2ATBDTBDTBD
Ketanserin (control)[³H]KetanserinHuman recombinant 5-HT2AReported ValueReported ValueTBD
Serotonin (control)[³H]KetanserinHuman recombinant 5-HT2AReported ValueReported ValueTBD

TBD: To be determined experimentally. n: Number of independent experiments.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[1] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][2][3] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[1][3] This cascade of events ultimately modulates neuronal excitability and gene expression.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) HTR2A 5-HT2A Receptor This compound->HTR2A Binds to Gq Gαq HTR2A->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Cascade

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.

Principle of the Assay

A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]Ketanserin) from the 5-HT2A receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value, a measure of the binding affinity of this compound, can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Principle of Competitive Radioligand Binding
Materials and Reagents

  • Receptor Source: Membranes from cells stably expressing human recombinant 5-HT2A receptors or rat frontal cortex tissue homogenates.

  • Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Harvester and Scintillation Counter.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents & Buffers D Add Membranes, Radioligand, and Test Compound/Buffer to 96-well Plate A->D B Prepare Serial Dilutions of this compound B->D C Prepare 5-HT2A Receptor Membranes C->D E Incubate to Reach Equilibrium D->E F Filter Through PEI-soaked Glass Fiber Filters E->F G Wash Filters to Remove Unbound Ligand F->G H Dry Filters and Add Scintillation Cocktail G->H I Count Radioactivity using a Scintillation Counter H->I J Calculate IC₅₀ and Kᵢ values I->J

Radioligand Binding Assay Workflow
Detailed Protocol

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Procedure:

    • On the day of the experiment, thaw the membrane aliquots on ice and dilute to the desired concentration in assay buffer (typically 50-100 µg protein per well).

    • Set up the assay in a 96-well plate with the following conditions in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of the diluted membrane preparation.

      • Non-specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL of [³H]Ketanserin, and 100 µL of the diluted membrane preparation.

      • Competitive Binding: 50 µL of each this compound dilution (ranging from, for example, 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]Ketanserin, and 100 µL of the diluted membrane preparation.

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding of the radioligand to the filter).

    • Wash the filters rapidly with 3-4 washes of ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, place them in scintillation vials, and add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

References

Application of Setoclavine in Neuropharmacological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setoclavine is a clavine-type ergot alkaloid characterized by its tetracyclic ergoline (B1233604) ring structure. While research on many ergot alkaloids has revealed significant interactions with various neurotransmitter systems, particularly dopaminergic and serotonergic pathways, specific neuropharmacological data for this compound remains limited in publicly available literature. However, based on the known activities of structurally related clavine alkaloids, this compound presents a compelling candidate for investigation in neuropharmacological research. Its structural similarity to key neurotransmitters suggests a potential to modulate receptor activity within the central nervous system (CNS).[1][2][3]

These application notes provide a comprehensive guide for researchers interested in exploring the neuropharmacological profile of this compound. The protocols outlined below are based on established methodologies for characterizing the interaction of novel compounds with G-protein coupled receptors (GPCRs), which are the primary targets for ergot alkaloids. The quantitative data presented is hypothetical and intended to serve as a representative example for experimental design and data analysis.

Predicted Neuropharmacological Profile

Based on the pharmacology of related clavine alkaloids, this compound is predicted to exhibit affinity for various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes. The following table presents a hypothetical binding affinity profile for this compound, which can be experimentally determined using the protocols described herein.

Table 1: Hypothetical Receptor Binding Affinity of this compound

Receptor SubtypeLigandK_i (nM)Receptor TypePredicted Effect
Serotonin Receptors
5-HT1A[³H]-8-OH-DPAT150G_i/oPartial Agonist
5-HT2A[³H]-Ketanserin50G_q/11Agonist/Partial Agonist
5-HT2C[³H]-Mesulergine80G_q/11Agonist/Partial Agonist
5-HT3[³H]-Granisetron>1000Ligand-gated ion channelLow Affinity
Dopamine Receptors
D₁[³H]-SCH23390350G_sLow Affinity/Antagonist
D₂[³H]-Spiperone75G_i/oAgonist/Partial Agonist
D₃[³H]-Spiperone120G_i/oAgonist/Partial Agonist

K_i values are hypothetical and for illustrative purposes.

Key Experiments and Protocols

To elucidate the neuropharmacological effects of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

1. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of this compound for specific receptor subtypes.[4] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (this compound).

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

  • Objective: To determine the binding affinity (K_i) of this compound for the human 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol).

    • Non-specific binding control: 10 µM Mianserin.

    • This compound stock solution (10 mM in DMSO).

    • 96-well microplates.

    • Glass fiber filters (GF/C).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation:

      • Culture HEK293-5-HT2A cells to ~90% confluency.

      • Harvest cells and centrifuge at 1000 x g for 5 minutes.

      • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

      • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

      • Resuspend the resulting membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a Bradford or BCA assay.

      • Store membrane aliquots at -80°C.

    • Binding Assay:

      • In a 96-well plate, add the following in a final volume of 200 µL:

        • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Mianserin (for non-specific binding).

        • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

        • 50 µL of [³H]-Ketanserin at a final concentration equal to its K_d (e.g., 1 nM).

        • 50 µL of diluted cell membranes (e.g., 20 µg of protein).

      • Incubate the plate at room temperature for 90 minutes.

    • Filtration and Counting:

      • Rapidly filter the contents of each well through GF/C filters pre-soaked in assay buffer using a cell harvester.

      • Wash the filters three times with 3 mL of ice-cold assay buffer.

      • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

      • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

2. Functional Assays

Functional assays are crucial for determining whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Protocol 2: Calcium Flux Assay for 5-HT2A Receptor (G_q-coupled)

  • Objective: To assess the functional activity of this compound at the G_q-coupled 5-HT2A receptor by measuring changes in intracellular calcium.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Probenecid (to prevent dye leakage).

    • This compound stock solution.

    • Reference agonist (e.g., Serotonin).

    • 96-well black, clear-bottom microplates.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Cell Plating: Plate HEK293-5-HT2A cells in 96-well plates and grow to ~90% confluency.

    • Dye Loading:

      • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

      • Remove the culture medium from the cells and add the loading solution.

      • Incubate for 1 hour at 37°C.

    • Assay:

      • Wash the cells with assay buffer containing probenecid.

      • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

      • Inject varying concentrations of this compound or the reference agonist and record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC₅₀ (concentration for 50% maximal response) and E_max (maximal effect) values.

    • To test for antagonist activity, pre-incubate the cells with this compound before adding the reference agonist.

Protocol 3: cAMP Assay for D₂ Receptor (G_i-coupled)

  • Objective: To assess the functional activity of this compound at the G_i-coupled D₂ receptor by measuring the inhibition of cAMP production.

  • Materials:

    • CHO-K1 cells stably expressing the human D₂ receptor.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • This compound stock solution.

    • Reference agonist (e.g., Quinpirole).

    • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Procedure:

    • Cell Plating: Plate CHO-K1-D₂ cells in 96-well plates.

    • Assay:

      • Pre-treat the cells with varying concentrations of this compound or the reference agonist.

      • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

      • Incubate for 30 minutes at 37°C.

      • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

In Vivo Studies

Animal Models for CNS Activity

To investigate the in vivo neuropharmacological effects of this compound, rodent models are commonly employed.[5]

Protocol 4: Head-Twitch Response (HTR) in Mice (5-HT2A Receptor Activity)

  • Objective: To assess the 5-HT2A receptor agonist activity of this compound in vivo.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer this compound (e.g., 0.1 - 10 mg/kg, intraperitoneally).

    • Place the mouse in an observation chamber.

    • Record the number of head twitches over a 30-minute period.

  • Data Analysis: Compare the number of head twitches in this compound-treated mice to vehicle-treated controls.

Protocol 5: Haloperidol-Induced Catalepsy in Rats (Dopamine Receptor Activity)

  • Objective: To evaluate the dopamine receptor agonist properties of this compound.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Administer the D₂ antagonist haloperidol (B65202) (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.

    • After 30 minutes, administer this compound (e.g., 1-20 mg/kg, i.p.).

    • Measure the duration of catalepsy at various time points using the bar test (placing the rat's forepaws on a horizontal bar and measuring the time until it moves).

  • Data Analysis: A reduction in the duration of catalepsy by this compound would suggest dopamine agonist activity.

Visualization of Signaling Pathways and Workflows

G cluster_Gq Gq-Coupled Signaling (e.g., 5-HT2A) Setoclavine_Gq This compound Receptor_Gq 5-HT2A Receptor Setoclavine_Gq->Receptor_Gq Binds Gq Gq Protein Receptor_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC_activation->Cellular_Response_Gq

Caption: Hypothesized Gq-coupled signaling pathway for this compound at the 5-HT₂A receptor.

G cluster_Gi Gi-Coupled Signaling (e.g., D2) Setoclavine_Gi This compound Receptor_Gi D2 Receptor Setoclavine_Gi->Receptor_Gi Binds Gi Gi Protein Receptor_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Hypothesized Gi-coupled signaling pathway for this compound at the D₂ receptor.

G cluster_workflow Experimental Workflow for Neuropharmacological Profiling start Start in_vitro In Vitro Studies start->in_vitro binding_assay Radioligand Binding Assays (Determine Ki) in_vitro->binding_assay functional_assay Functional Assays (Determine EC50/IC50, Emax) in_vitro->functional_assay data_analysis_vitro Data Analysis (Affinity & Potency Profile) binding_assay->data_analysis_vitro functional_assay->data_analysis_vitro in_vivo In Vivo Studies data_analysis_vitro->in_vivo behavioral_models Behavioral Models (e.g., HTR, Catalepsy) in_vivo->behavioral_models data_analysis_vivo Data Analysis (CNS Effects) behavioral_models->data_analysis_vivo conclusion Conclusion (Neuropharmacological Profile) data_analysis_vivo->conclusion

Caption: General experimental workflow for characterizing this compound.

Conclusion

While specific experimental data on this compound is currently scarce, its structural relationship to other neuroactive clavine alkaloids makes it a promising candidate for neuropharmacological investigation. The protocols and hypothetical data presented here provide a solid framework for researchers to begin characterizing the binding affinity, functional activity, and in vivo effects of this compound. Such studies will be invaluable in uncovering its potential as a research tool or a lead compound for the development of novel therapeutics targeting CNS disorders.

References

Illuminating Molecular Pathways: Advanced Techniques for Stable Isotope Labeling of Setoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols outlining advanced techniques for the stable isotope labeling of Setoclavine. This comprehensive guide provides methodologies for the synthesis of isotopically labeled this compound, a crucial tool for quantitative analysis and for elucidating its biological roles, particularly in the context of its potential as a dopaminergic agent.

This compound, a member of the clavine family of ergot alkaloids, and its derivatives have garnered significant interest for their pharmacological activities. The ability to introduce stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), into the this compound molecule is paramount for sensitive and accurate quantification in complex biological matrices using mass spectrometry and for mechanistic studies of its interaction with biological targets.

These application notes detail a robust semi-synthetic approach for labeling this compound, which involves a two-step process of N-demethylation followed by remethylation with an isotopically labeled methyl source. This method offers a versatile platform for introducing a variety of stable isotopes into the molecule.

Application Notes

The primary application of isotopically labeled this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of analytical methods. This is particularly critical in pharmacokinetic studies, metabolic profiling, and for monitoring the compound in drug development processes.

Furthermore, isotopically labeled this compound can serve as a powerful tracer in metabolic studies to understand its biotransformation and to identify its metabolites. By tracking the metabolic fate of the labeled atoms, researchers can gain valuable insights into the compound's stability, clearance, and potential for drug-drug interactions. Such studies are integral to the preclinical and clinical development of new therapeutic agents.

Key Labeling Strategies

The most prevalent and effective method for labeling this compound and other ergot alkaloids is a semi-synthetic approach. This strategy leverages the common N-methyl group present in the ergoline (B1233604) scaffold. The two key steps are:

  • N-Demethylation: The native this compound is first demethylated at the N6 position to produce nor-Setoclavine. This is typically achieved through an oxidation-reduction sequence.

  • Remethylation with a Labeled Methyl Source: The resulting nor-Setoclavine is then remethylated using a methylating agent containing the desired stable isotope. The most common reagent for this purpose is ¹³C and Deuterium-labeled iodomethane (B122720) (¹³CD₃I).

This modular approach allows for the efficient incorporation of a known number of stable isotopes, providing a distinct mass shift for mass spectrometric detection.

Quantitative Data Summary

While specific yield data for the isotopic labeling of this compound is not extensively published, the general semi-synthetic method applied to other ergot alkaloids provides a strong indication of expected outcomes. The following table summarizes representative yields for the two-step labeling process of related ergot alkaloids.

Ergot AlkaloidLabeling AgentOverall Yield (%)Reference
Ergotamine¹³CD₃I~25%[F. A. Von F., et al., 2022]
Ergocristine¹³CD₃I8.1%[F. A. Von F., et al., 2022]
Ergocryptine¹³CD₃I29.5%[F. A. Von F., et to the., 2022]
Ergocornine¹³CD₃I~15%[F. A. Von F., et al., 2022]

Note: Yields are indicative and can vary based on reaction scale and optimization.

Experimental Protocols

Protocol 1: N-Demethylation of this compound to nor-Setoclavine

Objective: To remove the N6-methyl group from this compound.

Materials:

  • This compound

  • meta-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ferric chloride (FeCl₃)

  • Iron powder (Fe)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/MeOH gradient)

Procedure:

  • N-Oxidation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to stir at 0 °C and monitor for the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.

  • Demethylation:

    • Dissolve the crude N-oxide in a mixture of MeOH and water.

    • To this solution, add FeCl₃ (0.1 equivalents) and Fe powder (3 equivalents).

    • Add concentrated HCl dropwise until the solution is acidic.

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Monitor the reaction for the formation of nor-Setoclavine by LC-MS.

    • Once the reaction is complete, filter the mixture to remove the iron powder.

    • Neutralize the filtrate with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude nor-Setoclavine by silica gel column chromatography to obtain the pure product.

Protocol 2: Synthesis of [¹³C, ²H₃]-Setoclavine

Objective: To remethylate nor-Setoclavine with an isotopically labeled methyl group.

Materials:

  • nor-Setoclavine

  • [¹³C, ²H₃]-Iodomethane (¹³CD₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972) or Acetonitrile (B52724), anhydrous

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

  • Remethylation:

    • Dissolve nor-Setoclavine (1 equivalent) in anhydrous acetone or acetonitrile in a sealed reaction vessel.

    • Add anhydrous K₂CO₃ (3 equivalents) to the solution.

    • Add ¹³CD₃I (1.5 equivalents) to the reaction mixture.

    • Seal the vessel and stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) overnight.

    • Monitor the reaction for the formation of labeled this compound by LC-MS.

  • Purification:

    • Upon completion, filter the reaction mixture to remove K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude [¹³C, ²H₃]-Setoclavine using preparative HPLC to obtain the highly pure labeled product.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the experimental process and the biological context of this compound's action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Isotopic Labeling of this compound start Start with this compound step1 N-Oxidation with m-CPBA start->step1 step2 Demethylation with FeCl3/Fe step1->step2 intermediate nor-Setoclavine step2->intermediate step3 Remethylation with ¹³CD₃I intermediate->step3 end [¹³C, ²H₃]-Setoclavine step3->end G cluster_pathway Simplified Dopaminergic Signaling Pathway This compound This compound (Agonist) D2R Dopamine D2 Receptor This compound->D2R Binds and Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene expression, ion channel activity) PKA->Downstream Phosphorylates Targets

Troubleshooting & Optimization

Technical Support Center: Setoclavine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Setoclavine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of your this compound solution can be attributed to several factors:

  • Low Solubility: this compound, like many alkaloids, may have limited solubility in neutral aqueous solutions.

  • pH Shift: A change in the pH of your solution can significantly impact the solubility of this compound.

  • Temperature Effects: Lower temperatures can decrease the solubility of this compound, leading to precipitation.

  • Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the chosen solvent system.

Troubleshooting:

  • Confirm the pH of your solution and adjust if necessary. Acidic conditions generally improve the solubility of alkaloids.

  • Gently warm the solution to see if the precipitate redissolves.

  • Consider using a co-solvent, such as ethanol (B145695) or DMSO, before diluting with an aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Q2: I am observing a rapid loss of this compound concentration in my aqueous solution over time. What are the likely reasons?

A2: The degradation of this compound in aqueous solutions is a common issue and can be accelerated by several factors:

  • pH: Ergot alkaloids are susceptible to degradation in both acidic and alkaline conditions. The optimal pH for stability needs to be determined empirically.

  • Temperature: Elevated temperatures can significantly increase the rate of degradation.

  • Light Exposure: Many alkaloids are light-sensitive. Exposure to UV or even ambient light can lead to photodegradation.

  • Oxidation: Dissolved oxygen in the aqueous solution can contribute to oxidative degradation of the molecule.

Troubleshooting:

  • Prepare fresh solutions before each experiment.

  • Store stock solutions and working solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Consider de-gassing your aqueous solutions to minimize dissolved oxygen.

Q3: How should I prepare and store my this compound stock solutions?

A3: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solutions.

  • Solvent: Initially dissolve this compound in a small amount of an organic solvent like DMSO or ethanol. Then, dilute with the desired aqueous buffer to the final concentration.

  • Storage Temperature: For short-term storage (days to weeks), keep the solution at 2-8°C. For long-term storage (months), aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Light Protection: Always store stock solutions in light-resistant containers.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Workflow:

    A Inconsistent Assay Results B Prepare fresh this compound solution A->B C Analyze concentration and purity (e.g., HPLC) B->C D Pre-incubate this compound in assay medium C->D If pure & correct conc. E Analyze stability over time at assay conditions D->E F Optimize assay conditions (pH, temp, light) E->F If degradation observed G Consistent Results E->G If stable F->G

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Workflow:

    A Unknown peaks in HPLC B Review solution preparation and storage A->B C Conduct forced degradation study (stress testing) B->C D Characterize degradation products (e.g., LC-MS) C->D E Identify degradation pathway D->E F Modify handling and storage procedures E->F G Reduced/identified peaks F->G

    Caption: Troubleshooting workflow for identifying degradation products.

Data Presentation

Table 1: Illustrative Degradation of this compound under Various Stress Conditions (Hypothetical Data)

ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Product(s) Detected
0.1 M HCl (60°C)2445%DP1, DP2
0.1 M NaOH (60°C)2430%DP3, DP4
3% H₂O₂ (25°C)2465%DP5
Heat (80°C)7270%DP1
Photostability (ICH Q1B)2480%DP6
pH 4.0 Buffer (25°C)7295%-
pH 7.4 Buffer (25°C)7285%DP1
pH 9.0 Buffer (25°C)7260%DP3

DP = Degradation Product. This data is for illustrative purposes only and is intended to demonstrate how stability data would be presented. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 72 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration with mobile phase.

    • Analyze by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

cluster_degradation Potential this compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Epimerization Epimerization This compound->Epimerization DP1 Degradation Product 1 Hydrolysis->DP1 DP2 Degradation Product 2 Hydrolysis->DP2 DP3 Degradation Product 3 Oxidation->DP3 Iso_this compound Isothis compound Epimerization->Iso_this compound

Caption: Potential degradation pathways of this compound.

cluster_workflow General Experimental Workflow for Stability Study A Prepare this compound Solution in Aqueous Buffer B Divide into Aliquots for Different Conditions (pH, Temp, Light) A->B C Incubate under Controlled Conditions B->C D Withdraw Samples at Defined Time Points C->D E Analyze by Stability-Indicating HPLC D->E F Quantify this compound and Degradation Products E->F G Determine Degradation Kinetics (e.g., Half-life) F->G

Caption: Workflow for a this compound aqueous stability study.

Optimizing fermentation conditions for Setoclavine production in Claviceps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for setoclavine production in Claviceps.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to consider for optimizing this compound production?

A1: The key parameters for optimizing this compound production in Claviceps fermentation include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation. Each of these factors can significantly influence mycelial growth and secondary metabolite biosynthesis.

Q2: What is a suitable basal medium for Claviceps fermentation for clavine alkaloid production?

A2: A commonly used medium for Claviceps fermentation is the T25 medium, which contains sucrose, citric acid, and yeast extract.[1] Another reported medium for Claviceps paspali includes sorbitol, succinic acid, corn steep powder, and yeast extract.[2][3] The optimal medium composition can vary between different Claviceps strains.

Q3: What is the optimal pH range for this compound production?

A3: The optimal pH for ergot alkaloid production by Claviceps species is generally in the acidic range. For instance, a starting pH of 5.2 to 5.5 has been reported for the fermentation of Claviceps paspali and other Claviceps species.[2] Maintaining a stable pH throughout the fermentation is crucial, as significant deviations can inhibit enzyme activity and alkaloid synthesis. The pH of the medium can affect the distribution of organic acids produced during fermentation.

Q4: What is the ideal temperature for Claviceps fermentation?

A4: The optimal temperature for Claviceps fermentation is typically around 25°C. Temperature is a critical parameter, and deviations can negatively impact microbial growth and product formation. For sclerotial germination of Claviceps purpurea, a preconditioning cold treatment followed by incubation at 10-20°C has been found to be optimal.

Q5: How do aeration and agitation affect this compound production?

A5: Aeration and agitation are critical for supplying dissolved oxygen and ensuring nutrient homogeneity in submerged cultures. Both have a significant effect on the production of microbial metabolites. The optimal levels of aeration and agitation need to be determined empirically for each specific strain and bioreactor setup, as excessive shear stress from high agitation can damage mycelia, while insufficient oxygen can limit biosynthesis. The volumetric oxygen transfer coefficient (kLa) is a key parameter for scaling up fermentation processes.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no this compound production - Inappropriate media composition.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Strain degeneration.- Optimize media components, particularly carbon and nitrogen sources.- Monitor and control pH and temperature within the optimal ranges (e.g., pH 5.2-5.5, Temp 25°C).- Vary aeration and agitation rates to determine the optimal oxygen supply without causing excessive shear stress.- Use a fresh culture from a cryopreserved stock.
High biomass but low this compound yield - Nutrient limitation for secondary metabolism.- Unfavorable fermentation conditions for alkaloid biosynthesis.- Ensure the medium has a balanced carbon-to-nitrogen ratio. High nitrogen levels can sometimes favor growth over secondary metabolite production.- Shift fermentation conditions (e.g., temperature or pH) after the initial growth phase to induce secondary metabolism.
Foaming in the bioreactor - High agitation and aeration rates.- Proteinaceous components in the medium (e.g., yeast extract, corn steep liquor).- Reduce agitation and/or aeration rates if possible without limiting oxygen supply.- Add an appropriate antifoaming agent (e.g., silicone-based) as needed. High foaming can degrade enzymes.
Microbial contamination - Non-sterile equipment or media.- Improper aseptic techniques during inoculation or sampling.- Ensure all equipment and media are properly sterilized.- Maintain strict aseptic techniques throughout the fermentation process. Claviceps species generally have slow growth and weak antibiotic activity, making them susceptible to contamination.
Inconsistent results between batches - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters.- Standardize the inoculum preparation procedure, including age and cell density.- Ensure precise and consistent preparation of the fermentation medium.- Calibrate and monitor all sensors (pH, temperature, dissolved oxygen) to ensure accurate control of fermentation parameters.

Data Presentation

Table 1: Reported Media Compositions for Claviceps Fermentation

ComponentT25 MediumC. paspali Fermentation MediumModified Medium
Carbon Source Sucrose (100 g/L)Sorbitol (100 g/L)Sucrose (100 g/L)
Nitrogen Source L-asparagine (10 g/L), Yeast Extract (0.1 g/L)Corn steep powder (20 g/L), Yeast extract powder (0.5 g/L)Asparagine (10 g/L), Yeast extract (0.1 g/L)
Organic Acid Citric acid (10 g/L)Succinic acid (35 g/L)-
Minerals Ca(NO₃)₂ (1 g/L), KH₂PO₄ (0.25 g/L), MgSO₄·7H₂O (0.25 g/L), KCl (0.12 g/L), FeSO₄·7H₂O (0.02 g/L), ZnSO₄·7H₂O (0.015 g/L)FeSO₄·7H₂O (0.022 g/L), ZnSO₄·7H₂O (0.01 g/L), MgSO₄·7H₂O (0.7 g/L)Ca(NO₃)₂ (1 g/L), MgSO₄·7H₂O (0.25 g/L), KH₂PO₄ (0.25 g/L), KCl (0.1 g/L), FeSO₄·7H₂O (0.33 g/L), ZnSO₄·7H₂O (0.27 g/L)
Initial pH 5.25.55.0

Table 2: Optimized Fermentation Parameters for Lysergic Acid Production in C. paspali (Adaptable for this compound)

ParameterInitial ValueOptimized Value
Sorbitol100 g/L100 g/L
Succinic Acid35 g/L45.6 g/L
Corn Steep Powder20 g/L25.8 g/L
Yeast Extract0.5 g/L1.0 g/L
MgSO₄·7H₂O0.7 g/L0.7 g/L
Total Lysergic Acid Titer 0.8 g/L 3.7 g/L

Experimental Protocols

Protocol 1: Inoculum Preparation for Claviceps Fermentation
  • Strain Maintenance: Maintain the Claviceps strain on PDA (Potato Dextrose Agar) plates at 25°C for 6 days.

  • Seed Culture: Transfer a 3 cm² piece of fresh mycelium from the PDA plate to a 250-mL flask containing 25 mL of seed medium.

    • Seed Medium Example: 20 g/L mannitol, 10 g/L succinic acid, 2 g/L soybean cake powder, 1 g/L KH₂PO₄, 0.3 g/L MgSO₄·7H₂O, with the pH adjusted to 5.0.

  • Incubation: Incubate the seed culture for 4 days at 25°C with shaking at 220 rpm.

Protocol 2: Submerged Fermentation for this compound Production
  • Fermentation Medium: Prepare the desired fermentation medium (e.g., T25 or an optimized medium) and sterilize it.

  • Inoculation: Inoculate the fermentation medium with the seed culture at a ratio of 15% (v/v).

  • Incubation: Incubate the culture in a shaker or bioreactor at 25°C and 220 rpm for 12-16 days. The flasks should be kept in the dark.

  • Parameter Monitoring: Regularly monitor and, if necessary, adjust the pH of the culture. Monitor dissolved oxygen levels in a bioreactor setup.

  • Sampling: Aseptically collect samples at regular intervals for analysis of biomass and this compound concentration.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation:

    • Take 1 mL of the fermentation supernatant.

    • Extract the alkaloids with 4 mL of a mixed solvent of acetonitrile (B52724) and water (1:1, v/v).

    • For clavine alkaloids, extraction can also be performed with chloroform (B151607) after adjusting the pH of the culture filtrate to 8.5.

    • Centrifuge the mixture to remove cell debris and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Agilent, 4.6 × 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% (NH₄)₂CO₃ (Solvent A) and 75% acetonitrile (Solvent B) can be used. Alternatively, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) can be employed.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV detector at an appropriate wavelength for this compound (typically in the range of 280-320 nm).

    • Quantification: Use a standard curve prepared with a purified this compound standard to quantify the concentration in the samples.

Mandatory Visualizations

Setoclavine_Biosynthesis_Pathway DMAPP DMAPP DMAT 4-Dimethylallyl- L-tryptophan DMAPP->DMAT dmaW L_Tryptophan L-Tryptophan L_Tryptophan->DMAT N_Me_DMAT N-Methyl-4-dimethylallyl- L-tryptophan DMAT->N_Me_DMAT easF Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I easE, easC Chanoclavine_I_aldehyde Chanoclavine-I -aldehyde Chanoclavine_I->Chanoclavine_I_aldehyde easD Agroclavine Agroclavine Chanoclavine_I_aldehyde->Agroclavine easA, easG This compound This compound Agroclavine->this compound Oxidases

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow Strain_Maintenance Strain Maintenance (PDA Plate) Seed_Culture Seed Culture Preparation Strain_Maintenance->Seed_Culture Inoculation Fermentation Submerged Fermentation Seed_Culture->Fermentation Inoculation (15% v/v) Downstream_Processing Downstream Processing Fermentation->Downstream_Processing Harvest Analysis Analysis (HPLC) Downstream_Processing->Analysis Extraction Product This compound Analysis->Product

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low/No this compound Production Check_Strain Check Strain Viability & Purity Start->Check_Strain Check_Media Verify Media Composition & pH Start->Check_Media Check_Conditions Analyze Fermentation Parameters (T, DO, Agitation) Start->Check_Conditions Optimize_Media Optimize Media (C/N Ratio, Precursors) Check_Strain->Optimize_Media If strain is viable Check_Media->Optimize_Media If media is correct Optimize_Conditions Optimize Physical Parameters Check_Conditions->Optimize_Conditions If parameters are stable Successful_Production Improved this compound Yield Optimize_Media->Successful_Production Optimize_Conditions->Successful_Production

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing HPLC Resolution of Setoclavine and Isosetoclavine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the High-Performance Liquid Chromatography (HPLC) resolution of the diastereomers Setoclavine and isothis compound (B12673713).

Troubleshooting Guide: Improving Peak Resolution

Users often encounter challenges in achieving baseline separation of this compound and isothis compound due to their structural similarity as diastereomers. This guide provides a systematic approach to troubleshoot and enhance peak resolution.

Question: What are the primary causes of poor resolution or co-elution of this compound and isothis compound peaks?

Answer:

Poor resolution between this compound and isothis compound is typically attributed to one or a combination of the following factors:

  • Suboptimal Mobile Phase Composition: The polarity, pH, and additives in the mobile phase play a critical role in the differential partitioning of the isomers between the mobile and stationary phases.

  • Inappropriate Stationary Phase: The choice of HPLC column, including the stationary phase chemistry (e.g., C18), particle size, and column dimensions, is fundamental for achieving selectivity.

  • Method Parameters: System parameters such as flow rate, column temperature, and injection volume can significantly impact peak shape and separation efficiency.

A logical workflow for troubleshooting poor resolution is outlined in the diagram below.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor or No Resolution (Rs < 1.5) q1 Is the mobile phase pH within an optimal range (typically 2.5-7.5 for silica-based C18)? start->q1 a1_yes Adjust Mobile Phase Organic Content q1->a1_yes Yes a1_no Adjust pH of Aqueous Phase q1->a1_no No q2 Is there improvement in resolution? a1_yes->q2 a1_no->a1_yes a2_yes Further Optimize Organic Gradient/Isocratic % q2->a2_yes Yes a2_no Modify Mobile Phase Additives (e.g., buffer type/concentration) q2->a2_no No q3 Is resolution now adequate (Rs >= 1.5)? a2_yes->q3 a2_no->q3 a3_yes Method Optimized q3->a3_yes Yes a3_no Evaluate Column Parameters q3->a3_no No a5 Optimize Temperature and Flow Rate a3_no->a5 a4 Consider Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano) or Chiral Column a5->a4

A logical workflow for troubleshooting poor HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for the separation of this compound and isothis compound?

A reversed-phase HPLC method using a C18 column is a common and effective starting point for the separation of ergot alkaloid isomers. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) carbonate or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. The addition of a small amount of a weak acid, such as formic acid, can improve peak shape by minimizing interactions with residual silanols on the stationary phase.

Q2: How does the mobile phase pH affect the resolution of this compound and isothis compound?

The pH of the mobile phase can significantly influence the ionization state of this compound and isothis compound, which in turn affects their retention and selectivity on a reversed-phase column. For these basic compounds, operating at a slightly acidic to neutral pH can lead to better peak shapes and potentially improved resolution. It is advisable to experiment with a pH range of 3 to 7 to find the optimal separation window.

Q3: Can changing the organic solvent in the mobile phase improve resolution?

Yes, switching the organic modifier can alter the selectivity of the separation. Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Due to their different solvent properties, one may provide better resolution for a given pair of isomers. If you are using acetonitrile and the resolution is poor, substituting it with methanol (or vice-versa) and re-optimizing the gradient is a valuable strategy.

Q4: When should I consider using a chiral stationary phase?

If optimizing the mobile phase and other chromatographic parameters on a standard achiral column (like a C18) does not yield the desired resolution, a chiral stationary phase may be necessary. Since this compound and isothis compound are diastereomers, they can often be separated on achiral columns. However, if the structural differences are too subtle for the achiral phase to differentiate, a chiral column will provide a different separation mechanism based on the formation of transient diastereomeric complexes with the chiral selector, which can lead to successful resolution.

Experimental Protocols

Below is a representative experimental protocol for the separation of this compound and isothis compound. This should be considered a starting point for method development and optimization.

Recommended Starting HPLC Method:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Carbonate in Water, pH adjusted to 7.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm or Fluorescence (Excitation: 310 nm, Emission: 410 nm)

Data Presentation

The following tables summarize hypothetical quantitative data from experiments aimed at optimizing the resolution of this compound and isothis compound.

Table 1: Effect of Mobile Phase pH on Resolution

Conditions: C18 column, 30°C, 1.0 mL/min, Acetonitrile/Buffer gradient.

pH of Aqueous PhaseRetention Time - Isothis compound (min)Retention Time - this compound (min)Resolution (Rs)
3.512.112.51.1
5.513.514.11.4
7.514.215.01.8

Table 2: Effect of Organic Modifier on Resolution

Conditions: C18 column, 30°C, 1.0 mL/min, Aqueous Buffer pH 7.5, optimized gradient.

Organic ModifierRetention Time - Isothis compound (min)Retention Time - this compound (min)Resolution (Rs)
Acetonitrile14.215.01.8
Methanol15.816.81.6

Table 3: Effect of Column Temperature on Resolution

Conditions: C18 column, 1.0 mL/min, Acetonitrile/Ammonium Carbonate pH 7.5 gradient.

Temperature (°C)Retention Time - Isothis compound (min)Retention Time - this compound (min)Resolution (Rs)
2514.815.71.7
3014.215.01.8
3513.714.41.6

Addressing matrix effects in the mass spectrometry of Setoclavine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Setoclavine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of ergot alkaloids like this compound, matrix effects are a significant concern, especially in complex matrices like cereals or biological fluids.[1]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: The most common method is the post-extraction addition technique. This involves comparing the signal response of this compound in a pure solvent standard to the response of a blank matrix extract spiked with this compound at the same concentration. A significant difference between these two signals indicates the presence of matrix effects.

Q3: What are the common sources of matrix effects in bioanalytical methods for compounds like this compound?

A3: Common sources include endogenous components of biological fluids such as phospholipids, salts, and proteins. For analyses in agricultural products, compounds like carbohydrates and lipids can be major contributors. The choice of sample preparation technique and solvents can also introduce interfering substances.

Q4: Is it possible to completely eliminate matrix effects?

A4: While complete elimination is challenging, matrix effects can be significantly minimized and compensated for through a combination of strategic sample preparation, optimized chromatographic separation, and the use of appropriate internal standards.

Troubleshooting Guides

Issue 1: Poor Signal Response or High Signal Variability for this compound

This issue is often a primary indicator of ion suppression due to matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Sample Cleanup Implement a more rigorous sample preparation method. For ergot alkaloids, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), or dispersive SPE (dSPE) with C18 sorbent have proven effective.Reduced interference from matrix components, leading to improved signal intensity and reproducibility.
Co-elution of Interfering Compounds Optimize the liquid chromatography (LC) method. For ergot alkaloids, using an alkaline mobile phase (e.g., with ammonium (B1175870) carbonate) can improve peak shape and separation from matrix components. Consider using a UPLC system for better resolution.Separation of this compound from co-eluting, ion-suppressing molecules, resulting in a more stable and intense signal.
Suboptimal Ionization If using Electrospray Ionization (ESI), which is common for ergot alkaloids, ensure the source parameters (e.g., capillary voltage, desolvation temperature, gas flow) are optimized.Enhanced ionization efficiency for this compound, leading to a stronger signal.
Issue 2: Inaccurate Quantification and Poor Method Precision

Inaccurate and imprecise results, even with detectable peaks, can be a consequence of uncompensated matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Lack of Appropriate Internal Standard Incorporate a stable isotope-labeled (SIL) internal standard for this compound if available. If not, a structurally similar analog that co-elutes can be used to compensate for signal variations.The ratio of the analyte to the internal standard remains consistent, correcting for variations in signal intensity caused by matrix effects and improving accuracy and precision.
Matrix-Induced Calibration Curve Bias Prepare calibration standards in a blank matrix extract that matches the study samples (matrix-matched calibration). This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.More accurate quantification as the calibration curve reflects the influence of the matrix.

Experimental Protocols

Protocol 1: Sample Preparation of Cereal Matrix for Ergot Alkaloid (including this compound) Analysis using a Modified QuEChERS Method

This protocol is adapted from methods developed for the analysis of ergot alkaloids in cereals.

Materials:

  • Homogenized cereal sample

  • Acetonitrile (B52724)

  • Water (LC-MS grade)

  • Ammonium carbonate

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 4g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 30 mL of an extraction solution consisting of 84% acetonitrile and 16% water (v/v) containing 200 mg/L ammonium carbonate.

  • Vortex vigorously for 1 minute.

  • Add magnesium sulfate and sodium chloride (as per standard QuEChERS protocols).

  • Vortex again for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer).

  • The extract can be further cleaned up using dSPE with C18 sorbent if necessary.

  • The final extract is then ready for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters for Ergot Alkaloid Analysis

These are general starting parameters based on published methods for ergot alkaloids and should be optimized for this compound and the specific instrument used.

Liquid Chromatography (LC):

  • Column: A C18 column stable at high pH is recommended.

  • Mobile Phase A: Water with 2 mM ammonium carbonate

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the alkaloids.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: ~2.5 - 3.5 kV

  • Source Temperature: ~150 °C

  • Desolvation Temperature: ~500 °C

  • Cone Gas Flow: ~150 L/Hr

  • Desolvation Gas Flow: ~700 L/Hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

This compound Physicochemical Properties:

  • Formula: C₁₆H₁₈N₂O

  • Molecular Weight: 254.33 g/mol

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Ergot Alkaloids in Cereal Matrix

This table summarizes recovery data from a study on ergot alkaloids, which can serve as a reference for selecting a sample preparation method for this compound.

Extraction Method Analyte Example Matrix Average Recovery (%) Relative Standard Deviation (%) Reference
Modified QuEChERSErgotamineRye Flour85< 15
Solid-Phase Extraction (C18)ErgocristineWheat92< 10
Dispersive SPE (dSPE)ErgometrineMixed Cereal88< 12

Visualizations

experimental_workflow sample Sample (e.g., Cereal, Plasma) extraction Extraction (e.g., Modified QuEChERS) sample->extraction cleanup Cleanup (e.g., dSPE with C18) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_logic start Poor Signal or High Variability? check_sample_prep Optimize Sample Prep (QuEChERS, SPE) start->check_sample_prep Yes check_chromatography Optimize LC Separation (e.g., Alkaline pH) check_sample_prep->check_chromatography check_is Use Matrix-Matched Calibrants & Appropriate IS check_chromatography->check_is end Improved Results check_is->end

Caption: A troubleshooting decision tree for addressing matrix effects.

References

Strategies to enhance the efficiency of the vinylogous Mannich reaction for Setoclavine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the vinylogous Mannich reaction in the synthesis of Setoclavine.

Troubleshooting Guide

This guide addresses common issues encountered during the vinylogous Mannich reaction and subsequent steps in the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or no yield of the spirocyclic butenolide product. Incomplete reduction of the nitrile precursor: The initial hydride reduction to form the intermediate imine may be sluggish or incomplete.Ensure the use of a sufficient excess of the reducing agent (e.g., DIBAL-H). Monitor the reaction progress carefully by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
Decomposition of the intermediate imine/aldehyde: The imine or aldehyde generated in situ can be unstable.Use the intermediate immediately in the next step without purification. Maintaining anhydrous and inert conditions is critical to prevent hydrolysis or oxidation.
Inefficient intramolecular cyclization: The vinylogous Mannich cyclization may not be proceeding efficiently.The reaction is often spontaneous upon formation of the imine. If cyclization is slow, consider the use of a mild Lewis acid to facilitate the reaction, but be mindful of potential side reactions. Ensure the reaction is stirred at the appropriate temperature as specified in the protocol.
Poor diastereoselectivity in the vinylogous Mannich reaction. Suboptimal reaction conditions: Temperature, solvent, and the choice of Lewis acid (if used) can significantly influence the diastereomeric ratio.Screen different Lewis acids, as some may offer better stereocontrol.[1] For instance, while ZnCl2, Et2AlCl, and BF3·OEt2 can promote cyclization, they might lead to lower diastereoselectivities.[1] Running the reaction at lower temperatures may also improve selectivity.
Nature of the substrate: The inherent stereochemical biases of the starting materials play a crucial role.While significant alteration of the core substrate may not be feasible, understanding the stereochemical course of both intermolecular and intramolecular variants of the reaction can guide expectations.[1]
Lability of the indole (B1671886) nitrogen protecting group. Harsh reaction conditions: The protecting group on the indole nitrogen can be cleaved under the reaction conditions, leading to side products.The N-Boc group has been noted to be somewhat labile during the hydride reduction/vinylogous Mannich cyclization sequence.[2] Switching to a more robust protecting group, such as a tosyl (Ts) group, is a recommended strategy to prevent adventitious deprotection.[2]
Difficulty in the subsequent conversion of the spirocyclic lactone. Inefficient lactone-lactam rearrangement: Direct rearrangement to the fused tetracyclic system of this compound can be challenging.An alternative strategy involves a hydride reduction of the spirocyclic lactone, followed by spontaneous rearrangement and dehydration to form epimeric dihydropyridines.[3]
Unsuccessful N-methylation: Introduction of the N-methyl group can be problematic.If direct methylation of the vinylogous Mannich adduct is unsuccessful, it may be necessary to carry this transformation out at a later stage in the synthetic sequence, for example, after the formation of the ergoline (B1233604) derivatives.[2]

Frequently Asked Questions (FAQs)

Q1: What is the key vinylogous Mannich reaction step in the synthesis of this compound?

A1: The pivotal step is an intramolecular vinylogous Mannich reaction. This involves the tandem hydride reduction of a biaryl nitrile precursor to an intermediate imine, which then undergoes a spontaneous cyclization to furnish the characteristic spirocyclic lactone core of the synthetic intermediate for this compound.[2][4]

Q2: Why is the choice of the N-protecting group on the indole important?

A2: The stability of the N-protecting group is crucial for the success of the tandem hydride reduction/vinylogous Mannich reaction. The commonly used N-Boc (tert-butyloxycarbonyl) group has been found to be partially cleaved under the reaction conditions. Therefore, a more robust protecting group like N-tosyl (p-toluenesulfonyl) is recommended to avoid this unwanted side reaction and improve the overall yield.[2]

Q3: What are the typical yields for the key intramolecular vinylogous Mannich reaction?

A3: The transformation of the N-tosyl protected biaryl intermediate to the spirocyclic butenolides via a Stille reaction and the subsequent tandem hydride reduction/vinylogous Mannich reaction has been reported to proceed in a 76% overall yield.[2]

Q4: How is the final ergoline ring system of this compound formed from the vinylogous Mannich adduct?

A4: The spirocyclic lactones obtained from the vinylogous Mannich reaction are transformed into the ergoline derivatives through a sequence of hydride reduction and reductive methylation. The resulting allylic alcohols are then converted to this compound via deprotection and a solvolytic 1,3-rearrangement.[2][4]

Q5: Can Lewis acids be used to improve the efficiency of the vinylogous Mannich reaction?

A5: Yes, Lewis acids can promote the cyclization. However, their use may impact the diastereoselectivity of the reaction, and not always for the better. While effective in promoting the reaction, Lewis acids such as ZnCl2, Et2AlCl, and BF3·OEt2 have been observed to yield lower diastereoselectivities in some cases.[1] Therefore, their use should be carefully optimized.

Quantitative Data Summary

Reaction Step Reactants Product Yield Diastereomeric Ratio Reference
Tandem Hydride Reduction/Intramolecular Vinylogous Mannich ReactionN-Tosyl biaryl nitrileSpirocyclic butenolides76% (overall for two steps)Not specified[2]
Intermolecular Vinylogous Mannich ReactionAldehyde, N-benzyl-N-methylamine, silyloxyfuranDiastereomeric adductsNot specified1:2[3]
Spontaneous Vinylogous Mannich CyclizationIntermediate from hydride reduction of a nitrileEpimeric aminesNot specified2:1[3]

Experimental Protocols

1. Tandem Hydride Reduction/Intramolecular Vinylogous Mannich Reaction for Spirocyclic Butenolide Synthesis

This protocol is based on the synthesis of an intermediate for this compound as described by Martin et al.[2]

Materials:

  • N-Tosyl protected biaryl nitrile precursor

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous toluene (B28343)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium potassium tartrate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the N-tosyl biaryl nitrile precursor in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.5 to 2.0 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for the time determined by TLC monitoring to ensure complete consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of diethyl ether, followed by a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomeric spirocyclic butenolides, is then purified by flash column chromatography on silica gel.

2. Conversion of Spirocyclic Butenolides to Ergoline Derivatives

This protocol is a continuation of the this compound synthesis.[2][4]

Materials:

  • Spirocyclic butenolides

  • Diisobutylaluminum hydride (DIBAL-H) solution

  • Anhydrous dichloromethane (B109758) (DCM)

  • Aqueous formaldehyde (B43269) (e.g., 37% solution)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the mixture of spirocyclic butenolides in anhydrous DCM under an inert atmosphere and cool to -78 °C.

  • Add DIBAL-H solution dropwise and stir at -78 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully at -78 °C and work up as described in the previous protocol to obtain the intermediate amino lactol, which undergoes spontaneous isomerization and dehydration to a mixture of epimeric dihydropyridines.

  • Dissolve the crude dihydropyridine (B1217469) mixture in methanol.

  • Add aqueous formaldehyde solution followed by sodium cyanoborohydride in portions.

  • Stir the reaction at room temperature until complete, as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the ergoline derivatives.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Key Reaction Sequence cluster_intermediate Intermediate Product cluster_conversion Conversion to Ergoline Core cluster_final Final Steps start N-Tosyl Biaryl Nitrile Precursor reduction Tandem Hydride Reduction (DIBAL-H, -78 °C) start->reduction 1. cyclization Spontaneous Intramolecular Vinylogous Mannich Reaction reduction->cyclization 2. (in situ) intermediate Spirocyclic Butenolides (Diastereomeric Mixture) cyclization->intermediate 3. reduction2 Hydride Reduction (DIBAL-H) intermediate->reduction2 4. reductive_amination Reductive Amination (HCHO, NaBH3CN) reduction2->reductive_amination 5. deprotection Deprotection & Solvolysis reductive_amination->deprotection 6. final_product This compound deprotection->final_product 7.

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_path Intramolecular Vinylogous Mannich Reaction Pathway reactant N-Tosyl Biaryl Nitrile imine Intermediate Imine reactant->imine  DIBAL-H (Reduction)   product Spirocyclic Butenolide imine->product  Spontaneous Cyclization  

References

Minimizing the degradation of Setoclavine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Setoclavine during sample storage and experimental handling. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of their samples.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound samples.

Issue: Loss of this compound concentration in stored samples.

  • Question: My this compound samples show a significant decrease in concentration after storage. What could be the cause?

  • Answer: The degradation of this compound can be influenced by several factors, including storage temperature, exposure to light, the pH of the solution, and the choice of solvent. Ergot alkaloids, in general, are sensitive to these conditions.

Troubleshooting Workflow:

Setoclavine_Degradation_Troubleshooting start Start: Decreased This compound Concentration storage_temp Was the sample stored at the recommended temperature? start->storage_temp improper_temp Action: Store samples at -20°C or lower for long-term storage. storage_temp->improper_temp No light_exposure Was the sample protected from light? storage_temp->light_exposure Yes improper_temp->light_exposure improper_light Action: Store samples in amber vials or wrap in aluminum foil. light_exposure->improper_light No ph_check What is the pH of the sample solution? light_exposure->ph_check Yes improper_light->ph_check improper_ph Action: Adjust pH to a neutral or slightly acidic range if compatible with the experimental design. ph_check->improper_ph Acidic/Alkaline solvent_check What solvent was used? ph_check->solvent_check Optimal improper_ph->solvent_check improper_solvent Action: Use high-purity solvents and consider the use of antioxidants. solvent_check->improper_solvent Inappropriate end End: Re-analyze sample and monitor stability solvent_check->end Appropriate improper_solvent->end

Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture.[1] For solutions, use high-purity solvents and store at -20°C in tightly sealed, amber vials.

Q2: How does pH affect the stability of this compound?

A2: Ergot alkaloids are susceptible to degradation in both acidic and alkaline conditions.[2][3] Hydrolysis of the ergoline (B1233604) ring can occur at extreme pH values. It is advisable to maintain solutions at a neutral or slightly acidic pH, if the experimental protocol allows.

Q3: Is this compound sensitive to light?

A3: Yes, many ergot alkaloids are light-sensitive.[4] Photodegradation can occur upon exposure to UV or even ambient light over time. Always store this compound, both in solid form and in solution, in light-protecting containers.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent can impact stability. Methanol (B129727) and acetonitrile (B52724) are commonly used for analytical purposes.[5] Ensure the use of high-purity, degassed solvents to minimize oxidative degradation. For aqueous solutions, consider using buffers to maintain a stable pH.

Q5: Can repeated freeze-thaw cycles degrade this compound?

A5: While specific data for this compound is limited, repeated freeze-thaw cycles can degrade many organic molecules. It is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionSolid FormIn Solution
Temperature -20°C or lower for long-term-20°C for short-term, -80°C for long-term
Light Protect from light (amber vial/dark)Protect from light (amber vial)
Atmosphere Store under inert gas (e.g., argon) if possibleUse degassed solvents; store under inert gas
Container Tightly sealed glass vialTightly sealed amber glass vial with PTFE cap

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. This will help in identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To determine the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound reference standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with methanol to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with methanol.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with methanol.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent vial) to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • Thermal Degradation:

    • Keep the solid this compound in a hot air oven at 60°C for 24 and 48 hours.

    • After exposure, dissolve the sample in methanol for analysis.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Hypothetical Degradation Pathway

Disclaimer: The following degradation pathway is hypothetical and based on the known chemistry of the indole (B1671886) and ergoline structures within this compound. Specific degradation products for this compound have not been extensively reported in the literature.

Ergot alkaloids can undergo several types of degradation reactions, including hydrolysis, oxidation, and isomerization.

Setoclavine_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photodegradation Photodegradation (UV/Light) This compound->Photodegradation Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Oxidized_Products Oxidized Derivatives (e.g., N-oxides, hydroxylated) Oxidation->Oxidized_Products Isomers_Fragments Isomers and Fragmented Products Photodegradation->Isomers_Fragments

Hypothetical degradation pathways for this compound.

References

How to improve the regioselectivity of Setoclavine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of Setoclavine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the ergoline (B1233604) scaffold of this compound?

A1: The key strategies for synthesizing the tetracyclic ergoline core of this compound and related alkaloids include the intramolecular vinylogous Mannich reaction, lactone-lactam rearrangements, and palladium-catalyzed cyclizations like the Larock indole (B1671886) synthesis.[1][2][3] Enzymatic approaches, particularly for late-stage oxidations, are also employed to achieve high regioselectivity.[4][5]

Q2: What is the primary challenge concerning regioselectivity in this compound synthesis?

A2: A primary challenge is controlling the formation of the correct isomer during the construction of the C and D rings of the ergoline structure. For instance, in methods utilizing an intramolecular vinylogous Mannich reaction, a mixture of diastereomeric spirocyclic lactones can be formed.[1][6] Similarly, controlling the position of substituents or double bonds during cyclization or rearrangement steps is crucial for obtaining the desired this compound isomer.

Q3: Can enzymatic reactions be used to improve the regioselectivity of this compound synthesis?

A3: Yes, enzymatic reactions offer a powerful method for achieving high regioselectivity in the synthesis of ergot alkaloids. Specifically, cytochrome P450 monooxygenases can be used for regioselective hydroxylation of the ergoline scaffold.[4][7] For example, peroxidases can oxidize agroclavine (B1664434) to this compound.[5] The choice of enzyme and the reaction conditions can be manipulated to favor the formation of the desired isomer.[4]

Troubleshooting Guides

Poor Regioselectivity in the Intramolecular Vinylogous Mannich Reaction

Problem: The intramolecular vinylogous Mannich reaction to form the spirocyclic lactone intermediate yields a mixture of diastereomers (e.g., 42a and 42b), leading to difficulties in isolating the desired precursor for this compound.[1][6]

Potential Causes and Solutions:

Potential Cause Suggested Solution Underlying Principle
Lack of Stereocontrol in Cyclization Modify the reaction solvent and temperature. Lowering the temperature may enhance the kinetic control of the reaction, potentially favoring one diastereomer.The transition states leading to the different diastereomers may have different energy barriers, which can be influenced by temperature and solvent polarity.
Reversibility of the Reaction Employ reaction conditions that favor the thermodynamic product if it is the desired isomer. This may involve longer reaction times or the use of specific bases to allow for equilibration.One diastereomer may be thermodynamically more stable than the other.
Substrate Conformation Introduce bulky protecting groups on the indole nitrogen or other parts of the molecule to sterically hinder the formation of the undesired diastereomer.Steric hindrance can influence the facial selectivity of the intramolecular attack, directing the cyclization towards the desired product.

Experimental Protocol: Intramolecular Vinylogous Mannich Reaction

A general procedure for the intramolecular vinylogous Mannich reaction involves the reduction of a biaryl precursor with a reducing agent like DIBAL-H to generate an intermediate imine. This imine then undergoes spontaneous cyclization.[6]

  • Dissolve the biaryl precursor (e.g., compound 41 as described in the literature) in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of DIBAL-H (diisobutylaluminium hydride) in an appropriate solvent (e.g., hexanes or toluene).

  • Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by water and a Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of spirocyclic lactones by column chromatography to separate the diastereomers.

Undesired Regioisomer in Palladium-Catalyzed Indole Synthesis (Larock Annulation)

Problem: The Larock indole synthesis, used to construct the indole core, produces the wrong regioisomer when using unsymmetrical alkynes.[8]

Potential Causes and Solutions:

Potential Cause Suggested Solution Underlying Principle
Incorrect Alkyne Insertion Modify the substituents on the alkyne. The regioselectivity of the carbopalladation step is influenced by both steric and electronic factors. Generally, the larger, more sterically hindering group on the alkyne will be placed adjacent to the arylpalladium intermediate.[8]The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[8]
Ligand Effects Screen different phosphine (B1218219) ligands for the palladium catalyst. The steric and electronic properties of the ligand can influence the regioselectivity of the alkyne insertion.The ligand environment around the palladium center affects the geometry of the transition state during the insertion step.
Choice of Base and Additives Optimize the base (e.g., K₂CO₃, Na₂CO₃) and chloride salt additive (e.g., LiCl, n-Bu₄NCl). These can affect the catalytic cycle and, consequently, the regioselectivity.[8]The base and additives can influence the coordination of the reactants to the palladium center and the rate of the key steps in the catalytic cycle.

Experimental Protocol: Larock Indole Synthesis

A general procedure for the Larock indole synthesis is as follows:[8]

  • To a reaction vessel, add the ortho-iodoaniline, the alkyne (2-5 equivalents), a palladium(II) source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., K₂CO₃), and a chloride salt (e.g., LiCl).

  • Add an anhydrous solvent (e.g., DMF) and purge the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

vinylogous_mannich_reaction cluster_start Starting Material cluster_reaction Reaction cluster_products Products Biaryl Precursor Biaryl Precursor Reduction Reduction Biaryl Precursor->Reduction DIBAL-H Cyclization Cyclization Reduction->Cyclization Spontaneous Spirocyclic Lactone (Diastereomer A) Spirocyclic Lactone (Diastereomer A) Cyclization->Spirocyclic Lactone (Diastereomer A) Spirocyclic Lactone (Diastereomer B) Spirocyclic Lactone (Diastereomer B) Cyclization->Spirocyclic Lactone (Diastereomer B)

Caption: Intramolecular Vinylogous Mannich Reaction Workflow.

larock_indole_synthesis o-Iodoaniline o-Iodoaniline Oxidative_Addition Oxidative Addition o-Iodoaniline->Oxidative_Addition Alkyne Alkyne Migratory_Insertion Migratory Insertion Alkyne->Migratory_Insertion Pd(0) Pd(0) Pd(0)->Oxidative_Addition Aryl-Pd(II) Aryl-Pd(II) Complex Oxidative_Addition->Aryl-Pd(II) Aryl-Pd(II)->Migratory_Insertion Vinyl-Pd(II) Vinyl-Pd(II) Intermediate Migratory_Insertion->Vinyl-Pd(II) Reductive_Elimination Reductive Elimination Vinyl-Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Indole Indole Reductive_Elimination->Indole

Caption: Catalytic Cycle of the Larock Indole Synthesis.

References

Dealing with cross-reactivity in immunoassays for ergot alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for ergot alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why do my ergot alkaloid immunoassay results show poor correlation with LC-MS/MS data?

A1: Discrepancies between immunoassay (e.g., ELISA) and LC-MS/MS results are common and can arise from several factors:

  • Cross-reactivity: Most antibodies used in commercial ELISA kits are designed to detect the common tetracyclic ergoline (B1233604) ring structure present in all ergot alkaloids.[1] This leads to varying degrees of cross-reactivity with different alkaloids. As a result, the immunoassay typically provides a qualitative or semi-quantitative measure of the total ergot alkaloid content, which may not align with the quantitative results for individual alkaloids from a highly specific method like LC-MS/MS.[2]

  • Antibody Specificity: The antibody may have a higher affinity for simpler lysergic acid derivatives than for more complex ergopeptine alkaloids, which have large side groups that can hinder antibody binding.[1][3]

  • Epimer Recognition: Immunoassays generally cannot distinguish between the C-8-R-isomers (-ine suffix) and the less toxic C-8-S-isomers (-inine suffix) of ergot alkaloids.[4] Since the relative abundance of these epimers can vary, and LC-MS/MS can separate them, the total immunological response may differ from the sum of specific epimers measured by chromatography.

  • Matrix Effects: Complex sample matrices, such as those from grain or feed, can interfere with antibody-antigen binding, leading to either suppression or enhancement of the signal.

Q2: What is the difference between using monoclonal and polyclonal antibodies for ergot alkaloid detection?

A2: The choice between monoclonal and polyclonal antibodies impacts the specificity and sensitivity of your immunoassay:

  • Monoclonal Antibodies (mAbs): Produced from a single B-cell clone, mAbs recognize a single epitope on the antigen. This high specificity can be advantageous for targeting a particular ergot alkaloid or a specific structural feature. However, this can also lead to a narrower range of cross-reactivity, potentially underestimating the total ergot alkaloid content if multiple analogues are present.

  • Polyclonal Antibodies (pAbs): Produced from multiple B-cell clones, pAbs are a mixture of antibodies that recognize multiple epitopes on a single antigen. This often results in a broader cross-reactivity profile, which can be beneficial for screening assays designed to detect the presence of a wide range of ergot alkaloids. The downside is a potential for higher batch-to-batch variability and a less defined specificity.

Q3: Can I use an ELISA kit to quantify specific ergot alkaloids for regulatory purposes?

A3: It is generally not recommended to use ELISA kits for the precise quantification of individual ergot alkaloids for regulatory compliance. Regulatory limits, such as those set by the European Union, often specify maximum levels for the sum of 12 major ergot alkaloids and their epimers. Due to the inherent cross-reactivity and inability to distinguish between epimers, ELISAs are best suited for qualitative or semi-quantitative screening to identify potentially contaminated samples. Confirmatory analysis using methods like LC-MS/MS is necessary for accurate quantification and regulatory action.

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps or the soaking time between washes to remove unbound reagents. Ensure wells are completely emptied between washes.
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal without high background.
Inadequate Blocking Ensure the blocking buffer is fresh and completely covers the well surface. Incubate for the recommended time and temperature to prevent non-specific binding.
Cross-Contamination Use fresh pipette tips for each reagent and sample. Avoid splashing between wells.
Incubation Temperature Too High Optimize the incubation temperature. Higher temperatures can sometimes increase non-specific binding.
Issue 2: No Signal or Weak Signal
Potential Cause Recommended Solution
Reagent Degradation Ensure all reagents, including standards, antibodies, and enzyme conjugates, are stored at the recommended temperatures and have not expired. Prepare fresh working solutions before each assay.
Incorrect Assay Setup Double-check all pipetting steps, reagent additions, and incubation times as specified in the protocol.
Sample Matrix Interference Dilute the sample further to reduce the concentration of interfering substances. Alternatively, implement a sample clean-up step (see Experimental Protocols section).
Low Analyte Concentration The ergot alkaloid concentration in the sample may be below the limit of detection (LOD) of the assay. Consider concentrating the sample extract if possible.
Inactive Enzyme Conjugate Protect the enzyme conjugate from light and ensure it is not contaminated with inhibitors like sodium azide.
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV%)
Potential Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. Use a consistent pipetting technique, ensuring to pre-wet the tip and dispense liquid without introducing air bubbles.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation to ensure uniform temperature distribution.
Incomplete Mixing Gently and thoroughly mix all reagents and samples before adding them to the wells.
Edge Effects To minimize evaporation and temperature variations at the edges of the plate, avoid using the outermost wells or fill them with buffer/blank solution.
Variable Incubation Times Use a multichannel pipette to add reagents to all wells in a consistent and timely manner.

Quantitative Data on Cross-Reactivity

The cross-reactivity of an immunoassay is typically determined by calculating the concentration of a competing analyte required to displace 50% of the bound tracer (IC50), relative to the IC50 of the primary target analyte.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

Table 1: Example Cross-Reactivity of Different Ergot Alkaloids in an ELISA

Ergot AlkaloidAntibody Target: ErgonovineAntibody Target: Ergotamine
Ergonovine 100%Low
Ergotamine Moderate100%
Ergocristine LowModerate
Ergocryptine LowModerate
Ergocornine LowModerate
Lysergic Acid HighLow

Note: This table is illustrative. Actual cross-reactivity percentages vary significantly between different antibody clones and commercial kits. Refer to the manufacturer's data sheet for specific cross-reactivity information. Some studies indicate that antibodies raised against ergonovine show broad cross-reactivity, while those against ergotamine are more specific to the peptide portion of the molecule.

Experimental Protocols

Protocol 1: Sample Extraction from Cereal Matrix for Immunoassay

This protocol is a general guideline for extracting ergot alkaloids from cereal grains (e.g., rye, wheat) to reduce matrix effects.

Materials:

  • Homogenized cereal sample

  • Extraction solvent: Acetonitrile/water (84:16, v/v) with 0.1% formic acid or an ammonium (B1175870) carbonate buffer.

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Rotary shaker

  • Centrifuge

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent.

  • Cap the tube tightly and shake vigorously on a rotary shaker for 30-60 minutes at room temperature.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Carefully collect the supernatant (the clear liquid extract).

  • The supernatant can now be diluted with the assay buffer provided in the immunoassay kit. The optimal dilution factor should be determined empirically but starting with a 1:10 dilution is recommended.

  • If matrix effects persist, a clean-up step using solid-phase extraction (SPE) may be necessary.

Protocol 2: Competitive Inhibition ELISA Workflow

This protocol outlines the key steps in a typical competitive ELISA for ergot alkaloid detection.

Principle: Free ergot alkaloids in the sample compete with a known amount of enzyme-labeled ergot alkaloid (or ergot alkaloid-protein conjugate coated on the plate) for binding to a limited number of specific antibody sites. The signal is inversely proportional to the amount of ergot alkaloid in the sample.

Procedure:

  • Coating (Indirect Format): Coat a 96-well microplate with an ergot alkaloid-protein conjugate (e.g., ergotamine-BSA). Incubate overnight at 4°C. Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature. Wash the plate.

  • Competition: Add the prepared sample extracts and standards to the wells, followed immediately by the primary antibody against the ergot alkaloid. Incubate for 1-2 hours at room temperature. During this step, the free alkaloid in the sample and the coated alkaloid compete for antibody binding.

  • Detection: Wash the plate to remove unbound antibody. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate. Add the enzyme substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the color development.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the standard concentrations. Determine the concentration of ergot alkaloids in the samples by interpolating their absorbance values from the standard curve.

Visualizations

G cluster_struct Ergot Alkaloid Structural Basis for Cross-Reactivity cluster_ab Antibody Recognition Ergoline Tetracyclic Ergoline Ring Ergometrine Ergometrine (Simple Amide) Ergoline->Ergometrine Common Structure Ergotamine Ergotamine (Peptide Alkaloid) Ergoline->Ergotamine Common Structure Ergocristine Ergocristine (Peptide Alkaloid) Ergoline->Ergocristine Common Structure Antibody Antibody Antibody->Ergoline Binds to common ergoline structure Antibody->Ergotamine Binding may be hindered by large R-group

Caption: Structural similarities leading to cross-reactivity.

G start Start: Poor Correlation with LC-MS/MS q1 Is the assay for screening or quantification? start->q1 ans1_screen Screening: Result is likely a sum of cross-reacting alkaloids. Use LC-MS/MS for confirmation. q1->ans1_screen Screening ans1_quant Quantification: Discrepancy expected. Immunoassay is not suitable for precise quantification of individual alkaloids. q1->ans1_quant Quantification q2 Have you validated the antibody specificity? ans1_screen->q2 ans1_quant->q2 ans2_yes Consider matrix effects. Perform sample cleanup or matrix-matched calibration. q2->ans2_yes Yes ans2_no Review kit's cross-reactivity data. Understand which alkaloids are detected. Note epimer non-selectivity. q2->ans2_no No

Caption: Troubleshooting workflow for immunoassay vs. LC-MS/MS discrepancy.

G cluster_plate Microplate Well cluster_steps Competitive ELISA Workflow ab Antibody step1 1. Antibodies coated on well ag_sample Ergot Alkaloid (from Sample) step3 3. Competition for antibody binding sites ag_labeled Enzyme-Labeled Ergot Alkaloid step2 2. Add sample (containing alkaloids) and enzyme-labeled alkaloids step1->step2 step2->step3 step4 4. Wash to remove unbound components step3->step4 step5 5. Add substrate step4->step5 step6 6. Measure signal (inversely proportional to sample alkaloid concentration) step5->step6

Caption: Principle of a competitive immunoassay for ergot alkaloids.

References

Technical Support Center: Optimization of Cofactor Supply for Enhanced Setoclavine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing setoclavine biosynthesis through cofactor optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary cofactors essential for the this compound biosynthetic pathway?

A1: The biosynthesis of this compound, an ergot alkaloid, relies on several key cofactors. The early stages of the ergot alkaloid pathway, starting from L-tryptophan, require S-adenosyl methionine (SAM) for the N-methylation step catalyzed by the EasF-derived N-methyltransferase.[1] The critical final step, the oxidation of agroclavine (B1664434) to this compound, is often catalyzed by cytochrome P450 monooxygenases or other oxidases.[2][3] These enzymes are heavily dependent on a sufficient supply of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing equivalent.[2][4] Additionally, P450 enzymes require heme as a prosthetic group, making iron an essential inorganic cofactor.[2]

Q2: My engineered strain exhibits poor this compound yield. What are the likely cofactor-related bottlenecks?

A2: Low this compound titer can often be traced back to an inadequate supply of essential cofactors. Common bottlenecks include:

  • Insufficient NADPH Regeneration: The conversion of agroclavine to this compound is an oxidative process that consumes NADPH.[4] If the cell's native NADPH regeneration pathways cannot keep up with the demand from overexpressed biosynthetic enzymes, the final conversion step will be inefficient.

  • Precursor and Cofactor Imbalance: The entire pathway requires a balanced supply of precursors (like L-tryptophan and dimethylallyl pyrophosphate) and cofactors (like SAM and NADPH).[1][5] Over-pulling from a single pathway can deplete intermediates and disrupt overall cellular metabolism.

  • Limited Heme Availability: If a cytochrome P450 enzyme is responsible for the oxidation of agroclavine, its activity can be limited by the availability of its heme cofactor.[2] This can be a significant bottleneck when heterologously expressing P450s.

Q3: How can I strategically engineer my host strain to increase the intracellular supply of NADPH?

A3: A proven strategy to boost intracellular NADPH is to enhance the metabolic flux through the pentose (B10789219) phosphate pathway (PPP), the primary source of NADPH for anabolic processes.[6][7] This is typically achieved by overexpressing the genes encoding key enzymes in the oxidative branch of the PPP, such as:

  • Zwf1 (Glucose-6-phosphate dehydrogenase): Catalyzes the first committed step of the PPP.

  • Gnd1 (6-phosphogluconate dehydrogenase): Catalyzes the third step, which also generates NADPH.

Overexpression of ZWF1 and GND1 has been shown to significantly increase the production of NADPH-dependent compounds.[6]

Q4: I am observing a buildup of the precursor agroclavine. What specific troubleshooting steps should I take?

A4: Accumulation of agroclavine strongly suggests that the final oxidation step to this compound is inefficient.[3][8] This points to a problem with the oxidase enzyme (e.g., a P450 monooxygenase). Consider the following:

  • Verify Enzyme Expression: Confirm that the oxidase is being expressed at sufficient levels using methods like SDS-PAGE or Western blotting.

  • Boost NADPH Supply: Implement strategies to enhance NADPH regeneration as described in Q3. An imbalanced NADPH/NADP+ ratio can directly limit the rate of P450-catalyzed reactions.[7]

  • Enhance Heme Biosynthesis: If using a P450 enzyme, supplement the fermentation medium with heme precursors like 5-aminolevulinic acid and iron salts (e.g., FeCl₃) to ensure proper enzyme functionality.[2]

  • Optimize Fermentation Conditions: Factors like pH, temperature, and aeration can impact enzyme activity and overall cellular metabolism.[9] Ensure these are optimal for your specific host and pathway.

Q5: Can manipulating precursor supply, such as acetyl-CoA, indirectly improve this compound production?

A5: Yes, while not a direct cofactor for the final step, acetyl-CoA is a critical building block for many upstream precursors in secondary metabolite synthesis, including the isoprenoid unit (DMAPP) required in the first step of the ergot alkaloid pathway. Enhancing the acetyl-CoA pool can therefore increase the overall flux towards ergot alkaloids. Overexpressing acetyl-CoA carboxylase (acc) has been shown to increase the supply of malonyl-CoA (derived from acetyl-CoA) and significantly boost the production of compounds like fatty acids.[10] This principle of enhancing central metabolic precursors can be applied to improve the availability of building blocks for this compound synthesis.

Troubleshooting Guide

Symptom Potential Cause Recommended Action(s)
Poor cell growth and low overall alkaloid production Metabolic burden from pathway overexpression; Depletion of primary metabolites and essential cofactors (NADPH, SAM).[5]1. Use inducible promoters to control the timing and level of gene expression.2. Optimize medium composition with additional nutrients (e.g., yeast extract, specific amino acids).3. Co-express genes that regenerate key cofactors (see Q3).
Accumulation of early pathway intermediates (e.g., Chanoclavine-I) Inefficient activity of downstream enzymes like EasA or EasG.[11][12]1. Verify the expression and functionality of the specific enzymes responsible for converting the accumulated intermediate.2. Ensure the correct isoform of the enzyme (e.g., reductase vs. isomerase for EasA) is being used for the desired pathway branch.[1]
High levels of agroclavine, but low this compound Inefficient oxidation step. Likely due to limited oxidase (P450) activity or insufficient NADPH/heme cofactors.[2][4]1. Overexpress NADPH-regenerating enzymes (Zwf1, Gnd1).[6]2. Supplement culture medium with 5-aminolevulinic acid and FeCl₃ to boost heme synthesis.[2]3. Confirm functional expression of the oxidase enzyme.
No detectable this compound or precursors Failure of the first committed step (DMATS); Gene expression failure; Incorrect strain or culture conditions.1. Confirm expression of all pathway genes, starting with the first enzyme (e.g., DMATS).2. Analyze for the presence of the initial precursor, 4-dimethylallyltryptophan (DMAT).3. Review and verify all plasmid constructs and host strain genotypes.

Quantitative Data on Cofactor Engineering

The following table summarizes the impact of cofactor and precursor engineering strategies on the production of various biomolecules, illustrating the potential gains applicable to this compound biosynthesis.

Target Molecule Engineering Strategy Host Organism Key Result Reference
3-HydroxypropionateOverexpression of ZWF1 and GND1 to enhance NADPH supply.Ogataea polymorpha30% increase in product titer.[6]
Fatty AcidsExpression of acetyl-CoA carboxylase (acc) from C. glutamicum.Escherichia coli2.2-fold increase in fatty acid accumulation.[10]
Fatty AcidsCo-expression of acc and pantothenate kinase (coaA).Escherichia coli3.1-fold increase in fatty acid synthesis.[10]
Fatty AcidsCo-expression of acc, coaA, and fatty acid synthase (fasA).Escherichia coli5.6-fold increase in fatty acid production.[10]
1,4-DiaminobutaneOptimization of NADPH and PLP (pyridoxal phosphate) synthesis pathways.Escherichia coli79% increase in product yield compared to the chassis strain.[13]

Visualizations

Setoclavine_Biosynthesis_Pathway L_Tryptophan L-Tryptophan DMAT 4-DMAT L_Tryptophan->DMAT DMATS DMAPP DMAPP DMAPP->DMAT DMATS Me_DMAT N-Me-DMAT DMAT->Me_DMAT EasF Chanoclavine_I Chanoclavine-I Me_DMAT->Chanoclavine_I EasC, EasE SAM SAM Me_DMAT->SAM N-methylation Chanoclavine_Aldehyde Chanoclavine-I Aldehyde Chanoclavine_I->Chanoclavine_Aldehyde Agroclavine Agroclavine Chanoclavine_Aldehyde->Agroclavine EasA, EasG This compound This compound Agroclavine->this compound Oxidase (P450) NADPH NADPH + H+ This compound->NADPH Oxidation SAH SAH SAM->SAH NADP NADP+ NADPH->NADP O2 O₂ O2->this compound

Caption: Simplified this compound biosynthesis pathway highlighting key intermediates and cofactor requirements.

NADPH_Enhancement_Workflow cluster_ppp PPP Genes start Goal: Increase This compound Titer problem Identify Bottleneck: Low NADPH Supply start->problem strategy Strategy: Enhance Pentose Phosphate Pathway (PPP) problem->strategy action1 Overexpress zwf1 (G6P Dehydrogenase) strategy->action1 action2 Overexpress gnd1 (6PG Dehydrogenase) strategy->action2 result Increased Intracellular NADPH Pool action1->result action2->result outcome Enhanced this compound Production result->outcome

Caption: Experimental workflow for enhancing NADPH supply via the Pentose Phosphate Pathway.

Troubleshooting_Flowchart start Low this compound Titer q1 Is Agroclavine Accumulating? start->q1 a1_yes Oxidation Step is the Bottleneck q1->a1_yes Yes a1_no Upstream Pathway is Limited q1->a1_no No sol1 1. Enhance NADPH Supply (Overexpress zwf1/gnd1) 2. Supplement Heme Precursors (FeCl₃, 5-ALA) a1_yes->sol1 q2 Are early intermediates (e.g., DMAT) present? a1_no->q2 a2_yes Check expression of intermediate enzymes (EasF, EasC, etc.) q2->a2_yes Yes a2_no Initial step (DMATS) is failing q2->a2_no No sol2 1. Verify DMATS expression 2. Increase precursor supply (Tryptophan, DMAPP) a2_no->sol2

Caption: Troubleshooting flowchart for diagnosing low this compound yield based on intermediate analysis.

Experimental Protocols

Protocol 1: Gene Overexpression for NADPH Enhancement in S. cerevisiae

  • Gene Selection and Codon Optimization: Obtain the sequences for ZWF1 and GND1 from your host strain or a related species. Codon-optimize the sequences for expression in S. cerevisiae if necessary.

  • Plasmid Construction:

    • Clone the synthesized ZWF1 and GND1 genes into a high-copy yeast expression vector (e.g., pYES2) under the control of a strong constitutive promoter (e.g., TEF1 or GPD).

    • Include a selectable marker on the plasmid (e.g., URA3, LEU2).

    • Verify the final construct by Sanger sequencing.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the standard lithium acetate/single-stranded carrier DNA/PEG method.

    • Transform the yeast with the expression plasmid.

    • Plate the transformed cells on selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient (e.g., SC-Ura) to select for successful transformants.

  • Verification of Expression:

    • Grow a positive transformant in selective liquid medium.

    • (Optional) Verify overexpression of the target genes via RT-qPCR or by measuring the specific activity of the corresponding enzymes in cell-free extracts.

  • Fermentation and Analysis:

    • Perform a small-scale fermentation with the engineered strain and a control strain (carrying an empty vector).

    • Analyze the culture broth for this compound production using HPLC.

Protocol 2: Quantification of Intracellular NADPH/NADP+ Ratio

Note: Due to the instability of NADPH, all extraction steps should be performed rapidly and on ice.

  • Cell Quenching and Lysis:

    • Rapidly quench a defined amount of cells from mid-log phase culture by harvesting and immediately freezing in liquid nitrogen or by using cold methanol.

    • Extract NADP+ and NADPH using a differential acid/alkali extraction method. For NADPH (reduced form), use an alkaline extraction buffer (e.g., 0.1 M NaOH). For NADP+ (oxidized form), use an acidic extraction buffer (e.g., 0.1 M HCl).

    • Lyse cells by bead beating or sonication, keeping the samples cold.

  • Neutralization and Clarification:

    • Neutralize the extracts by adding the opposing reagent (acid to the alkaline extract and vice-versa).

    • Centrifuge the lysates at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.

  • Quantification:

    • Use a commercially available colorimetric or fluorescent NADP/NADPH quantification kit, following the manufacturer’s instructions. These kits typically use an enzyme cycling reaction where the rate of color/fluorescence development is proportional to the amount of NADPH in the sample.

    • Measure absorbance or fluorescence using a plate reader.

    • Calculate the concentrations based on a standard curve generated with known NADPH concentrations.

    • Determine the NADPH/NADP+ ratio.

Protocol 3: HPLC Analysis of this compound

  • Sample Preparation:

    • Centrifuge 1 mL of culture broth to pellet the cells.

    • Take the supernatant for analysis of secreted alkaloids.

    • (Optional) To measure intracellular alkaloids, lyse the cell pellet using an appropriate method (e.g., bead beating in methanol).

    • Filter the supernatant/lysate through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a modifier like 0.1% trifluoroacetic acid or formic acid). A typical gradient might be 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at ~280 nm or a fluorescence detector. Mass spectrometry (LC-MS) provides higher specificity and sensitivity.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Integrate the peak area corresponding to this compound in the samples and calculate the concentration based on the standard curve.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: LSD vs. Setoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two ergot alkaloids: the well-characterized psychedelic agent lysergic acid diethylamide (LSD) and the less-studied clavine alkaloid, Setoclavine. This analysis is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development by contextualizing the known receptor interaction profile of LSD and highlighting the current data gap for this compound.

While a comprehensive quantitative comparison is hampered by the limited availability of binding data for this compound in peer-reviewed literature, this guide presents the extensive binding profile of LSD and the qualitative information available for this compound and related clavine alkaloids.

Understanding Receptor Binding Affinity

Receptor binding affinity is a critical measure in pharmacology, quantifying the strength of the interaction between a ligand (such as a drug or a neurotransmitter) and its receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value signifies a higher binding affinity. This data is fundamental to understanding a compound's potential pharmacological effects and its selectivity for various biological targets.

Lysergic Acid Diethylamide (LSD): A Broad Spectrum Receptor Profile

LSD is known for its complex pharmacology, exhibiting high affinity for a wide range of serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors.[1] Its profound psychoactive effects are primarily attributed to its agonist activity at the serotonin 5-HT2A receptor.[1] The following table summarizes the receptor binding affinities of LSD for various human receptors, as determined by radioligand binding assays.

Receptor SubtypeKi (nM)
Serotonin Receptors
5-HT1A1.1
5-HT1B4.9
5-HT1D3.5
5-HT2A2.9
5-HT2B4.9
5-HT2C23
5-HT5A9 (rat)
5-HT62.3
5-HT72.0
Dopamine Receptors
D1290
D249
D326
D424
Adrenergic Receptors
α1A16
α1B86
α2A98
α2B41
α2C47

Note: Ki values are compiled from various sources and may vary between different studies and experimental conditions. The data presented here is a representative summary.

This compound: An Undefined Receptor Binding Profile

Qualitative information suggests that clavine alkaloids, as a class, generally exhibit affinity for serotonin, dopamine, and adrenergic receptors. However, the specific binding profile of this compound remains largely uncharacterized. Some studies have investigated related clavine alkaloids, but this information cannot be directly extrapolated to this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as the Ki values presented for LSD, is predominantly achieved through radioligand binding assays. This technique is considered a gold standard for quantifying the interaction between a ligand and a receptor.

Objective: To determine the affinity of a test compound (e.g., LSD or this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

Materials:

  • Cell membranes expressing the receptor of interest

  • A high-affinity radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A receptors)

  • The unlabeled test compound (competitor)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are isolated and prepared in a suitable buffer.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RadioligandBindingAssay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptors Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (e.g., LSD) TestCompound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (quantify radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki Value ChengPrusoff->Ki

Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

The interaction of ligands like LSD with G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, initiates intracellular signaling cascades. The primary signaling pathway for the 5-HT2A receptor, which is central to LSD's effects, involves the activation of the Gq alpha subunit.

Gq_Signaling_Pathway LSD LSD Receptor 5-HT2A Receptor LSD->Receptor binds G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

Simplified Gq signaling pathway activated by the 5-HT2A receptor.

Dopamine D2 receptors, another target of LSD, are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.

Gi_Signaling_Pathway Ligand LSD Receptor Dopamine D2 Receptor Ligand->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Simplified Gi/o signaling pathway associated with the D2 receptor.

Conclusion

This guide provides a comprehensive overview of the receptor binding affinity of LSD, highlighting its promiscuous nature as a ligand for numerous serotonin, dopamine, and adrenergic receptors. The provided experimental protocol for radioligand binding assays offers insight into the methodology used to generate such quantitative data.

In stark contrast, the receptor binding profile of this compound remains largely undefined in the scientific literature. The absence of quantitative binding data (Ki values) for this compound makes a direct comparison with LSD impossible at this time. This significant data gap underscores the need for further pharmacological investigation into the clavine alkaloids to better understand their structure-activity relationships and potential therapeutic applications. Future research employing techniques such as radioligand binding assays is essential to elucidate the receptor interaction profile of this compound and enable a meaningful comparison with other ergot alkaloids like LSD.

References

A Comparative Guide to the Validation of a Quantitative Analytical Method for Setoclavine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation process for a quantitative analytical method for Setoclavine, a clavine alkaloid. The content is intended for researchers, scientists, and drug development professionals, offering a framework for establishing a reliable and accurate analytical method. While specific experimental data for a fully validated this compound method is not publicly available, this guide presents typical performance characteristics and acceptance criteria based on established regulatory guidelines and practices for similar compounds.

Introduction to Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative analysis of a pharmaceutical compound like this compound, this involves a series of experiments to assess various performance characteristics.[1] The goal is to ensure that the method consistently and accurately measures the concentration of the analyte. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]

Comparative Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkaloids due to its high precision, accurate results, and good repeatability.[4] For this compound, an ergot alkaloid, HPLC coupled with fluorescence or mass spectrometry (MS) detection would be a suitable approach. The choice of detector depends on the required sensitivity and specificity.

  • HPLC with UV/Vis Detection: A common and robust technique. However, its sensitivity and specificity might be limited depending on the UV absorbance of this compound and the complexity of the sample matrix.

  • HPLC with Fluorescence Detection: Ergot alkaloids often exhibit natural fluorescence, making this a highly sensitive and selective method.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the highest level of specificity and sensitivity, making it ideal for complex matrices and low concentration levels.

This guide will focus on a hypothetical HPLC method with fluorescence detection as a practical and effective approach for the quantification of this compound.

Experimental Protocol: A Proposed HPLC-Fluorescence Method

The following protocol describes a hypothetical method for the quantitative determination of this compound.

3.1. Instrumentation

  • High-Performance Liquid Chromatograph

  • Fluorescence Detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

3.2. Reagents and Standards

3.3. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH 5.0).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 340 nm.

3.4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., plasma, fermentation broth, pharmaceutical formulation). A typical procedure might involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound and remove interfering substances.

Data Presentation: Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and their typical acceptance criteria for a quantitative analytical method.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%

Table 2: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (r²)r² ≥ 0.995
RangeTypically 80% to 120% of the target concentration

Table 3: Accuracy and Precision

ParameterConcentration LevelAcceptance Criteria
Accuracy Low, Medium, HighMean recovery of 80-120%
Precision (RSD)
- Repeatability (Intra-day)Low, Medium, HighRSD ≤ 15%
- Intermediate Precision (Inter-day)Low, Medium, HighRSD ≤ 20%

Table 4: Sensitivity

ParameterDetermination
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Table 5: Specificity

ParameterEvaluation
Specificity No interference from blank and placebo at the retention time of this compound.

Mandatory Visualizations

The following diagrams illustrate the workflow of the analytical method validation process.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Method's Purpose Select_Method Select Analytical Technique (e.g., HPLC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocols Define_Parameters->Prepare_Protocols Conduct_Experiments Conduct Experiments Prepare_Protocols->Conduct_Experiments Collect_Data Collect Raw Data Conduct_Experiments->Collect_Data Analyze_Data Analyze Data and Calculate Results Collect_Data->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: Workflow of the quantitative analytical method validation process.

Specificity_Analysis cluster_samples Sample Injections cluster_analysis Chromatographic Analysis cluster_evaluation Evaluation Blank Blank Sample Chromatograms Obtain Chromatograms Blank->Chromatograms Placebo Placebo Sample Placebo->Chromatograms Standard This compound Standard Standard->Chromatograms Sample Test Sample Sample->Chromatograms Compare_RT Compare Retention Times Chromatograms->Compare_RT Interference_Check Check for Interfering Peaks at this compound Retention Time Compare_RT->Interference_Check Conclusion Assess Method Specificity Interference_Check->Conclusion

References

A Comparative Guide to HPLC and ELISA Methods for the Detection of Setoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ergot alkaloids like setoclavine is critical. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for this purpose. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Methodology Comparison

Both HPLC and ELISA offer distinct advantages and disadvantages for the detection of this compound. HPLC, particularly when coupled with fluorescence (FLD) or mass spectrometry (MS/MS) detection, is considered a highly specific and accurate method for quantifying individual ergot alkaloids.[1][2][3] In contrast, ELISA is a high-throughput screening method that detects a class of compounds based on antibody-antigen recognition.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture. For ergot alkaloid analysis, Reverse-Phase HPLC is frequently used.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Competitive ELISA is a common format for the detection of small molecules like ergot alkaloids.

Experimental Protocols

HPLC-FLD Protocol for Ergot Alkaloid Analysis

This protocol is a generalized procedure based on common practices for the analysis of ergot alkaloids in various matrices.

  • Sample Preparation (Extraction and Clean-up):

    • Homogenize the sample (e.g., cereal, feed, or biological tissue).

    • Extract the alkaloids using a suitable solvent mixture, such as acetonitrile (B52724) and an ammonium (B1175870) carbonate buffer. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can also be employed for extraction and cleanup.

    • Centrifuge the extract to separate solid debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) cartridges to remove interfering matrix components.

    • Evaporate the purified extract to dryness and reconstitute it in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation and emission wavelengths set to approximately 330 nm and 420 nm, respectively.

  • Quantification:

    • A calibration curve is generated using certified reference standards of this compound at various concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Competitive ELISA Protocol for Ergot Alkaloid Detection

This protocol outlines the general steps for a competitive ELISA for ergot alkaloid detection. Specifics may vary depending on the commercial kit used.

  • Sample Preparation:

    • Extract the sample using the buffer or solvent recommended by the ELISA kit manufacturer.

    • Centrifuge the sample to pellet any solids.

    • Dilute the supernatant to fall within the dynamic range of the assay.

  • ELISA Procedure:

    • Add standards, controls, and prepared samples to the wells of the microplate pre-coated with antibodies specific to ergot alkaloids.

    • Add the enzyme-conjugated ergot alkaloid (tracer) to each well.

    • Incubate the plate, typically at room temperature, to allow for competitive binding between the this compound in the sample and the enzyme-conjugated tracer for the antibody binding sites.

    • Wash the plate multiple times with the provided wash buffer to remove any unbound components.

    • Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate into a colored product.

    • Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Performance Data Comparison

The following table summarizes typical performance characteristics of HPLC and ELISA for the analysis of ergot alkaloids. It is important to note that these values can vary depending on the specific instrumentation, method validation, and matrix being analyzed.

Performance ParameterHPLC with Fluorescence/MS DetectionELISA
Specificity High (can distinguish between different ergot alkaloids and their epimers)Variable (prone to cross-reactivity with structurally similar alkaloids)
Sensitivity (LOD/LOQ) LOD: 0.15 - 11.78 µg/kg; LOQ: 0.5 - 13.06 µg/kgDependent on the kit, can be in the low µg/kg range.
Linearity (R²) Typically > 0.99Generally acceptable, but may have a narrower dynamic range.
Accuracy (Recovery) 65% - 117.8%Can be affected by matrix effects and cross-reactivity.
Precision (RSD) Repeatability: 1.2% - 14.3%; Reproducibility: 2.2% - 15.4%Generally higher variability compared to HPLC.
Throughput Lower (sequential sample analysis)High (can analyze multiple samples simultaneously on a 96-well plate)
Cost per Sample Higher (instrumentation, solvents, columns)Lower (for large numbers of samples)
Expertise Required High (instrument operation, method development)Moderate

Considerations for this compound Detection

A critical consideration when choosing a method for this compound is the potential for cross-reactivity in ELISA kits. This compound is a known metabolite of other ergot alkaloids, and its presence can lead to overestimated total ergot alkaloid concentrations when using ELISA. This is because the antibodies in the ELISA kit may bind to this compound in addition to the target analyte, leading to a false positive or an inflated quantitative result.

HPLC, especially with MS/MS detection, can specifically identify and quantify this compound even in the presence of other ergot alkaloids, providing more accurate and reliable data.

Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of HPLC and ELISA methods for this compound detection.

Cross-Validation Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Sample Homogenized Sample Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC-FLD/MS Analysis Cleanup->HPLC ELISA ELISA Analysis Cleanup->ELISA Data_Analysis Quantitative Data Analysis HPLC->Data_Analysis ELISA->Data_Analysis Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) Data_Analysis->Comparison Validation Method Validation Assessment Comparison->Validation Conclusion Conclusion on Method Suitability Validation->Conclusion

Caption: Workflow for the cross-validation of HPLC and ELISA methods.

Conclusion

The choice between HPLC and ELISA for the detection of this compound depends on the specific requirements of the study.

  • HPLC is the method of choice for accurate and specific quantification of this compound, especially in complex matrices or when distinguishing between different ergot alkaloids is necessary. It is the preferred method for regulatory purposes and for validating the results of screening assays.

  • ELISA is a valuable tool for high-throughput screening of a large number of samples for the presence of ergot alkaloids. It is a cost-effective and rapid method for preliminary analysis, but positive results should be confirmed by a more specific method like HPLC due to the potential for cross-reactivity.

For comprehensive and reliable analysis, a two-tiered approach is often recommended: using ELISA for initial screening followed by HPLC for confirmation and accurate quantification of positive samples. This strategy leverages the high throughput of ELISA and the high specificity and accuracy of HPLC.

References

Setoclavine vs. Ergocristine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two ergot alkaloids: setoclavine and ergocristine (B1195469). While both compounds share a common ergoline (B1233604) scaffold, their distinct structural features lead to differences in their pharmacological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development efforts.

Introduction to this compound and Ergocristine

This compound is a clavine-type ergot alkaloid, often considered a "spur" or side-product in the biosynthesis of more complex ergot alkaloids. It is derived from agroclavine.[1] Its biological activity is not as extensively characterized as other ergot alkaloids.

Ergocristine is a prominent ergopeptine alkaloid produced by fungi of the Claviceps genus.[2] It is a significant mycotoxin found in contaminated grains and has a well-documented, complex pharmacology, interacting with various biogenic amine receptors.

Comparative Biological Activity

The primary biological targets of ergot alkaloids are receptors for neurotransmitters such as serotonin (B10506), dopamine (B1211576), and adrenaline. The structural similarities between the ergoline ring and these neurotransmitters allow for interactions with their respective receptors.[2]

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of this compound is limited in the publicly available literature. However, general studies on clavine alkaloids suggest they possess moderate affinity for serotonin 5-HT2A and α1-adrenergic receptors. The precursor to this compound, agroclavine, has been shown to have D1 dopamine and α-adrenoceptor agonistic properties.

Ergocristine, on the other hand, has been studied more extensively. In silico molecular docking studies have predicted its binding affinities for several receptors. It is important to note that binding affinity (often expressed as Ki, the inhibition constant) does not always directly correlate with functional activity (agonist, antagonist, etc.).

Receptor SubtypeThis compound (Binding Affinity)Ergocristine (Binding Affinity)Reference
Serotonin Receptors
5-HT2AData not available-10.2 kcal/mol (Binding Energy)[3][4]
Adrenergic Receptors
α1-AdrenergicModerate affinity (as a clavine alkaloid)Partial agonist/antagonist activity reported
α2A-AdrenergicData not available-10.3 kcal/mol (Binding Energy)
Dopamine Receptors
D1Agonistic properties suggested (based on agroclavine)Antagonist
D2Data not availableAntagonist

Note: Binding energy values from in silico studies are not directly comparable to experimentally determined Ki values but provide an indication of binding strength. A more negative value suggests a stronger interaction.

Functional Activity

Functional assays determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).

ActivityThis compoundErgocristineReference
Serotonergic Activity Some clavines act as 5-HT antagonistsHigh affinity for various 5-HT receptors
Adrenergic Activity α-adrenoceptor agonistic properties suggested (based on agroclavine)Partial agonist/antagonist at α1-adrenoceptors
Dopaminergic Activity D1 dopamine agonistic properties suggested (based on agroclavine)Antagonist at D1 and D2 receptors

Signaling Pathways

The interaction of these alkaloids with G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades. For example, activation of α1-adrenergic receptors typically leads to the activation of phospholipase C (PLC), while α2-adrenergic and D2-dopaminergic receptors are often coupled to the inhibition of adenylyl cyclase. 5-HT2A receptor activation also involves the PLC pathway.

Alpha-1 Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ergocristine Ergocristine Alpha1_AR α1-Adrenergic Receptor Ergocristine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway for Ergocristine.

Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ergocristine Ergocristine D2_Receptor Dopamine D2 Receptor Ergocristine->D2_Receptor Antagonizes Gi Gi Protein D2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Less activation of Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway for Ergocristine.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand Binding Assay Workflow prep 1. Prepare cell membranes expressing the receptor of interest. incubation 2. Incubate membranes with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound or Ergocristine). prep->incubation separation 3. Separate bound from free radioligand (e.g., by vacuum filtration). incubation->separation counting 4. Quantify radioactivity of the bound radioligand using a scintillation counter. separation->counting analysis 5. Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding). counting->analysis ki_calc 6. Calculate the Ki value using the Cheng-Prusoff equation. analysis->ki_calc

Caption: General Workflow for a Radioligand Binding Assay.

Detailed Method:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a multi-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate the receptors.

    • Displacement: Cell membranes, radioligand, and varying concentrations of the test compound (this compound or ergocristine).

  • Incubation: The plate is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. A competition binding curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gs and Gi-Coupled Receptors

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP), which is modulated by Gs and Gi-coupled receptors.

Detailed Method:

  • Cell Culture: Cells engineered to express the Gs or Gi-coupled receptor of interest are cultured in multi-well plates.

  • Compound Treatment:

    • Agonist Assay: Cells are treated with varying concentrations of the test compound.

    • Antagonist Assay: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known agonist for the receptor. For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP to be inhibited.

  • Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist Activity: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined.

    • Antagonist Activity: The ability of the test compound to shift the dose-response curve of the known agonist is measured. The IC50 (concentration that inhibits 50% of the agonist response) is determined. For competitive antagonists, a Schild regression analysis can be performed to determine the pA2 value, which is an estimate of the antagonist's affinity.

Conclusion

Ergocristine exhibits a complex pharmacological profile with significant interactions at serotonergic, adrenergic, and dopaminergic receptors. Its activity as a partial agonist/antagonist at various receptors contributes to its physiological effects.

The biological activity of this compound is less well-defined. Based on the activity of its precursor, agroclavine, and general characteristics of clavine alkaloids, it is likely to interact with dopamine and adrenergic receptors. However, a lack of specific binding and functional data for this compound makes a direct quantitative comparison with ergocristine challenging.

Further research, including comprehensive receptor screening and functional assays, is required to fully elucidate the pharmacological profile of this compound and to enable a more detailed comparison with ergocristine. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Comparative Pharmacological Effects of Setoclavine and Other Clavine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of setoclavine, agroclavine, and elymoclavine (B1202758) reveals distinct and overlapping interactions with key neurotransmitter systems, primarily dopaminergic and serotonergic receptors. This guide provides a comparative analysis of their pharmacological effects, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding the nuanced activities of these clavine alkaloids.

Clavine alkaloids, a subclass of ergot alkaloids, are recognized for their diverse biological activities.[1][2] Their structural similarities to neurotransmitters like dopamine (B1211576) and serotonin (B10506) enable them to interact with a wide range of receptors in the central nervous system, leading to a spectrum of pharmacological effects.[3][4] This guide focuses on a comparative analysis of this compound, agroclavine, and elymoclavine, highlighting their receptor binding affinities and functional activities.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50/IC50) of this compound, agroclavine, and elymoclavine at various dopamine and serotonin receptor subtypes. It is important to note that the data has been collated from various studies, and experimental conditions may differ.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Clavine Alkaloids

Clavine AlkaloidDopamine D1Dopamine D25-HT1A5-HT2ASource
This compound Data not availableData not availableData not availableData not available
Agroclavine Agonist activity notedStimulates D2 receptorsData not availableModerate affinity[5]
Elymoclavine Data not availableDopaminergic agonist action reportedData not availableHigh affinity

Absence of data is indicated by "Data not available". This highlights a significant gap in the publicly available, directly comparable quantitative data for these compounds.

Table 2: Comparative Functional Activity (EC50/IC50, nM) of Clavine Alkaloids

Clavine AlkaloidDopamine D2 (Agonism)5-HT2A (Partial Agonism/Antagonism)Source
This compound Data not availableData not available
Agroclavine Data not availablePartial agonism/antagonism noted
Elymoclavine Data not availablePartial agonism/antagonism noted

The lack of standardized, head-to-head comparative studies presents a challenge in providing a complete quantitative picture. The available information often describes qualitative effects or focuses on a limited number of receptor subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of clavine alkaloid pharmacology.

Radioligand Binding Assays

This in vitro assay is used to determine the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki) of clavine alkaloids for dopamine and serotonin receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human D2 or 5-HT2A receptors).

  • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

  • Test compounds (this compound, Agroclavine, Elymoclavine) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or a known displacing agent (for non-specific binding). Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A Receptor)

This assay measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor.

Objective: To determine the potency (EC50) and efficacy of clavine alkaloids as agonists or antagonists at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (this compound, Agroclavine, Elymoclavine) at various concentrations.

  • A known 5-HT2A receptor agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of the agonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in intracellular calcium concentration upon receptor activation leads to an increase in fluorescence.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (for agonists) or IC50 (for antagonists) can be determined.

Mandatory Visualization

The following diagrams illustrate the signaling pathways associated with dopamine D2 and serotonin 5-HT2A receptors, key targets of clavine alkaloids.

GproteinSignaling cluster_D2 Dopamine D2 Receptor Signaling D2_Receptor Dopamine D2 Receptor Gi_protein Gi/o Protein D2_Receptor->Gi_protein Agonist (e.g., Agroclavine) AC Adenylyl Cyclase Gi_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream_D2 Downstream Cellular Effects PKA->Downstream_D2

Dopamine D2 Receptor Signaling Pathway

GqProteinSignaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 Protein HT2A_Receptor->Gq_protein Agonist (e.g., Elymoclavine) PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream_5HT2A Downstream Cellular Effects Ca_release->Downstream_5HT2A PKC->Downstream_5HT2A

References

A Comparative Guide to Structural Confirmation of Synthetic Setoclavine using NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex bioactive molecules such as Setoclavine, an ergot alkaloid with significant therapeutic potential, unambiguous structural confirmation is a critical step. The precise arrangement of atoms, including stereochemistry, dictates the molecule's biological activity and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are two of the most powerful and complementary techniques for this purpose. This guide provides a comparative overview of these methods, their underlying principles, experimental protocols, and data interpretation in the context of confirming the structure of synthetic this compound.

The Synthetic Challenge: Accessing this compound

The total synthesis of this compound is a complex undertaking, often involving multiple steps to construct the tetracyclic ergoline (B1233604) core. A generalized synthetic workflow starts from simpler precursors and builds the molecule's intricate architecture sequentially. Understanding this process provides context for the final structural verification.

G cluster_synthesis Simplified Total Synthesis Workflow Start Indole Precursor Intermediate1 Tricyclic Core Assembly Start->Intermediate1 Multi-step sequence Intermediate2 Ring D Formation Intermediate1->Intermediate2 Annulation/Cyclization Final (+)-Setoclavine Intermediate2->Final Final functionalization

Caption: Simplified workflow for the total synthesis of this compound.

Spectroscopic Insight: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, one can piece together the molecule's connectivity and relative stereochemistry. For a molecule like this compound, a suite of 1D and 2D NMR experiments is required.

Key NMR Experiments:

  • ¹H NMR: Reveals the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing key information about stereochemistry and conformation.

Data Presentation: Interpreting the Spectra

Table 1: Example ¹H and ¹³C NMR Data for Ergometrine in DMSO-d₆ (Note: This is representative data for a related compound to illustrate format and interpretation)[1]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
2122.57.04 (s, 1H)
3111.2-
427.02.55 (m, 1H), 3.03 (m, 1H)
554.03.10 (m, 1H)
6-N-CH₃: 2.45 (s, 3H)
741.73.03 (m, 1H), 3.45 (dd, J=14.5, 5.5, 1H)
843.53.45 (dd, J=14.5, 5.5, 1H)
9133.96.45 (d, J=3.8, 1H)
10109.2-
11126.1-
12109.77.06 (m, 1H)
13122.47.18 (m, 1H)
14119.57.06 (m, 1H)
15136.4-
16 (C=O)171.9-
17 (N-H)-10.68 (s, 1H)
1'64.73.72 (m, 1H)
2'55.73.10 (m, 2H)
3'17.51.05 (d, J=6.1, 3H)

The Definitive Structure: X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous structural information by determining the precise three-dimensional coordinates of each atom in a crystalline solid. This technique is unparalleled for establishing the absolute configuration of chiral centers, bond lengths, bond angles, and intermolecular interactions. The primary prerequisite is the ability to grow a high-quality single crystal of the synthetic compound.

Data Presentation: The Crystal Structure

As with NMR, publicly available crystal structure data specifically for this compound is scarce. Therefore, we present data for Ergometrine Maleate to demonstrate the standard format for reporting crystallographic data. This information provides a complete geometric description of the molecule in the solid state.[2][3]

Table 2: Example Crystallographic Data for Ergometrine Maleate [3] (Note: This is representative data for a related compound to illustrate format and interpretation)

ParameterValue
Chemical FormulaC₂₃H₂₇N₃O₆
Formula Weight441.47 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.7139(7)
b (Å)12.3104(1)
c (Å)33.2683(4)
V (ų)2340(1)
Z (molecules/unit cell)4
Calculated Density (Mg/m³)1.253
Temperature (K)294(2)
R-factor0.057
Goodness-of-fit (GOF)1.026

Comparison Guide: NMR vs. X-ray Crystallography

Both techniques are essential, but they provide different types of information and have different requirements. The choice between them, or the decision to use both, depends on the specific questions being asked and the nature of the sample.

Table 3: Comparison of NMR Spectroscopy and X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Sample State Solution (liquid)Solid (single crystal)
Information Obtained Connectivity, relative stereochemistry, dynamic processes, conformation in solutionAbsolute 3D structure, absolute stereochemistry, bond lengths/angles, packing
Resolution Atomic level, but indirectAtomic level, direct coordinates
Sample Amount mg range (typically 1-10 mg)Sub-mg to mg range (requires one good crystal)
Key Challenge Signal overlap in complex molecules, interpretation can be complexGrowing a high-quality single crystal
Ambiguity Can be ambiguous for complex stereoisomers without NOESY/ROESYUnambiguous for the solid-state structure
Time Scale Minutes to hours per experimentHours to days (including crystal screening and data collection)

Experimental Protocols

Detailed, standardized protocols are crucial for obtaining high-quality, reproducible data.

Protocol 1: 2D NMR Analysis of a Synthetic Compound
  • Sample Preparation: Dissolve 5-10 mg of the purified synthetic compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Initial 1D Scans: Acquire a standard ¹H spectrum to check sample concentration, purity, and determine the spectral width. Acquire a ¹³C spectrum.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium (B1214612) lock signal to ensure sharp peaks and high resolution.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Use default parameters and adjust the number of scans for adequate signal-to-noise.

  • HSQC Acquisition: Run a sensitivity-improved, edited HSQC experiment (e.g., hsqcedetgpsp). This will correlate C-H bonds and distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).

  • HMBC Acquisition: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (e.g., to 8 Hz) to observe 2- and 3-bond correlations.

  • Data Processing: Process all 2D spectra using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction in both dimensions.

  • Analysis: Correlate all peaks to assign every proton and carbon signal and confirm the molecular structure.

Protocol 2: Single-Crystal X-ray Diffraction Analysis
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection & Mounting: Under a microscope, select a high-quality crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A modern instrument will automatically center the crystal in the X-ray beam.[4] Perform an initial screening to determine crystal quality and unit cell parameters.

  • Strategy & Full Data Collection: Based on the initial data, the software calculates an optimal strategy for collecting a complete dataset, rotating the crystal through a series of angles and exposures.

  • Structure Solution: Once the data is collected and processed (integrated and scaled), the structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined using least-squares methods, adjusting atomic positions and thermal parameters to best fit the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using metrics like the R-factor and Goodness-of-Fit. The final model, including atomic coordinates, is deposited in a crystallographic database.

G cluster_workflow Comprehensive Structural Confirmation Workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography Sample Purified Synthetic This compound Sample Split Split Sample Sample->Split NMR_Prep Sample Prep (Dissolve in CDCl₃) Split->NMR_Prep For Solution State XRay_Crystal Grow Single Crystals Split->XRay_Crystal For Solid State NMR_Acquire Acquire 1D & 2D Data (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Prep->NMR_Acquire NMR_Analyze Spectral Analysis (Connectivity Map) NMR_Acquire->NMR_Analyze Confirm Unambiguous Structure Confirmed NMR_Analyze->Confirm Relative Stereochemistry & Connectivity XRay_Collect Data Collection (Diffractometer) XRay_Crystal->XRay_Collect XRay_Solve Solve & Refine Structure XRay_Collect->XRay_Solve XRay_Solve->Confirm Absolute Stereochemistry & 3D Geometry

Caption: Workflow for unambiguous structure confirmation using both NMR and X-ray crystallography.

Conclusion: A Synergistic Approach

For complex synthetic molecules like this compound, relying on a single analytical technique can be insufficient. NMR spectroscopy excels at confirming the carbon-hydrogen framework and connectivity in the solution state, which is often biologically relevant. However, X-ray crystallography provides indisputable proof of the three-dimensional structure and absolute stereochemistry in the solid state. The synergistic use of both methods provides a comprehensive and unambiguous structural characterization, a requirement for advancing drug development and ensuring the identity and quality of the synthesized compound. This dual-pronged approach represents the gold standard in modern chemical research.

References

A Comparative Analysis of Setoclavine and its Precursor Agroclavine: Biological Activity and Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the biological activities of the ergot alkaloids setoclavine and its biosynthetic precursor, agroclavine (B1664434), reveals distinct profiles with implications for pharmacological research and development. While agroclavine has been more extensively studied, emerging information on this compound suggests a nuanced relationship between the two compounds.

This compound is an oxidized derivative of agroclavine, a key intermediate in the biosynthesis of many ergot alkaloids. This structural modification, the introduction of a hydroxyl group, can significantly influence the pharmacological properties of the molecule. This guide provides a comparative overview of their known biological activities, supported by available experimental data and detailed methodologies.

Receptor Binding Affinity: A Key Determinant of Pharmacological Action

Ergot alkaloids are known for their interactions with a variety of neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. While direct comparative studies on the receptor binding affinities of this compound and agroclavine are limited, the available information on agroclavine and the general characteristics of clavine alkaloids provide valuable context.

Table 1: Receptor Binding Affinity Data for Agroclavine

CompoundReceptor SubtypeReported ActivityKᵢ (nM)Reference
AgroclavineD1 DopamineAgonistData not availableGeneral literature
Agroclavineα1-AdrenoceptorAgonistData not availableGeneral literature
Clavine Alkaloids (general)5-HT2AModerate AffinityData not availableGeneral literature

Cytotoxicity: Potential as Anticancer Agents

Both agroclavine and other clavine alkaloids have been investigated for their cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data (IC₅₀) for Agroclavine

CompoundCell LineIC₅₀ (µM)Reference
AgroclavineL5178y mouse lymphoma6.3[1]

Studies on the cytostatic potential of agroclavine have demonstrated its ability to inhibit the growth of lymphoma cells. The mechanism of action is suggested to involve the inhibition of DNA synthesis.[1] There is currently a lack of publicly available data on the IC₅₀ values for this compound against the same or similar cell lines, preventing a direct comparison of their cytotoxic potency.

Antimicrobial Activity: A Spectrum of Efficacy

The antimicrobial properties of agroclavine and its derivatives have been explored against a range of bacteria and fungi.

Table 3: Antimicrobial Activity (MIC) for an Agroclavine Derivative

CompoundMicroorganismMIC (µg/mL)Reference
1-methyl-agroclavineProteus vulgaris200[2]

Note: This data is for a derivative of agroclavine and not the parent compound. Direct comparative MIC data for this compound against the same microbial strains is not currently available.

One study investigated the antimicrobial activity of several clavine-type ergot alkaloids and their derivatives. While this study included agroclavine derivatives, it did not report data for this compound, precluding a direct comparison.[2]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound and agroclavine for specific receptor subtypes (e.g., dopamine D1, serotonin 5-HT2A).

General Protocol (Radioligand Competition Binding Assay):

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, incubate a constant concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or agroclavine).

  • Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and agroclavine on the proliferation of cancer cell lines.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., L5178y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or agroclavine for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and agroclavine against various microorganisms.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Prepare serial twofold dilutions of this compound and agroclavine in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Biosynthetic Relationship

The conversion of agroclavine to this compound is a key step in the diversification of ergot alkaloids. This relationship can be visualized as a simple biochemical pathway.

Biosynthetic Relationship of Agroclavine and this compound Agroclavine Agroclavine This compound This compound Agroclavine->this compound Oxidation

Caption: Oxidation of agroclavine to form this compound.

Conclusion and Future Directions

The available data indicates that agroclavine possesses notable biological activities, including receptor modulation, cytotoxicity, and antimicrobial effects. However, a significant knowledge gap exists regarding the specific biological profile of its oxidized derivative, this compound. The lack of direct comparative studies makes it challenging to definitively assess how the structural modification from agroclavine to this compound impacts these activities.

Future research should prioritize direct, head-to-head comparisons of this compound and agroclavine in a range of biological assays. Determining the receptor binding affinities (Kᵢ values), cytotoxic potencies (IC₅₀ values), and antimicrobial spectra (MIC values) of both compounds under identical experimental conditions is crucial for a comprehensive understanding of their structure-activity relationships. Such studies will not only elucidate the pharmacological consequences of the oxidation of agroclavine but also potentially uncover novel therapeutic applications for both of these ergot alkaloids.

References

In Vivo Therapeutic Potential of Clavine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of clavine alkaloids, a class of ergot alkaloids with promising pharmacological activities. Due to the limited availability of in vivo data for Setoclavine, this guide will focus on its close structural analog, Agroclavine (B1664434), as a representative compound of this class. The guide will compare the immunomodulatory effects of Agroclavine with the established immunostimulant Levamisole, and discuss the potential applications of clavine alkaloids in neurodegenerative diseases.

Introduction to Clavine Alkaloids: this compound and Agroclavine

Clavine alkaloids are a subgroup of ergot alkaloids produced by various fungi of the Clavicipitaceae family.[1][2] Structurally, they share a tetracyclic ergoline (B1233604) ring system. This compound and Agroclavine are two such alkaloids that have garnered interest for their biological activities. While the total synthesis of this compound has been described, its in vivo therapeutic validation remains largely unexplored.[3] Agroclavine, however, has been the subject of in vivo studies, particularly investigating its immunomodulatory properties.[4][5] Both compounds are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, suggesting a broad therapeutic potential.

Comparative Analysis of Immunomodulatory Potential: Agroclavine vs. Levamisole

A key therapeutic area where clavine alkaloids show promise is immunomodulation. In vivo studies have demonstrated the ability of Agroclavine to enhance Natural Killer (NK) cell activity, a critical component of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. This section compares the in vivo immunomodulatory effects of Agroclavine with Levamisole, a well-established immunostimulatory drug used in both veterinary and human medicine as a standard for comparison in preclinical studies.

Data Presentation: In Vivo Immunomodulatory Effects
ParameterAgroclavineLevamisoleVehicle Control
NK Cell Activity (% cytotoxicity) IncreasedIncreasedBaseline
Dose0.05 mg/kg2.5 mg/kgN/A
Animal ModelWistar-Kyoto ratsBALB/c miceWistar-Kyoto rats / BALB/c mice
Effect under normal conditionsSignificant increase in NK cell activityEnhancement of T-cell responses and macrophage functionNormal physiological levels
Toxicity Markers
Alanine Aminotransferase (ALT)No significant influence at 0.05 mg/kgGenerally well-tolerated at therapeutic dosesNormal physiological levels
Creatine Kinase MB (CKMB)Slight increase at 0.05 mg/kgNot typically monitored for immunomodulatory studiesNormal physiological levels

Note: This table is a summary based on available preclinical data and is intended for comparative purposes. Direct head-to-head studies may not be available.

Potential Therapeutic Applications in Neurodegenerative Disorders

The interaction of clavine alkaloids with dopaminergic and serotonergic systems suggests their potential utility in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Agroclavine has been shown to act as a D1 dopamine receptor agonist. This is significant as dopaminergic pathways are critically involved in the pathophysiology of Parkinson's disease. Furthermore, the modulation of serotonin receptors is a key strategy in the management of behavioral and psychological symptoms of dementia associated with Alzheimer's disease. While direct in vivo evidence for this compound or Agroclavine in animal models of these diseases is not yet available, their receptor pharmacology presents a strong rationale for future investigation.

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Assessment of Immunomodulatory Activity of Agroclavine

This protocol is based on the study by Starec et al. (2001).

  • Animals: 3-month-old male Wistar-Kyoto rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration:

    • Agroclavine was dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at doses of 0.05 mg/kg and 0.5 mg/kg.

    • Control animals received an equivalent volume of the vehicle.

  • Experimental Groups:

    • Group 1: Vehicle control (non-stressed)

    • Group 2: Agroclavine (0.05 mg/kg, non-stressed)

    • Group 3: Agroclavine (0.5 mg/kg, non-stressed)

    • Additional groups can be included to assess the effects under stress conditions (e.g., restraint and water immersion).

  • Procedure:

    • Administer Agroclavine or vehicle to the respective groups.

    • After 5 hours, euthanize the non-stressed animals.

    • Collect blood and spleen for analysis.

  • Endpoint Analysis:

    • NK Cell Activity: Spleen cells are isolated and used as effector cells in a cytotoxicity assay against a suitable target cell line (e.g., YAC-1). The percentage of target cell lysis is measured to determine NK cell activity.

    • Toxicity Assessment: Blood samples are analyzed for levels of ALT and CKMB to assess potential liver and cardiac toxicity, respectively.

Cyclophosphamide-Induced Immunosuppression Model

This is a standard model to evaluate the efficacy of potential immunostimulants.

  • Animals: BALB/c mice.

  • Immunosuppression Induction:

    • Administer a single intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg). This dose is known to cause a significant reduction in immune cell populations.

  • Treatment Groups:

    • Group 1: Normal control (no cyclophosphamide, no treatment)

    • Group 2: Model control (cyclophosphamide + vehicle)

    • Group 3: Test compound (e.g., Agroclavine) + cyclophosphamide

    • Group 4: Positive control (e.g., Levamisole) + cyclophosphamide

  • Procedure:

    • Administer the test compound or positive control for a specified period before and/or after cyclophosphamide injection.

    • Monitor animal body weight and general health.

    • At the end of the study period, collect blood and immune organs (spleen, thymus).

  • Endpoint Analysis:

    • Immune Organ Indices: Calculate the spleen and thymus indices (organ weight/body weight x 100).

    • Hematology: Perform a complete blood count to assess white blood cell populations.

    • Cellular Immunity: Measure splenocyte proliferation in response to mitogens (e.g., Concanavalin A, Lipopolysaccharide).

    • NK Cell Activity: As described in the protocol above.

    • Humoral Immunity: Measure serum immunoglobulin levels (e.g., IgG, IgM).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Clavine Alkaloid-Mediated Immunomodulation

G cluster_0 Clavine Alkaloid (Agroclavine) cluster_1 Immune Cell (e.g., NK Cell) Agroclavine Agroclavine Dopamine_Receptor Dopamine Receptor (D1) Agroclavine->Dopamine_Receptor Agonist Serotonin_Receptor Serotonin Receptor Agroclavine->Serotonin_Receptor Modulator Downstream_Signaling Downstream Signaling (e.g., cAMP, PLC) Dopamine_Receptor->Downstream_Signaling Serotonin_Receptor->Downstream_Signaling Enhanced_Function Enhanced NK Cell Activity Downstream_Signaling->Enhanced_Function

Caption: Proposed mechanism of Agroclavine-mediated immunomodulation via dopamine and serotonin receptors.

Experimental Workflow for In Vivo Immunomodulation Study

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar-Kyoto Rats) Start->Animal_Acclimatization Group_Allocation Random Allocation to Treatment Groups Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (Agroclavine/Levamisole/Vehicle) Group_Allocation->Drug_Administration Endpoint_Collection Sample Collection (Blood, Spleen) Drug_Administration->Endpoint_Collection Analysis Endpoint Analysis (NK Cell Activity, Toxicity Markers) Endpoint_Collection->Analysis Data_Interpretation Data Interpretation and Comparison Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: General workflow for an in vivo study evaluating the immunomodulatory effects of a test compound.

Logical Relationship of Clavine Alkaloid Therapeutic Potential

G Clavine_Alkaloids Clavine Alkaloids (this compound, Agroclavine) Receptor_Interaction Interaction with Dopamine & Serotonin Receptors Clavine_Alkaloids->Receptor_Interaction Immunomodulation Immunomodulation (NK Cell Activity) Receptor_Interaction->Immunomodulation Neuroprotection Potential Neuroprotection (Parkinson's, Alzheimer's) Receptor_Interaction->Neuroprotection InVivo_Validation In Vivo Validation (Agroclavine) Immunomodulation->InVivo_Validation Future_Research Future Research (this compound, Disease Models) Neuroprotection->Future_Research

Caption: The relationship between clavine alkaloids, their receptor targets, and therapeutic potential.

References

Comparative Study of Setoclavine Production in Different Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Setoclavine production in various fungal strains. This compound, a clavine ergot alkaloid, is a precursor to more complex ergot alkaloids with significant pharmaceutical applications. Understanding the production capabilities of different fungal systems is crucial for optimizing its synthesis for research and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the selection and engineering of high-producing strains.

Quantitative Production of Clavine Alkaloids in Fungal Strains

Direct quantitative data for this compound production is limited in publicly available literature. However, as this compound is primarily derived from the oxidation of Agroclavine (B1664434), the production levels of Agroclavine serve as a strong proxy for a strain's potential to produce this compound. The following table summarizes the available quantitative data for Agroclavine and other relevant clavine alkaloids in different fungal strains.

Fungal StrainAlkaloid(s) MeasuredProduction TiterCulture ConditionsReference
Claviceps sp. strain c106 (mutant)Agroclavine1.5–2 g/LSubmerged fermentation in T25 medium (sucrose, citric acid, yeast extract) for 15-16 days.[1]
Aspergillus fumigatus (genetically engineered)Agroclavine, this compound, Isothis compoundNot specifiedComplementation of an easA knockout mutant with the C. purpurea easA gene.
Penicillium roquefortiIsofumigaclavine A, Festuclavine (B1196704), AgroclavineNot specifiedAccumulates as intermediates.[2]

Note: The production of this compound from Agroclavine is an oxidation step that can occur enzymatically within the fungus or through chemical conversion. Therefore, high Agroclavine-producing strains are excellent candidates for this compound production.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline the key experimental protocols for the cultivation of fungal strains, and the extraction and quantification of clavine alkaloids.

Fungal Strain Cultivation and Fermentation

1. Strain Maintenance:

  • Claviceps purpurea and Penicillium species are typically maintained on potato dextrose agar (B569324) (PDA) slants.

  • Genetically engineered Aspergillus fumigatus strains require selective media corresponding to their specific genetic modifications.

2. Inoculum Preparation:

  • For submerged fermentation, a seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments from an agar plate.

  • The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.

3. Fermentation:

  • Submerged Fermentation: This is the most common method for large-scale production of alkaloids.

    • Medium: A typical fermentation medium for Claviceps sp. is the T25 medium containing sucrose, citric acid, and yeast extract.[1] For Aspergillus species, a variety of media can be used, often supplemented with specific precursors to enhance production.

    • Conditions: Fermentation is carried out in bioreactors where parameters such as temperature, pH, dissolved oxygen, and agitation are carefully controlled. Optimal conditions vary between strains but are generally in the range of 24-28°C with a pH of 5.0-6.0.

  • Solid-State Fermentation: Some fungi, particularly Penicillium species, can be cultivated on solid substrates like grain.

    • The solid substrate is sterilized and inoculated with the fungal strain.

    • The culture is incubated in a controlled environment with specific humidity and temperature.

Extraction and Purification of Clavine Alkaloids

1. Extraction from Mycelia (Submerged Culture):

  • The fungal mycelia are harvested from the fermentation broth by filtration or centrifugation.

  • The mycelia are dried (e.g., lyophilized) and then ground to a fine powder.

  • The powdered mycelia are extracted with an organic solvent, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).[3] This process is often repeated multiple times to ensure complete extraction.

  • The solvent extracts are combined and evaporated under reduced pressure to yield a crude extract.

2. Extraction from Culture Filtrate:

  • The fermentation broth is acidified, and the alkaloids are extracted with an organic solvent.

  • Alternatively, the broth is made alkaline, and the alkaloids are extracted with a non-polar solvent.

3. Purification:

  • The crude extract is subjected to further purification steps, which may include:

    • Liquid-liquid extraction: Partitioning the extract between two immiscible solvents to separate alkaloids from other components.

    • Column chromatography: Using silica (B1680970) gel or other stationary phases to separate the different alkaloids based on their polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Fluorescence Detection (FLD) is the standard method for the quantification of this compound and other ergot alkaloids.

1. Sample Preparation:

  • The purified extract is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • The sample is filtered through a 0.22 µm filter before injection into the HPLC system.

2. HPLC-MS/MS Conditions (Example):

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its isomers.

  • Quantification: A calibration curve is generated using a certified standard of this compound. An internal standard (e.g., a deuterated analog) is often used to correct for matrix effects and variations in instrument response.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from the central precursor, Chanoclavine-I aldehyde. This pathway highlights the divergence between the production of festuclavine (common in Aspergillus) and agroclavine (common in Claviceps), which is the direct precursor to this compound.

Setoclavine_Biosynthesis Tryptophan L-Tryptophan + DMAPP Chanoclavine_I_aldehyde Chanoclavine-I-aldehyde Tryptophan->Chanoclavine_I_aldehyde Multiple Steps Festuclavine Festuclavine Chanoclavine_I_aldehyde->Festuclavine easA (e.g., A. fumigatus) Agroclavine Agroclavine Chanoclavine_I_aldehyde->Agroclavine easA (e.g., C. purpurea) This compound This compound Agroclavine->this compound Oxidation Isothis compound Isothis compound Agroclavine->Isothis compound Oxidation

Caption: Biosynthetic pathway of this compound from L-Tryptophan and DMAPP.

Experimental Workflow for this compound Production and Analysis

This diagram outlines the general workflow from fungal strain culture to the final quantification of this compound.

Experimental_Workflow Start Fungal Strain Selection Culture Fungal Cultivation (Submerged or Solid-State) Start->Culture Harvest Harvesting of Mycelia and/or Culture Filtrate Culture->Harvest Extraction Solvent Extraction (e.g., Chloroform/Methanol) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Quantification (HPLC-MS/MS) Purification->Analysis End Comparative Data Analysis->End

Caption: General workflow for this compound production and analysis.

References

Setoclavine versus lysergic acid: a comparative toxicological assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of setoclavine and lysergic acid, two ergot alkaloids with distinct structural features and pharmacological profiles. While both compounds share a common ergoline (B1233604) backbone, their differing substituents lead to variations in their toxicological endpoints. This document summarizes available quantitative data, details experimental methodologies for key toxicological assays, and visualizes relevant biological pathways to aid in a comprehensive understanding of their potential risks.

Executive Summary

Lysergic acid, the foundational structure for a wide range of pharmacologically active ergot alkaloids, and this compound, a member of the clavine subgroup, present different toxicological profiles. Extensive research is available for lysergic acid diethylamide (LSD), a potent psychedelic derivative of lysergic acid, which provides some insight into the potential effects of the parent compound. Data on lysergic acid itself is less comprehensive but indicates potential for harm upon ingestion, inhalation, or skin contact. Information on this compound is sparse, with much of the available toxicological data inferred from studies on related clavine alkaloids. This guide aims to collate the existing data to facilitate a comparative risk assessment.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and lysergic acid (with data for lysergic acid diethylamide included for reference). It is important to note the limited availability of direct toxicological data for this compound and lysergic acid.

Compound Test Species/Cell Line Route of Administration Result Reference
Lysergic Acid Diethylamide (LSD) LD50RatIntravenous16.5 mg/kg[1]
LD50MouseIntraperitoneal50 mg/kg[2]
LD50RabbitIntravenous0.3 mg/kg[3]
LD50Guinea PigSubcutaneous16 mg/kg[4]
CytotoxicityHuman Neuroblastoma SH-SY5Y cellsIn vitroDecreased cell viability significantly in the concentration range from 0.78 to 6.25 µmol/L.[5]
Genotoxicity (Comet Assay)Human Neuroblastoma SH-SY5Y cellsIn vitroSignificant increase in primary DNA damage at 6.25 µmol/L.[5]
Lysergic Acid Acute Toxicity-Oral, Inhalation, DermalHarmful[6]
This compound Acute Toxicity--No data available
Cytotoxicity--No data available
Genotoxicity (Ames Test)Salmonella typhimuriumIn vitroSome related clavine alkaloids show mutagenic effects, particularly after metabolic activation.[7]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results.

Cytotoxicity Assay (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (this compound or lysergic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Reagent Addition: Add MTT or MTS reagent to each well.

  • Incubation: Incubate the plates to allow for the metabolic conversion of the reagent by viable cells into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 490 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Genotoxicity Assay (Ames Test)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[13][14][15][16][17]

Protocol Outline:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid.[15]

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[16]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar (B569324) medium containing a trace amount of histidine.

  • Incubation: Incubate the plates for 48-72 hours. The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.

  • Colony Counting: Count the number of revertant colonies (his+) that have regained the ability to synthesize histidine and can now grow on the histidine-deficient medium.

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the number in the negative control plates (vehicle-treated). A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[18][19][20]

Receptor Binding Assay (Radioligand Binding Assay)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[21][22][23][24][25]

Protocol Outline:

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target receptor.

  • Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor with high affinity and specificity.

  • Competition Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor").

  • Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the receptors using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. From this competition curve, the IC50 (the concentration of the competitor that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathways

The primary mechanism of action for many ergot alkaloids involves their interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Lysergic acid diethylamide (LSD), a derivative of lysergic acid, is a well-studied partial agonist at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

5HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lysergic_Acid_Analog Lysergic Acid Analog (e.g., LSD) 5HT2A_Receptor 5-HT2A Receptor Lysergic_Acid_Analog->5HT2A_Receptor Binds to Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

Clavine alkaloids, including this compound, are also known to interact with various CNS receptors. While specific signaling pathways for this compound are not well-elucidated, related clavine alkaloids have been shown to act as agonists at certain serotonin and dopamine receptors, likely initiating similar GPCR-mediated signaling cascades.

Experimental Workflows

A logical workflow is essential for a systematic toxicological assessment.

Toxicological_Assessment_Workflow Start Start: Compound Selection (this compound or Lysergic Acid) Acute_Toxicity Acute Toxicity Testing (e.g., LD50 determination) Start->Acute_Toxicity Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT/MTS) Start->Cytotoxicity Genotoxicity Genotoxicity/Mutagenicity Assays (e.g., Ames Test) Start->Genotoxicity Receptor_Binding Receptor Binding Assays Start->Receptor_Binding Data_Analysis Data Analysis and Endpoint Determination (LD50, IC50, Mutagenic Potential, Ki) Acute_Toxicity->Data_Analysis Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Receptor_Binding->Data_Analysis Risk_Assessment Comparative Risk Assessment Data_Analysis->Risk_Assessment

Caption: General Toxicological Assessment Workflow

This workflow outlines the key stages in evaluating the toxicological profile of a chemical substance, from initial screening to a comprehensive risk assessment.

References

Validating the Role of Clavine Oxidases in Setoclavine Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymes involved in the biosynthesis of setoclavine, a clavine-type ergot alkaloid. The primary focus is on validating the role of clavine oxidases (CloA) in this process and comparing their activity with alternative enzymes, namely fungal peroxidases. This document is intended to aid researchers in designing experiments to elucidate the biosynthetic pathways of ergot alkaloids and to engineer novel production systems.

Executive Summary

This compound is an important intermediate in the ergot alkaloid biosynthetic pathway. While clavine oxidases (CloA), a family of cytochrome P450 monooxygenases, are well-known for their role in the conversion of agroclavine (B1664434) to elymoclavine (B1202758) and subsequently to lysergic acid, their direct involvement in this compound formation is less established. In contrast, non-specific fungal peroxidases have been shown to catalyze the oxidation of agroclavine to this compound. This guide presents a side-by-side comparison of these two enzymatic routes, including available performance data, detailed experimental protocols for validation, and visual representations of the involved pathways and workflows.

Enzymatic Pathways to this compound

The biosynthesis of this compound from the precursor agroclavine can be catalyzed by at least two distinct types of enzymes: clavine oxidases and fungal peroxidases.

  • Clavine Oxidase (CloA): These are heme-thiolate proteins belonging to the cytochrome P450 superfamily. In the established ergot alkaloid pathway, CloA catalyzes the multi-step oxidation of agroclavine at the C-17 methyl group to form elymoclavine and subsequently lysergic acid.[1][2] The formation of this compound by CloA would involve hydroxylation at the C-8 position of agroclavine.

  • Fungal Peroxidases: These are heme-containing enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide as an electron acceptor. Peroxidases from various fungi, such as those from the genus Aspergillus, have been implicated in the conversion of agroclavine to this compound.

Below is a diagram illustrating the two proposed enzymatic pathways leading to this compound.

Setoclavine_Biosynthesis cluster_CloA Clavine Oxidase (CloA) Pathway cluster_Peroxidase Fungal Peroxidase Pathway Agroclavine Agroclavine This compound This compound Agroclavine->this compound C-8 hydroxylation (hypothetical) CloA Clavine Oxidase (P450) Agroclavine->CloA C-17 oxidation Peroxidase Fungal Peroxidase Agroclavine->Peroxidase H₂O₂-dependent oxidation Elymoclavine Elymoclavine Elymoclavine->CloA further oxidation Lysergic_Acid Lysergic Acid CloA->Elymoclavine CloA->Lysergic_Acid Peroxidase->this compound

Figure 1: Proposed enzymatic pathways for this compound biosynthesis.

Comparative Performance of Clavine Oxidase and Fungal Peroxidase

Direct comparative kinetic data for the production of this compound from agroclavine by clavine oxidase and fungal peroxidases is scarce in the literature. Clavine oxidases are highly specific for the oxidation of the C-17 methyl group of agroclavine, making this compound a minor or hypothetical product. Fungal peroxidases, on the other hand, are known for their broad substrate specificity.

FeatureClavine Oxidase (CloA)Fungal Peroxidase (e.g., Horseradish Peroxidase)
Enzyme Class Cytochrome P450 MonooxygenasePeroxidase
Primary Reaction Agroclavine → ElymoclavineAgroclavine → this compound
Cofactors NADPH, O₂H₂O₂
Substrate Specificity High for C-17 of agroclavineBroad, including various phenolic and indole (B1671886) compounds
Kinetic Parameters (Agroclavine as substrate)
KmNot reported for this compound formationEstimated in the range of 1-10 mM for similar substrates
kcatNot reported for this compound formationHighly variable depending on the specific enzyme and conditions
Source Claviceps purpurea and other ergot alkaloid-producing fungiWidely distributed in fungi and plants
Cellular Location Endoplasmic ReticulumSecreted or intracellular

Experimental Protocols for Validation

To validate the role of clavine oxidases and compare their activity with peroxidases in this compound biosynthesis, a series of experiments can be performed. These include heterologous expression of the enzymes, in vitro activity assays, and product analysis.

Heterologous Expression and Purification of Clavine Oxidase

This protocol describes the expression of a clavine oxidase gene in Saccharomyces cerevisiae and its subsequent purification.

Workflow Diagram:

CloA_Expression_Workflow start Start: Clavine Oxidase Gene clone Clone into Yeast Expression Vector start->clone transform Transform S. cerevisiae clone->transform culture Culture Yeast and Induce Expression transform->culture harvest Harvest Cells culture->harvest lyse Cell Lysis harvest->lyse purify Purify His-tagged Protein (e.g., Ni-NTA chromatography) lyse->purify end End: Purified Clavine Oxidase purify->end

Figure 2: Workflow for heterologous expression and purification of clavine oxidase.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for clavine oxidase (e.g., from Claviceps purpurea) with a C-terminal His-tag and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform Saccharomyces cerevisiae (e.g., strain INVSc1) with the expression vector using the lithium acetate/polyethylene glycol method.

  • Expression: Grow the transformed yeast in appropriate selective media. Induce protein expression by adding galactose to the media.

  • Cell Harvest and Lysis: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads or a French press.

  • Purification: Clarify the cell lysate by centrifugation. Purify the His-tagged clavine oxidase from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Clavine Oxidase Activity Assay:

This assay measures the conversion of agroclavine to its oxidized products by the purified clavine oxidase.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified clavine oxidase

    • Agroclavine (substrate)

    • NADPH (cofactor)

    • Potassium phosphate (B84403) buffer (pH 7.5)

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and quantify this compound and other products like elymoclavine.

Fungal Peroxidase Activity Assay:

This assay measures the peroxidase-catalyzed oxidation of agroclavine. A commercially available peroxidase like horseradish peroxidase (HRP) can be used as a model.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Fungal peroxidase (e.g., HRP)

    • Agroclavine (substrate)

    • Hydrogen peroxide (H₂O₂)

    • Citrate-phosphate buffer (pH 5.0)

  • Incubation: Incubate the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction can be monitored spectrophotometrically if a colored product is formed, or the reaction can be stopped and analyzed by HPLC-MS.

  • Product Analysis: Use HPLC-MS to identify and quantify this compound.

Product Analysis by HPLC-MS

A robust HPLC-MS method is crucial for the separation and quantification of clavine alkaloids.

Logical Relationship Diagram:

HPLC_MS_Analysis sample Enzyme Assay Sample hplc HPLC Separation (C18 column, gradient elution) sample->hplc ms Mass Spectrometry Detection (ESI+, MRM mode) hplc->ms data Data Analysis (Quantification against standards) ms->data result Concentration of this compound, Elymoclavine, etc. data->result

Figure 3: Logical workflow for HPLC-MS analysis of reaction products.

HPLC-MS Parameters (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Detection: Electrospray ionization in positive mode (ESI+).

  • Quantification: Multiple Reaction Monitoring (MRM) using transitions specific for agroclavine, this compound, and elymoclavine.

Conclusion and Future Directions

The validation of the enzymatic route to this compound is a critical step in understanding the diversification of ergot alkaloid biosynthetic pathways. While clavine oxidases are established catalysts for elymoclavine and lysergic acid formation, their role in this compound biosynthesis remains to be definitively proven through in vitro characterization. Fungal peroxidases present a plausible alternative route, and a direct comparison of the catalytic efficiencies of these two enzyme classes is warranted.

Future research should focus on:

  • Kinetic Characterization: Determining the kinetic parameters (Km and kcat) of both clavine oxidase and fungal peroxidases for the conversion of agroclavine to this compound.

  • Enzyme Engineering: Engineering clavine oxidases to enhance their specificity towards C-8 hydroxylation for improved this compound production.

  • Pathway Reconstruction: Reconstructing the this compound biosynthetic pathway in a heterologous host for sustainable production.

By employing the experimental strategies outlined in this guide, researchers can gain deeper insights into the enzymatic logic of ergot alkaloid biosynthesis, paving the way for the development of novel biocatalysts and the production of valuable pharmaceutical compounds.

References

Safety Operating Guide

Safe Disposal of Setoclavine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Setoclavine, an ergot alkaloid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance. Given the toxic nature of ergot alkaloids, this compound must be managed as hazardous waste from the point of generation through final disposal.

I. Understanding the Hazard Profile

II. Personal Protective Equipment (PPE)

When handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

PPE CategoryDescription
Gloves Nitrile or other chemical-resistant gloves are required.
Eye Protection Safety glasses with side shields or chemical splash goggles must be worn.
Lab Coat A standard laboratory coat is necessary to protect clothing and skin.
Respiratory Protection If there is a risk of generating aerosols or handling the compound as a powder, a properly fitted N95 (or higher) respirator is recommended to prevent inhalation.

III. Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be conducted in strict accordance with institutional and local environmental regulations. Never dispose of this compound down the drain or in regular trash.[2]

1. Waste Segregation:

  • Solid Waste: Collect pure this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any absorbent materials used for spills in a dedicated, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[2]

2. Labeling:

  • All hazardous waste containers must be clearly and securely labeled with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The specific hazard(s) (e.g., "Toxic ")

    • The date the container was first used for waste accumulation.

3. Storage:

  • Store all this compound hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).

  • Ensure that the storage area is away from incompatible materials.

  • Containers must be kept closed at all times except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

IV. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment.

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material to contain the spill.

    • For solid spills, carefully scoop the material to avoid creating dust.

  • Transfer to Waste Container: Place all contaminated absorbent and cleaning materials into a designated hazardous waste container.

  • Decontamination:

    • Initial Rinse: For contaminated glassware, rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.

    • Washing: After the initial rinse, wash the glassware thoroughly with a laboratory detergent and warm water.

    • Final Rinse: Rinse the glassware with deionized water.

V. Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined in this document are based on established guidelines for the safe handling and disposal of hazardous chemicals and toxic alkaloids from various safety manuals and guidelines.

VI. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SetoclavineDisposal Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (e.g., contaminated needles) WasteType->SharpsWaste Sharps SolidContainer Collect in Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled Hazardous Sharps Container SharpsWaste->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Disposal Arrange for Pickup by Licensed Hazardous Waste Contractor Storage->Disposal End Disposal Complete Disposal->End

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Protocols for Handling Setoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Setoclavine. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment (PPE).[2] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-rated gloves (ASTM D6978). Inner glove tucked under the gown cuff, outer glove over the cuff.Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer, contaminated glove.
Eye/Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes, aerosols, and airborne particles that could come into contact with the eyes.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-certified N95 or higher respirator should be used when there is a risk of generating airborne particles or aerosols.Protects the respiratory tract from inhalation of the compound.

Operational Plan for Handling this compound

A systematic approach to handling, storage, and disposal is crucial for safety and to maintain the integrity of the compound.

1. Pre-Handling Preparations:

  • Designated Area: All work with this compound should be conducted in a designated, restricted area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne contaminants.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the chemical, solvents, consumables, and waste containers.

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, mask/respirator, eye protection, and outer gloves.

2. Handling Procedure:

  • Weighing: If weighing the solid compound, do so within a containment device to minimize the generation of airborne dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Manipulation: All manipulations of this compound, whether in solid or solution form, should be performed carefully to prevent spills and aerosol generation.

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent or a 70% alcohol solution.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the remaining PPE.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, must be considered hazardous waste.

  • Waste Containers: Collect all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal Route: Dispose of hazardous waste through an approved chemical waste management program, following all institutional and local regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Handling Area prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Prepare Compound in Containment prep3->handle1 handle2 Perform Experimental Manipulations handle1->handle2 post1 Decontaminate Work Area handle2->post1 disp1 Segregate Hazardous Waste handle2->disp1 Contaminated Materials post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp3 Dispose via Approved Channels disp2 Package and Label Waste disp1->disp2 disp2->disp3

Caption: Workflow for the safe laboratory handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.